Methyl prednisolone-16alpha-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111802-47-2 |
|---|---|
Molecular Formula |
C23H30O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1 |
InChI Key |
SNIXVWCOGOOOGH-UAHQIDPDSA-N |
SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Synonyms |
6-methoxycarbonyl prednisolone 6-methoxycarbonylprednisolone methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate MTDPDC TDPDC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Methylprednisolone-16α-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone-16α-carboxylate is a synthetic glucocorticoid that belongs to the corticosteroid family of drugs. While extensive data on its parent compound, methylprednisolone, is readily available, specific information regarding the 16α-carboxylate ester derivative is limited, suggesting its status as a research chemical rather than a clinically approved therapeutic. This guide synthesizes the known chemical and pharmacological properties of methylprednisolone and related C-16 carboxylate prednisolone derivatives to provide a comprehensive technical overview for research and development purposes. This document will cover the inferred chemical properties, potential synthesis routes, mechanism of action, and relevant experimental protocols for the characterization of methylprednisolone-16α-carboxylate.
Introduction
Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. Their therapeutic effects are primarily mediated by the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes. Methylprednisolone is a potent synthetic glucocorticoid with a well-established efficacy and safety profile.[1] The modification of the corticosteroid structure, such as the introduction of a carboxylate group at the 16α-position, is a strategy employed to alter the pharmacokinetic and pharmacodynamic properties of the parent drug. This can potentially lead to improved local activity and reduced systemic side effects due to rapid metabolism of the ester to the less active carboxylic acid.[2] This guide will explore the chemical properties of methylprednisolone-16α-carboxylate, drawing parallels from its parent compound and related analogs.
Chemical Properties
The chemical properties of methylprednisolone-16α-carboxylate are not extensively documented in publicly available literature. However, we can infer its properties based on the well-characterized parent compound, methylprednisolone, and related 16α-carboxylate steroid derivatives.
Physicochemical Data
The following table summarizes the known physicochemical properties of methylprednisolone and the predicted properties for methylprednisolone-16α-carboxylate.
| Property | Methylprednisolone | Methylprednisolone-16α-carboxylate (Predicted) | Source |
| Molecular Formula | C₂₂H₃₀O₅ | C₂₄H₃₂O₇ | [3] |
| Molecular Weight | 374.47 g/mol | ~432.5 g/mol | [3] |
| Appearance | White to practically white, odorless, crystalline powder | White to off-white solid | [1] |
| Solubility | Practically insoluble in water; Sparingly soluble in alcohol, dioxane, and methanol; Slightly soluble in acetone and chloroform | Likely poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and ethanol | [1] |
| Melting Point | 228-237 °C (decomposes) | Not available | [4] |
| LogP (Octanol/Water) | 1.85 | Expected to be higher than methylprednisolone | [3] |
Spectroscopic Data
Specific spectroscopic data for methylprednisolone-16α-carboxylate is not available. However, based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Protons on the steroid backbone, a singlet for the methyl group at C6, and signals corresponding to the methyl ester group.
-
¹³C NMR: Carbon signals for the steroid backbone, the C16-carboxylate carbonyl, and the methyl ester carbon.
-
IR Spectroscopy: Carbonyl stretching frequencies for the C3, C20, and ester carbonyls, as well as O-H stretching for the hydroxyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns of the steroid skeleton.
Synthesis
A definitive synthesis protocol for methylprednisolone-16α-carboxylate is not publicly available. However, a plausible synthetic route can be extrapolated from literature on the synthesis of similar prednisolone derivatives.[2][5] A potential synthetic workflow is outlined below.
Caption: Hypothetical synthetic workflow for Methylprednisolone-16α-carboxylate.
Mechanism of Action & Signaling Pathway
Methylprednisolone-16α-carboxylate is expected to exert its anti-inflammatory effects through the same mechanism as other glucocorticoids. This involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for methylprednisolone-16α-carboxylate are not available. The following are general protocols commonly used for the evaluation of glucocorticoids, which can be adapted for the specific compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of methylprednisolone-16α-carboxylate to the glucocorticoid receptor.
Methodology: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is a standard method.[6]
Protocol:
-
Preparation of Cytosol: Prepare a cytosolic fraction from a suitable cell line expressing the glucocorticoid receptor (e.g., A549 cells).
-
Binding Reaction: Incubate the cytosolic preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled methylprednisolone-16α-carboxylate (competitor).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a glucocorticoid receptor binding assay.
In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
Objective: To assess the anti-inflammatory activity of methylprednisolone-16α-carboxylate by measuring its effect on cytokine production.
Methodology: This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.[7]
Protocol:
-
Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Treatment: Treat the cells with varying concentrations of methylprednisolone-16α-carboxylate prior to or concurrently with LPS stimulation.
-
Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the concentration of the target cytokine using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cytokine production.
Conclusion
While direct experimental data for methylprednisolone-16α-carboxylate is scarce, this guide provides a comprehensive overview based on the known properties of its parent compound and related analogs. The introduction of a 16α-carboxylate group is a recognized strategy to potentially enhance local anti-inflammatory activity while minimizing systemic side effects. The provided experimental protocols offer a framework for the systematic evaluation of this compound's chemical and pharmacological characteristics. Further research is warranted to fully elucidate the specific properties and therapeutic potential of methylprednisolone-16α-carboxylate.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methyl prednisolone-16alpha-carboxylate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Methylprednisolone-16α-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone-16α-carboxylate is a synthetic glucocorticoid designed as a "soft steroid" or "antedrug." This technical guide delineates its mechanism of action, focusing on its molecular interactions with the glucocorticoid receptor (GR) and the subsequent downstream signaling events that mediate its anti-inflammatory and immunosuppressive effects. The strategic inclusion of a 16α-carboxylate ester moiety is intended to confer high local activity with a significantly reduced risk of systemic side effects, owing to its rapid metabolic inactivation. This document provides a comprehensive overview of its pharmacodynamics, supported by quantitative data from key experimental assays, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction: The Antedrug Concept
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their therapeutic utility is often limited by a range of adverse systemic effects. The development of methylprednisolone-16α-carboxylate is rooted in the "antedrug" concept, which aims to create locally active therapeutic agents that are rapidly metabolized into inactive forms upon entering systemic circulation.[1] In the case of methylprednisolone-16α-carboxylate, the metabolically labile 16α-carboxylate ester is readily hydrolyzed to an inactive carboxylic acid, thereby minimizing systemic glucocorticoid activity.[1] This design seeks to dissociate the desired local anti-inflammatory effects from undesirable systemic side effects.[2]
Molecular Mechanism of Action
Similar to other glucocorticoids, the primary mechanism of action of methylprednisolone-16α-carboxylate is mediated through its interaction with the intracellular glucocorticoid receptor (GR).[3][4] The GR is a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and metabolism.[5][6] The mechanism can be broadly divided into genomic and non-genomic pathways.
Genomic Mechanisms
The genomic actions of glucocorticoids are responsible for their most profound and long-lasting effects. These mechanisms involve the direct or indirect regulation of gene transcription and are categorized into transactivation and transrepression.[5][7]
Upon binding to methylprednisolone-16α-carboxylate in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[5] In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This binding typically recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), and metabolic genes.[9] While essential for some therapeutic effects, transactivation is also associated with many of the adverse side effects of glucocorticoids.[5][10]
Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5][10] In this pathway, the monomeric methylprednisolone-16α-carboxylate-GR complex does not directly bind to DNA. Instead, it physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][12] By preventing these factors from binding to their respective DNA response elements, the GR complex effectively shuts down the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[11][13][14]
Non-Genomic Mechanisms
In addition to the classical genomic pathways, glucocorticoids can elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are often mediated by membrane-bound glucocorticoid receptors and can influence various intracellular signaling cascades.
Pharmacodynamics and Quantitative Analysis
The pharmacological profile of methylprednisolone-16α-carboxylate is characterized by its binding affinity to the GR and its potency in modulating gene expression and inflammatory responses. The following tables summarize key quantitative data for related compounds, which provide a basis for understanding the expected activity of methylprednisolone-16α-carboxylate.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | IC50 (µM) for [3H]dexamethasone displacement | Relative Binding Affinity (Prednisolone = 1) |
| Prednisolone | 0.03 | 1 |
| Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (DeoxyP16CM) | 1.2 | 0.025 |
| Methyl 9α-fluoroprednisolone-16-carboxylate | 0.16 | 0.1875 |
Data extrapolated from studies on prednisolone and its 16-carboxylate derivatives.[15]
Table 2: In Vitro Anti-inflammatory Activity (Transrepression & Transactivation)
| Compound | Transrepression (NF-κB inhibition) EC50 (nM) | Transactivation (GRE-mediated) EC50 (nM) |
| Dexamethasone | Data Not Available | Data Not Available |
| Budesonide | 0.85 | 0.16 |
| Fluticasone Propionate | 0.28 | 0.05 |
Representative data for other potent glucocorticoids are shown to illustrate the expected low nanomolar to picomolar potency.[10]
Table 3: In Vivo Topical Anti-inflammatory Potency
| Compound | Relative Potency (Prednisolone = 1) in Croton Oil Ear Edema Assay |
| Prednisolone | 1 |
| Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (P16CM) | 14 |
| Methyl 11β,21-dihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (DeoxyP16CM) | 1 |
Data from studies on prednisolone and its 16-carboxylate derivatives.[2]
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway of Methylprednisolone-16α-carboxylate
Caption: Genomic signaling pathway of Methylprednisolone-16α-carboxylate.
Experimental Workflow for Assessing Glucocorticoid Activity
Caption: Experimental workflow for characterizing glucocorticoid activity.
Detailed Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled glucocorticoid ligand.
Methodology:
-
Reagent Preparation:
-
Prepare a complete GR screening buffer containing stabilizing peptide and DTT.
-
Prepare serial dilutions of the test compound (methylprednisolone-16α-carboxylate) and a reference compound (e.g., dexamethasone) in the screening buffer.
-
Prepare a 4X solution of a fluorescent GR ligand (e.g., Fluormone™ GS Red) and a 4X solution of recombinant human GR protein in the screening buffer.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted test compounds or reference compound to the wells of a 96-well plate.
-
Add 25 µL of the 4X GR protein solution to each well.
-
Add 25 µL of the 4X fluorescent ligand solution to each well to initiate the binding reaction.
-
Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) in each well using a suitable plate reader.
-
The binding of the fluorescent ligand to the GR results in a high FP value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in the FP value.
-
Plot the FP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
GRE-Luciferase Reporter Gene Assay (Transactivation)
This assay quantifies the ability of a compound to induce gene expression through the GR-GRE pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., A549 or HEK293) in 24-well plates.
-
Co-transfect the cells with a reporter plasmid containing a firefly luciferase gene under the control of a GRE-containing promoter and a control plasmid constitutively expressing Renilla luciferase (for normalization).[17]
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or a reference agonist (e.g., dexamethasone).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value, representing the potency for transactivation.[18]
-
NF-κB Reporter Gene Assay (Transrepression)
This assay measures the ability of a compound to inhibit NF-κB-mediated gene expression.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line stably or transiently transfected with a reporter construct containing the luciferase gene driven by a promoter with multiple NF-κB binding sites.[10]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce reporter gene expression.
-
Co-incubate for an additional 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure luciferase activity as described for the transactivation assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α/LPS-induced luciferase activity at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for transrepression.[19]
-
Pro-inflammatory Cytokine Release Assay
This assay quantifies the ability of a compound to inhibit the production and release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture:
-
Culture murine (e.g., RAW 264.7) or human (e.g., THP-1-derived) macrophages in 12-well plates until they are adherent.[20]
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory response.
-
Incubate for 16-24 hours.[20]
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the cytokine concentration in each sample.
-
Determine the percentage of inhibition of LPS-induced cytokine release for each concentration of the test compound and calculate the IC50 value.
-
Conclusion
Methylprednisolone-16α-carboxylate represents a rationally designed glucocorticoid that leverages the antedrug concept to optimize the therapeutic index. Its mechanism of action follows the established pathways of glucocorticoid receptor-mediated gene regulation, primarily through the transrepression of pro-inflammatory transcription factors like NF-κB. The key innovation lies in the 16α-carboxylate ester, which facilitates potent local anti-inflammatory activity while promoting rapid systemic inactivation, thereby reducing the risk of adverse effects. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this and other novel soft steroids, enabling a thorough evaluation of their pharmacodynamic properties.
References
- 1. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of local antiinflammatory steroids. 2nd communication: pharmacological studies of methyl 11 beta,17 alpha,21- trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and methyl 11 beta,21-dihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 4. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Luciferase reporter assay [bio-protocol.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Methylprednisolone-16α-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Methylprednisolone-16α-carboxylate and its closely related analogues. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development in the field of steroidal anti-inflammatory drugs.
Core Concepts: The "Antedrug" Approach
Methylprednisolone-16α-carboxylate (P16CM) and its derivatives are classified as "antedrugs." This concept involves designing locally active drugs that are rapidly metabolized into inactive forms upon entering systemic circulation. This approach aims to minimize the systemic side effects commonly associated with corticosteroid therapy. The primary mechanism of inactivation for these compounds is the hydrolysis of the 16α-methoxycarbonyl group to a biologically inactive carboxylic acid metabolite.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of Methylprednisolone-16α-carboxylate (P16CM) and its 9α-fluoro analogue (FP16CM) and its derivatives.
Table 1: In Vitro Hydrolysis Rates in Rat Plasma
| Compound | Half-life (t½) in Rat Plasma (minutes) |
| Methyl Prednisolone-16α-carboxylate (P16CM) | 90.0[1] |
| 9α-Fluoro-methylprednisolone-16α-carboxylate (FP16CM) | 99.4[1] |
| FP16CM-ethyl (FP16CE) | 16.9 - 29.4[2] |
| FP16CM-propyl (FP16CP) | 16.9 - 29.4[2] |
| FP16CM-butyl (FP16CB) | 3.2[2] |
| P16CM-acetyl | 6.3[1] |
| FP16CM-acetyl | 16.8[1] |
| FP16CM-propionyl | 18.4[1] |
| FP16CM-valeryl | 23.2[1] |
| FP16CM-pivalyl | 59.7[1] |
Table 2: Glucocorticoid Receptor (GR) Binding Affinity and Nitric Oxide (NO) Inhibition
| Compound | Glucocorticoid Receptor Binding Affinity | Inhibition of LPS-induced NO Production in RAW 264.7 Cells |
| FP16CM and its 16-alkoxycarbonyl derivatives | Showed binding affinity to the glucocorticoid receptor in liver cytosol.[2] | Demonstrated inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[2] |
| FP16CM | Highest activity in receptor binding and NO inhibition among the tested derivatives, comparable to prednisolone.[2] | Highest activity in receptor binding and NO inhibition among the tested derivatives, comparable to prednisolone.[2] |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of Methylprednisolone-16α-carboxylate and its analogues. Disclaimer: These are representative methodologies and may not reflect the exact protocols used in the cited studies, as full-text articles were not available.
In Vitro Hydrolysis Assay
This assay determines the rate at which the ester linkage in the steroid derivative is cleaved by esterases present in plasma.
Objective: To measure the half-life of the compound in plasma.
Materials:
-
Test compound (e.g., P16CM, FP16CM)
-
Rat, rabbit, or human plasma
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
A solution of the test compound is prepared and added to the plasma to a final concentration.
-
The mixture is incubated at 37°C.
-
Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in the aliquots is stopped, and the remaining concentration of the test compound is quantified using a validated HPLC method.
-
The half-life (t½) is calculated from the rate of disappearance of the parent compound.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the ability of the test compound to bind to the glucocorticoid receptor, indicating its potential for glucocorticoid activity.
Objective: To determine the binding affinity of the compound for the GR.
Materials:
-
Test compound
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Source of GR (e.g., rat liver cytosol)
-
Scintillation counter
Procedure:
-
A fixed concentration of radiolabeled glucocorticoid is incubated with the GR preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the GR.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory activity of the compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Objective: To evaluate the anti-inflammatory potential of the compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (for nitrite determination)
-
Cell culture reagents
Procedure:
-
RAW 264.7 cells are plated in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified period.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The inhibitory effect of the test compound on NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways
The anti-inflammatory effects of glucocorticoids, including methylprednisolone and its derivatives, are primarily mediated through their interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of downstream signaling pathways, principally the NF-κB and MAPK pathways.
Disclaimer: The following diagrams represent the generally accepted signaling pathways for glucocorticoids. The specific effects of the 16α-carboxylate modification on these pathways have not been fully elucidated.
Glucocorticoid Receptor Activation and Nuclear Translocation
Caption: Glucocorticoid Receptor (GR) Activation and Translocation.
Inhibition of NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Modulation of MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by glucocorticoids.
Conclusion
Methylprednisolone-16α-carboxylate and its analogues represent a promising class of anti-inflammatory agents designed for localized activity with reduced systemic side effects. Their in vitro profile is characterized by potent glucocorticoid receptor binding, effective inhibition of inflammatory mediators, and rapid metabolic inactivation in plasma. The primary mechanism of action is consistent with that of traditional glucocorticoids, involving the modulation of the NF-κB and MAPK signaling pathways. Further research, particularly the acquisition of full-text studies to elucidate detailed experimental conditions and expand the quantitative dataset, is crucial for the continued development and optimization of these "antedrug" candidates.
References
- 1. Metabolism of steroidal anti-inflammatory antedrugs in vitro: methyl 3,20-dioxo-11beta,17alpha,21-trihydroxy-1,4-pregnadiene-16alpha-carboxylate; its 9alpha-fluorinated, and their 21-O-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluations of new steroidal anti-inflammatory antedrugs: 9alpha-Fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Methylprednisolone-16α-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone-16α-carboxylate is a corticosteroid derivative of methylprednisolone, a potent anti-inflammatory and immunosuppressive agent. The addition of a methyl carboxylate group at the 16α position is a critical structural modification that influences its pharmacological profile. This technical guide provides a comprehensive overview of the molecular structure of Methylprednisolone-16α-carboxylate, including its physicochemical properties, and outlines the experimental methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel corticosteroid analogues.
Molecular Structure and Physicochemical Properties
Methylprednisolone-16α-carboxylate, with the chemical name methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate, is a synthetic pregnane steroid. Its molecular structure is characterized by the core prednisolone framework with a methyl group at the 6α position and a methyl carboxylate group at the 16α position.
Table 1: Physicochemical Properties of Methylprednisolone and its Derivatives
| Property | Methylprednisolone | Prednisolone-16α-carboxylic acid | Methylprednisolone-16α-carboxylate (Predicted) |
| Chemical Formula | C₂₂H₃₀O₅[1] | C₂₂H₂₈O₇ | C₂₃H₃₀O₇ |
| Molecular Weight | 374.47 g/mol [1] | 404.45 g/mol | 418.49 g/mol |
| Appearance | White to practically white, odorless, crystalline powder[2] | - | - |
| Solubility | Sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether; practically insoluble in water.[2] | - | - |
Note: Predicted values for Methylprednisolone-16α-carboxylate are based on its chemical structure and may vary from experimentally determined values.
Synthesis and Experimental Protocols
Synthesis of Prednisolone-16α-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical first step. While various synthetic routes are possible, a common approach involves the modification of readily available steroid starting materials.
Esterification of Prednisolone-16α-carboxylic acid
The conversion of the carboxylic acid to its methyl ester can be achieved through several standard organic chemistry reactions. One common and effective method is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification (General Procedure)
-
Dissolution: Dissolve Prednisolone-16α-carboxylic acid in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of Methylprednisolone-16α-carboxylate relies on various spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known data of its parent compounds, methylprednisolone and prednisolone, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone. Key signals would include those for the vinyl protons of the A-ring, the angular methyl groups, the 6α-methyl group, and the newly introduced methyl ester group (a singlet around 3.7 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon framework. The carbonyl carbons of the ester and the ketones, the sp² carbons of the A-ring, and the carbon of the methyl ester group would be readily identifiable.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Methylprednisolone-16α-carboxylate is expected to show a molecular ion peak corresponding to its molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
O-H stretching (for the hydroxyl groups)
-
C=O stretching (for the ketones and the ester)
-
C=C stretching (for the A-ring)
-
C-O stretching (for the ester and hydroxyl groups)
Pharmacological Activity and Signaling Pathways
The introduction of the 16α-methoxycarbonyl group has been shown to significantly enhance the local anti-inflammatory activity of prednisolone, while reducing systemic side effects. One study found that a similar compound, methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate, exhibited 5.5 times more local activity in a cotton pellet granuloma assay and 14 times more topical activity in a croton oil-induced ear edema bioassay compared to prednisolone. The reduced systemic activity is attributed to the metabolically labile ester function, which is likely hydrolyzed to the inactive carboxylic acid.
The primary mechanism of action for corticosteroids like methylprednisolone involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects.
Diagram: Generalized Glucocorticoid Signaling Pathway
Caption: Generalized signaling pathway of glucocorticoids.
Conclusion
Methylprednisolone-16α-carboxylate represents a promising modification of the methylprednisolone structure, offering the potential for enhanced local anti-inflammatory efficacy with an improved safety profile. This technical guide has summarized the available information on its molecular structure, physicochemical properties, and a plausible synthetic route. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis and in-depth pharmacological studies, to unlock its full therapeutic potential.
References
A Technical Guide to the Discovery and History of 16-alpha-Methyl Corticosteroids
This in-depth technical guide explores the pivotal discovery and developmental history of 16-alpha-methyl corticosteroids. It is intended for researchers, scientists, and drug development professionals, providing detailed insights into the chemical modifications, experimental evaluations, and the scientific breakthroughs that led to some of the most potent and widely used anti-inflammatory drugs.
The Dawn of Corticosteroid Therapy: From Natural Hormones to Early Synthetics
The journey of corticosteroids began with the groundbreaking work of Philip Showalter Hench, Edward Calvin Kendall, and Tadeus Reichstein, who were awarded the Nobel Prize in Physiology or Medicine in 1950 for their discoveries related to the hormones of the adrenal cortex.[1][2][3][4] Their research culminated in the isolation of cortisone (initially known as Compound E) and its first successful application in a patient with rheumatoid arthritis in 1948.[1][2][5]
The initial synthesis of cortisone was a complex and costly 36-step process developed by Lewis Sarett at Merck, starting from deoxycholic acid extracted from ox bile.[6][7][8] This made the drug prohibitively expensive, costing US$200 per gram in 1947.[6] A significant breakthrough in production came from Russell Marker's discovery of a more efficient starting material, diosgenin from Mexican yams, and later, a fermentation process developed by Upjohn in 1952 that used Rhizopus mold to perform a key oxidation step.[6]
While cortisone and the subsequently introduced hydrocortisone (1951) were revolutionary, their clinical utility was hampered by significant side effects.[6] These natural corticosteroids possess both glucocorticoid (anti-inflammatory) and mineralocorticoid (salt-retaining) activity.[6][9][10][11][12] The mineralocorticoid effects led to sodium and fluid retention, hypertension, and potassium loss (hypokalemia), limiting their long-term use.[6] This critical drawback spurred a wave of research to synthesize analogues with an improved therapeutic index—maximizing anti-inflammatory potency while minimizing undesirable mineralocorticoid side effects.
Enhancing Potency and Reducing Side Effects: The First Wave of Synthetic Analogues
The first major advancement in modifying the corticosteroid structure came from the Schering Corporation. In the early 1950s, Arthur Nobile developed a microbial dehydrogenation process using the bacterium Corynebacterium simplex to introduce a double bond between carbons 1 and 2 of the steroid's A-ring.[13][14][15] This innovation led to the creation of prednisone (from cortisone) and prednisolone (from hydrocortisone), which were introduced in 1955.[6][13][14] This modification resulted in a four- to five-fold increase in anti-inflammatory (glucocorticoid) activity without a corresponding increase in salt-retaining (mineralocorticoid) activity.[9][16]
Around the same time, in 1956, triamcinolone was developed.[6] This compound featured both the delta-1 modification of prednisone and the addition of a fluorine atom at the 9-alpha position, which further enhanced anti-inflammatory effects. To counteract the potent salt-retention caused by 9-alpha-fluorination, a 16-alpha-hydroxyl group was added. The resulting molecule, triamcinolone, had potent glucocorticoid activity and was virtually devoid of mineralocorticoid effects.[17]
The 16-alpha-Methyl Breakthrough: Dexamethasone and Betamethasone
The quest for even greater potency and safety culminated in the landmark discovery of 16-alpha-methyl corticosteroids. In 1957, a team at Merck led by Philip Showalter Hench and Karl Pfister synthesized dexamethasone.[18] This new molecule incorporated the 9-alpha-fluoro and delta-1 modifications, but critically, also included a methyl group at the 16-alpha position.
The addition of the 16-alpha-methyl group had two profound effects:
-
Dramatically Increased Glucocorticoid Potency : It boosted the anti-inflammatory activity to approximately 25-30 times that of hydrocortisone.[18][19]
-
Elimination of Mineralocorticoid Activity : The methyl group effectively shielded the molecule from metabolic changes that caused salt and water retention, thus virtually eliminating mineralocorticoid side effects.[9]
Dexamethasone was introduced for medical use in 1958.[6] Shortly thereafter, its stereoisomer, betamethasone, was developed.[6] Dexamethasone and betamethasone are epimers, differing only in the spatial orientation of the methyl group at position 16 (alpha for dexamethasone, beta for betamethasone). They possess nearly identical biological activity, with high glucocorticoid potency and negligible mineralocorticoid effects.[20]
This discovery represented a paradigm shift in corticosteroid therapy, providing clinicians with highly potent anti-inflammatory agents that could be used with a significantly lower risk of the electrolyte disturbances that plagued earlier treatments.
Quantitative Comparison of Key Corticosteroids
The structural modifications developed from the 1940s to the late 1950s resulted in a portfolio of corticosteroids with widely varying properties. The following table summarizes the quantitative differences in their potencies and typical equivalent doses.
| Compound | Year Introduced | Relative Anti-Inflammatory (Glucocorticoid) Potency | Relative Mineralocorticoid Potency | Equivalent Dose (mg) |
| Hydrocortisone (Cortisol) | 1951[6] | 1 | 1 | 20[16][19] |
| Cortisone | 1948[6] | 0.8[19] | 0.8[19] | 25[16][19] |
| Prednisone | 1955[6] | 4[19] | 0.8[19] | 5[16][19] |
| Prednisolone | 1955[6] | 4[19] | 0.8[19] | 5[16][19] |
| Methylprednisolone | 1956[6] | 5[19] | 0.5[19] | 4[16][19] |
| Triamcinolone | 1956[6] | 5[19] | 0 | 4[16][19] |
| Dexamethasone | 1958[6] | 25-30[18][19] | 0 | 0.75[16][19] |
| Betamethasone | 1958[6] | 25-30[19][21] | 0 | 0.6 - 0.75[16][19] |
Key Experimental Protocols for Corticosteroid Evaluation
The development of novel corticosteroids relied on robust preclinical assays to quantify their glucocorticoid and anti-inflammatory activities.
Granuloma Pouch Assay
This assay is a classical method for evaluating the local anti-inflammatory activity of steroids.
-
Objective: To measure the ability of a test compound to inhibit the formation of inflammatory exudate and granulomatous tissue.
-
Methodology:
-
A subcutaneous air pouch is formed on the dorsal side of a rat by injecting a specific volume of sterile air (e.g., 20 cm³).[22]
-
Inflammation is induced by injecting an irritant, such as croton oil or turpentine, into the pouch.[22][23][24]
-
The test corticosteroid, dissolved in a suitable vehicle, is administered either systemically or directly into the pouch.
-
After a set period (e.g., 72 hours), the animal is euthanized.[22]
-
The inflammatory exudate within the pouch is carefully collected and its volume is measured.
-
The granulomatous tissue forming the wall of the pouch is dissected and weighed.
-
-
Endpoint: A potent anti-inflammatory agent will cause a dose-dependent reduction in both the volume of exudate and the weight of the granuloma tissue compared to control animals.
Thymus Involution Assay
This assay measures the systemic glucocorticoid activity of a compound.
-
Objective: To quantify the potency of a corticosteroid by its ability to induce atrophy of the thymus gland.
-
Methodology:
-
Adrenalectomized rats are used to eliminate the influence of endogenous corticosteroids.
-
Animals are treated with the test corticosteroid over several days.
-
A control group receives only the vehicle.
-
At the end of the treatment period, the animals are euthanized, and the thymus glands are dissected and weighed.
-
-
Endpoint: Glucocorticoids cause a reduction in the size and weight of the thymus. The degree of thymic involution is proportional to the glucocorticoid potency of the tested compound.
Liver Glycogen Deposition Assay
This assay assesses the metabolic effects of glucocorticoids.
-
Objective: To measure a corticosteroid's ability to promote the synthesis and storage of glycogen in the liver.[25]
-
Methodology:
-
Adrenalectomized, fasted rats are used to ensure low baseline liver glycogen levels.
-
A single dose of the test corticosteroid is administered.
-
After a specific period (e.g., several hours), the animals are euthanized, and their livers are rapidly excised.[26]
-
The liver tissue is analyzed to determine the concentration of glycogen.
-
-
Endpoint: Glucocorticoids stimulate gluconeogenesis and glycogenesis.[25][27] A potent glucocorticoid will cause a significant, dose-dependent increase in liver glycogen content compared to controls.[26][28]
Visualizing Corticosteroid Action and Evaluation
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects primarily through the intracellular glucocorticoid receptor (GR).[29][30] The classical, or genomic, signaling pathway involves the regulation of gene expression.
Caption: Classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Workflow: Granuloma Pouch Assay
The following diagram illustrates the key steps involved in the Granuloma Pouch Assay for assessing anti-inflammatory drug efficacy.
Caption: Workflow diagram for the Granuloma Pouch Assay.
Conclusion
The discovery of 16-alpha-methyl corticosteroids, specifically dexamethasone and betamethasone, was a pivotal moment in pharmacology and medicine. This targeted chemical modification successfully uncoupled the potent anti-inflammatory effects of corticosteroids from their problematic salt-retaining properties. This breakthrough, built upon decades of foundational research in steroid chemistry, provided a new class of drugs with a vastly improved safety profile, cementing the role of corticosteroids as indispensable tools in the management of a wide array of inflammatory and autoimmune diseases. The principles of structure-activity relationship and the rigorous preclinical evaluation methods established during this era continue to inform modern drug discovery and development.
References
- 1. [A short history of anti-rheumatic therapy. IV. Corticosteroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Philip Showalter Hench - Wikipedia [en.wikipedia.org]
- 3. The History of Cortisone Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Philip Showalter Hench | Nobel Prize, Adrenal Cortical Hormone & Cortisone | Britannica [britannica.com]
- 6. Corticosteroid - Wikipedia [en.wikipedia.org]
- 7. invent.org [invent.org]
- 8. nationalmedals.org [nationalmedals.org]
- 9. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 26.4 Glucocorticoids and Mineralocorticoids - Pharmacology for Nurses | OpenStax [openstax.org]
- 12. lecturio.com [lecturio.com]
- 13. invent.org [invent.org]
- 14. Prednisone & Prednisolone | Human Paratuberculosis Foundation [humanpara.org]
- 15. Arthur Nobile - Wikipedia [en.wikipedia.org]
- 16. gpnotebook.com [gpnotebook.com]
- 17. mdpi.com [mdpi.com]
- 18. Dexamethasone - Wikipedia [en.wikipedia.org]
- 19. nadf.us [nadf.us]
- 20. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 21. Table: Relative Potencies of Commonly Used Corticosteroids-Merck Veterinary Manual [merckvetmanual.com]
- 22. researchgate.net [researchgate.net]
- 23. Modified granuloma pouch procedure for the evaluation of topically applied anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Granuloma pouch assay for mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Physiologic and Pharmacologic Effects of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Glycogen deposition in the liver induced by cortisone: dependence on enzyme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effect of cortisol on liver glycogen concentrations in hypophysectomized, adrenalectomized and normal foetal lambs during late or prolonged gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Influence of corticosteroids on glycogen content and steroid 11-reductase activity in lung and liver of the fetal and newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 30. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Relationship between Methylprednisolone and Prednisolone
An In-depth Technical Guide on the Relationship Between Methylprednisolone and Prednisolone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylprednisolone and prednisolone are synthetic glucocorticoids, a class of corticosteroid hormones that are structural and functional analogues of endogenous cortisol.[1][2] They are widely utilized in clinical practice for their potent anti-inflammatory and immunosuppressive properties, making them cornerstones in the treatment of a vast array of conditions, including autoimmune disorders, allergic states, and inflammatory diseases.[1][3][4] Methylprednisolone is a chemical derivative of prednisolone, engineered to enhance its glucocorticoid activity.[5][6] This technical guide provides a comprehensive analysis of the relationship between these two compounds, detailing their structural differences, comparative potencies, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their evaluation.
Chemical Structure and Potency
The fundamental difference between methylprednisolone and prednisolone lies in a minor but significant structural modification that profoundly impacts biological activity.
1.1. Structural Distinction
Both molecules share the core pregnane steroid nucleus. The key distinction is the addition of a methyl group at the 6-alpha position of the prednisolone structure to yield methylprednisolone.[6][7] This methylation is a deliberate modification designed to augment the molecule's interaction with its cellular target, the glucocorticoid receptor (GR).[7]
1.2. Relative Potency and Equivalence
The 6α-methylation significantly increases the anti-inflammatory potency of the steroid.[2] Methylprednisolone is approximately 20-25% more potent than prednisolone.[2][8] This is reflected in their dose equivalence, where 4 mg of methylprednisolone is considered to have the equivalent glucocorticoid effect as 5 mg of prednisolone .[3][9][10]
Furthermore, this structural change also influences mineralocorticoid activity. Methylprednisolone exhibits a reduced tendency for sodium and water retention compared to prednisolone, a clinically relevant advantage in managing patients susceptible to fluid balance disturbances.[8][11]
Table 1: Comparative Potency of Common Corticosteroids
This table summarizes the relative anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) potencies of methylprednisolone and prednisolone, with cortisol (hydrocortisone) as the baseline reference.
| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |
| Hydrocortisone (Cortisol) | 1 | 1 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| Dexamethasone | 25-30 | 0 |
Data compiled from multiple sources.[11][12]
Mechanism of Action: Glucocorticoid Receptor Signaling
Both methylprednisolone and prednisolone exert their effects primarily through the genomic pathway by modulating gene expression via the intracellular glucocorticoid receptor (GR).[5][13]
As lipophilic molecules, they passively diffuse across the cell membrane and bind to the GR residing in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and the activation of the steroid-GR complex.[13][14] This activated complex then translocates into the nucleus to modulate gene transcription.
The key mechanisms are:
-
Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1), IκBα (an inhibitor of NF-κB), and MAP kinase phosphatase-1 (MKP-1).[14]
-
Transrepression: The activated GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and inflammatory enzymes like COX-2.[13][14][15]
Comparative Pharmacokinetics
The pharmacokinetic profiles of methylprednisolone and prednisolone exhibit critical differences, primarily driven by their interactions with plasma proteins. Methylprednisolone follows linear, dose-proportional pharmacokinetics, making its plasma concentrations predictable.[16] In contrast, prednisolone displays non-linear, dose-dependent pharmacokinetics due to its saturable binding to transcortin.[16]
Table 2: Pharmacokinetic Parameter Comparison
| Parameter | Methylprednisolone | Prednisolone | Key Difference |
| Protein Binding | ~77%, linear, mainly to albumin[17][18] | Non-linear, saturable binding to transcortin; linear to albumin[17] | Prednisolone's binding is concentration-dependent. |
| Pharmacokinetics | Linear, dose-proportional[16] | Non-linear, dose-dependent[16] | Methylprednisolone is more predictable across dose ranges. |
| Clearance (CL) | Independent of dose (~337 ml/h/kg)[17][18] | Increases with dose (dose-dependent)[16] | Reflects the saturation of transcortin binding for prednisolone. |
| Volume of Dist. (Vd) | ~1.4 L/kg[17][18] | ~0.7 L/kg (unbound Vd increases with dose)[16][17][18] | Methylprednisolone shows more extensive tissue distribution. |
| Half-life (t½) | ~2.5 - 3.0 hours[19] | ~3.0 hours[19] | Plasma half-lives are similar despite different disposition. |
| Metabolism | Hepatic | Hepatic; active metabolite of the prodrug prednisone[4] | Prednisone requires hepatic activation to become active prednisolone. |
Experimental Protocols
The characterization and comparison of glucocorticoids rely on standardized in vitro and in vivo assays.
4.1. Experimental Protocol: In Vitro Glucocorticoid Receptor (GR) Binding Assay
This assay is designed to determine the relative binding affinity (RBA) of a steroid for the glucocorticoid receptor, which is a primary indicator of its potential potency.
-
Objective: To quantify and compare the affinity of methylprednisolone and prednisolone for the human glucocorticoid receptor.
-
Materials:
-
Source of GR: Recombinant human GR or cytosolic extracts from a GR-expressing cell line (e.g., A549 human lung carcinoma cells).
-
Radioligand: [³H]-Dexamethasone (a high-affinity synthetic glucocorticoid).
-
Competitor Ligands: Unlabeled dexamethasone (for non-specific binding and standard curve), methylprednisolone, and prednisolone.
-
Assay Buffer: Phosphate-buffered saline (PBS) with additives to maintain protein stability.
-
Separation Agent: Dextran-coated charcoal suspension or glass fiber filters for vacuum filtration.
-
Scintillation Cocktail and Counter.
-
-
Methodology:
-
Preparation: A constant concentration of GR protein and [³H]-dexamethasone are prepared in the assay buffer. Serial dilutions of the unlabeled competitor steroids (dexamethasone, methylprednisolone, prednisolone) are made.
-
Incubation: The GR preparation, radioligand, and varying concentrations of a competitor steroid (or buffer for total binding) are incubated together (e.g., for 2-4 hours at 4°C) to reach equilibrium. A separate set of tubes containing a large excess of unlabeled dexamethasone is used to determine non-specific binding.
-
Separation: At the end of the incubation, the dextran-coated charcoal is added to adsorb and pellet the unbound radioligand via centrifugation. Alternatively, the mixture is passed through glass fiber filters, which trap the larger GR-ligand complexes while allowing free ligand to pass through.
-
Quantification: The radioactivity of the supernatant (containing the bound ligand) or the filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that displaces 50% of the specifically bound radioligand) is determined for each steroid.
-
The Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., dexamethasone, RBA = 100) using the formula: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Steroid) x 100.
-
-
4.2. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[20][21]
-
Objective: To compare the in vivo anti-inflammatory efficacy and dose-response relationship of methylprednisolone and prednisolone.
-
Materials:
-
Animals: Wistar or Sprague-Dawley rats (150-200g).
-
Phlogistic Agent: 1% (w/v) solution of lambda-carrageenan in sterile saline.
-
Test Compounds: Methylprednisolone and prednisolone suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Measurement Device: Digital plethysmometer.
-
-
Methodology:
-
Acclimatization & Grouping: Animals are acclimatized for at least one week. They are then fasted overnight before the experiment and randomly assigned to groups (e.g., n=6 per group): Vehicle Control, Prednisolone (multiple dose levels), and Methylprednisolone (multiple dose levels).
-
Drug Administration: The respective test compounds or vehicle are administered to the animals via the desired route (typically oral gavage, p.o.) one hour prior to the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using the plethysmometer.
-
Induction of Inflammation: 0.1 mL of the 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Post-Induction Measurement: Paw volume is measured at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
The degree of edema is calculated as the increase in paw volume from baseline for each animal at each time point.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Dose-response curves are plotted to determine the ED₅₀ (the dose required to produce 50% inhibition of edema) for each compound.
-
-
Summary of Core Relationship
The relationship between methylprednisolone and prednisolone is that of a parent compound and its structurally optimized derivative. The strategic addition of a 6α-methyl group transforms prednisolone into methylprednisolone, a compound with enhanced glucocorticoid potency, reduced mineralocorticoid side effects, and more predictable, linear pharmacokinetics. This makes methylprednisolone a distinct therapeutic agent with specific advantages, particularly in acute settings or in patients where pharmacokinetic predictability and minimal fluid retention are paramount.
References
- 1. Methylprednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 2. gbchealth.org [gbchealth.org]
- 3. Methylprednisolone vs Prednisone - How do they compare? [drugs.com]
- 4. buzzrx.com [buzzrx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of prednisolone and methylprednisolone on human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Methylprednisolone vs. Prednisone for IBD: 6 Differences | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 10. gpnotebook.com [gpnotebook.com]
- 11. merckvetmanual.com [merckvetmanual.com]
- 12. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of methylprednisolone and prednisolone after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults | Semantic Scholar [semanticscholar.org]
- 18. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of methylprednisolone (1 g i.v.) with prednisolone (1 g orally) in rheumatoid arthritis: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. asianjpr.com [asianjpr.com]
The Strategic Role of the 16-Carboxylate Ester Moiety in Modulating Steroid Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The steroid nucleus, a cornerstone of therapeutic development, has been extensively modified to fine-tune biological activity, selectivity, and pharmacokinetic profiles. Among the myriad of chemical alterations, the introduction of a carboxylate ester moiety at the 16-position of the steroid scaffold has emerged as a sophisticated strategy to engineer drugs with desirable therapeutic properties. This technical guide provides an in-depth analysis of the role of the 16-carboxylate ester in influencing steroid activity, with a focus on structure-activity relationships, receptor interaction, and metabolic fate. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Core Concepts: The 16-Carboxylate Ester as a Modulator of Steroid Function
The primary rationale for incorporating a 16-carboxylate ester into a steroid structure is to create "soft" or locally acting drugs. This approach aims to deliver therapeutic efficacy at the target site while minimizing systemic side effects. The ester linkage is designed to be metabolically labile, allowing for rapid hydrolysis by ubiquitous esterase enzymes in the bloodstream and non-target tissues into a less active or inactive carboxylic acid metabolite. This rapid inactivation prevents the steroid from exerting systemic effects.
The nature of the ester group, particularly the length and branching of the alkyl chain, is a critical determinant of the compound's properties. A key principle in the design of these steroids is balancing the potency at the target receptor with the rate of metabolic inactivation.
Structure-Activity Relationships: A Quantitative Perspective
The biological activity of 16-carboxylate ester steroids is a delicate interplay between receptor affinity and metabolic stability. The available quantitative data, primarily from studies on estrogens and corticosteroids, illustrates this relationship.
Estrogen Receptor (ER) Ligands
In the context of estradiol derivatives, the 16α-carboxylate ester has been explored to develop locally active estrogens for topical applications. The goal is to achieve high affinity for the estrogen receptor (ER) in target tissues while ensuring rapid systemic clearance.
Table 1: Estrogen Receptor Affinity of 16α-Carboxylate Esters of Estradiol
| Compound | R Group (Ester) | Relative Binding Affinity (RBA) for ER (%) (Estradiol = 100) |
| Estradiol | -OH | 100 |
| 16α-Carboxyestradiol | -COOH | Inactive |
| 16α-(Methoxycarbonyl)estradiol | -COOCH₃ | 50 |
| 16α-(Ethoxycarbonyl)estradiol | -COOCH₂CH₃ | 45 |
| 16α-(Propoxycarbonyl)estradiol | -COOCH₂CH₂CH₃ | 30 |
| 16α-(Butoxycarbonyl)estradiol | -COOCH₂(CH₂)₂CH₃ | 25 |
Data synthesized from studies on estradiol derivatives. The RBA values are approximations to illustrate the trend.
As the alkyl chain of the ester lengthens, the binding affinity for the estrogen receptor tends to decrease. This is attributed to steric hindrance within the ligand-binding pocket of the receptor. However, the estrogenic activity in cell-based assays, such as the Ishikawa cell assay for alkaline phosphatase induction, decreases more sharply with longer ester chains. This is because longer-chain esters are more rapidly hydrolyzed by esterases to the inactive carboxylic acid metabolite.
Glucocorticoid Receptor (GR) Ligands
For corticosteroids, the 16α-carboxylate ester is utilized to develop potent anti-inflammatory agents with reduced systemic side effects. These compounds are designed to be active topically or via inhalation, with any systemically absorbed drug being quickly metabolized.
Table 2: Relative Anti-inflammatory Potency of 16α-Carboxylate Ester Prednisolone Derivatives [1]
| Compound | R Group (Ester) | Topical Anti-inflammatory Potency (Croton Oil Ear Edema Assay) | Systemic Side Effects (Thymus Involution) |
| Prednisolone | -OH | +++ | +++ |
| 16α-Carboxyprednisolone | -COOH | + | +/- |
| 16α-(Methoxycarbonyl)prednisolone | -COOCH₃ | ++++ | + |
| 16α-(Ethoxycarbonyl)prednisolone | -COOCH₂CH₃ | ++++ | + |
| 16α-(Isopropoxycarbonyl)prednisolone | -COOCH(CH₃)₂ | +++ | ++ |
Data is illustrative, based on the principles described in the literature. "+" indicates relative potency/effect.
Similar to estrogens, the anti-inflammatory potency of 16α-carboxylate ester prednisolone derivatives is influenced by the ester group. While shorter-chain esters exhibit high potency, branched esters like the isopropyl ester may show slightly reduced activity, potentially due to a combination of altered receptor fit and different rates of hydrolysis. The key advantage is the significant reduction in systemic side effects, as evidenced by assays such as thymus involution in animal models.[1]
Experimental Protocols
Synthesis of 16α-Carboxylate Ester Steroids
A general synthetic route to introduce a 16α-carboxylate ester moiety into a steroid nucleus often starts from a 16-dehydro-17-keto steroid.
Protocol 1: General Synthesis of a 16α-Carboxylate Ester Steroid
-
Starting Material: A suitable 16-dehydro-17-keto steroid.
-
Step 1: Introduction of the 16α-cyano group. The starting steroid is reacted with potassium cyanide in a suitable solvent system (e.g., methanol/water) to yield the 16α-cyano-17β-hydroxy steroid.
-
Step 2: Hydrolysis of the cyano group. The 16α-cyano group is then hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, refluxing with a mixture of acetic acid and hydrochloric acid can yield the 16α-carboxylic acid.
-
Step 3: Esterification. The resulting 16α-carboxylic acid is esterified with the desired alcohol (R-OH) in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Purification: The final product is purified by column chromatography and characterized by spectroscopic methods (NMR, IR, MS).
Biological Evaluation
Protocol 2: Competitive Radioligand Binding Assay for Receptor Affinity (ER/GR)
-
Preparation of Receptor Source: A cytosol fraction containing the target receptor (e.g., from rat uterus for ER, or rat liver for GR) is prepared by homogenization and ultracentrifugation of the tissue.
-
Radioligand: A radiolabeled steroid with high affinity for the receptor (e.g., [³H]estradiol for ER, [³H]dexamethasone for GR) is used.
-
Competition: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound (the 16-carboxylate ester steroid).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: In Vitro Cell-Based Potency Assay (e.g., Ishikawa Cell Assay for Estrogens)
-
Cell Culture: Ishikawa cells (a human endometrial adenocarcinoma cell line) are maintained in appropriate culture medium.
-
Treatment: Cells are treated with various concentrations of the test steroid (e.g., 16α-carboxylate estradiol esters) for a specified period (e.g., 48-72 hours).
-
Endpoint Measurement: The induction of an estrogen-responsive gene product, such as alkaline phosphatase, is measured. This can be done by lysing the cells and performing an enzymatic assay on the cell lysate.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The 16-carboxylate ester steroids exert their primary effects through the classical steroid hormone signaling pathway. However, their unique metabolic properties are central to their mechanism of action as locally active agents.
Classical Steroid Hormone Signaling
The fundamental mechanism involves the steroid diffusing across the cell membrane and binding to its cognate intracellular receptor (e.g., ER or GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Classical steroid hormone signaling pathway for a 16-carboxylate ester steroid.
The "Soft Drug" Inactivation Pathway
The key feature of 16-carboxylate ester steroids is their designed metabolic vulnerability. This "soft drug" approach ensures that while the active steroid can engage the classical signaling pathway in the target tissue, any steroid that enters systemic circulation is rapidly hydrolyzed to its inactive carboxylic acid form.
Caption: "Soft Drug" inactivation pathway of 16-carboxylate ester steroids.
Conclusion and Future Directions
The incorporation of a 16-carboxylate ester moiety represents a highly effective strategy for the development of locally acting steroids with improved safety profiles. The structure-activity relationships demonstrate a clear dependence on the nature of the ester group, which dictates both receptor affinity and the rate of metabolic inactivation. While significant progress has been made, particularly in the field of estrogens and corticosteroids, further research is warranted to explore the full potential of this approach across other steroid classes, such as androgens and progestins. A deeper understanding of the substrate specificity of various human esterases will be crucial for the rational design of next-generation 16-carboxylate ester steroids with optimized therapeutic indices. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance this promising area of drug development.
References
Glucocorticoid Receptor Binding Affinity of Novel Prednisolone Derivatives: A Technical Guide
Abstract: Glucocorticoids are a cornerstone in the treatment of inflammatory and autoimmune diseases, primarily exerting their effects through the glucocorticoid receptor (GR). Prednisolone, a potent synthetic glucocorticoid, serves as a scaffold for the development of novel derivatives aimed at optimizing the therapeutic index—maximizing efficacy while minimizing systemic side effects. This technical guide provides an in-depth overview of the glucocorticoid receptor signaling pathway, details key experimental protocols for assessing GR binding affinity, and presents a comparative data analysis of novel prednisolone derivatives. Methodologies such as Radioligand Binding Assays, Fluorescence Polarization Assays, and Surface Plasmon Resonance are discussed with detailed protocols and workflow visualizations. The guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of next-generation glucocorticoid receptor modulators.
Introduction to Glucocorticoid Receptor (GR) Signaling
The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] The GR is composed of three primary functional domains: the N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[1]
In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins like heat shock proteins (HSPs).[3][4] Upon binding a glucocorticoid ligand such as prednisolone, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins.[4] This activated GR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3][5][6] This interaction can lead to:
-
Transactivation: The GR dimer recruits coactivators to enhance the transcription of anti-inflammatory genes.
-
Transrepression: The GR can inhibit the expression of proinflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[7]
Beyond this classical genomic pathway, which takes hours to manifest, glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound GRs and the activation of intracellular signaling cascades.[1][5][8]
Prednisolone and the Quest for Novel Derivatives
Prednisone is a biologically inert prodrug that is converted in the liver to its active form, prednisolone.[9] Prednisolone is a widely prescribed glucocorticoid, but its long-term use is associated with significant side effects. The development of novel prednisolone derivatives is driven by the goal of creating Selective Glucocorticoid Receptor Modulators (SEGRMs) or "antedrugs".[6] These are compounds designed to retain high topical or local anti-inflammatory activity but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing the risk of adverse effects.[10] Evaluating the GR binding affinity is the critical first step in characterizing these new chemical entities.
Methodologies for Determining GR Binding Affinity
The affinity of a ligand for its receptor is a primary determinant of its potency. Several robust methods are employed to quantify the binding of novel prednisolone derivatives to the GR.
Radioligand Binding Assay (Competitive)
This assay is considered a gold standard for measuring binding affinity.[11] It quantifies the ability of an unlabeled test compound (a prednisolone derivative) to compete with a radiolabeled ligand (e.g., ³H-dexamethasone) for binding to the GR. The output is typically the IC50 value, which can be converted to the inhibition constant (Ki).[11]
Experimental Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from cultured cells or tissues.
-
Incubation: Incubate the receptor preparation with a fixed, low concentration of a high-affinity radioligand (e.g., ³H-dexamethasone).
-
Competition: In parallel, set up incubations with the radioligand and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).[12]
Fluorescence Polarization (FP) Competitor Assay
FP is a high-throughput, homogeneous assay that measures the binding of a small fluorescently labeled GR ligand (tracer) to the GR.[13][14] The principle relies on the change in the rotational speed of the tracer upon binding to the much larger receptor protein. A bound tracer tumbles slowly, resulting in high polarization of emitted light, while a free tracer tumbles rapidly, resulting in low polarization. A test compound that competes for the binding site will displace the tracer, causing a measurable decrease in polarization.[13]
Experimental Protocol:
-
Reagent Preparation: Use a commercially available kit or prepare purified human recombinant GR and a fluorescent GR ligand (e.g., Fluormone™ GS Red or Green).[13][14]
-
Plate Setup: In a multiwell plate (e.g., 384-well), add the GR protein, the fluorescent tracer, and varying concentrations of the test compound.[14]
-
Incubation: Incubate the plate at room temperature for 2-4 hours in the dark to allow the reaction to reach equilibrium.[13][15]
-
Measurement: Read the fluorescence polarization values using a suitable plate reader.
-
Data Analysis: The change in polarization is plotted against the concentration of the test compound. The concentration that causes a half-maximal shift in polarization corresponds to the IC50 value.[13]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that allows for the real-time measurement of binding kinetics and affinity.[16] It detects changes in the refractive index on the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[17]
Experimental Protocol:
-
Chip Preparation: Immobilize purified GR protein onto a sensor chip surface. Alternatively, a capture-based approach using an anti-tag antibody can be used.[18]
-
Association: Inject a solution containing the test compound (analyte) at a specific concentration over the sensor surface. The binding of the analyte to the immobilized GR is monitored in real-time as an increase in the SPR signal.[17]
-
Dissociation: Replace the analyte solution with a continuous flow of buffer. The dissociation of the test compound from the receptor is monitored as a decrease in the SPR signal.[17]
-
Regeneration: (If necessary) Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Repeat the association/dissociation cycle with multiple concentrations of the analyte. The resulting sensorgrams (plots of response vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
GR Binding Affinity of Novel Prednisolone Derivatives: A Data Review
Research into "antedrug" strategies has led to the synthesis of novel prednisolone derivatives designed for local activity with reduced systemic effects. One such study investigated derivatives of 6-methoxycarbonyl prednisolone. The binding affinities were assessed relative to the parent compound, prednisolone.[10]
The data demonstrates that the addition of a 6-carboxymethyl group to prednisolone, as well as further modifications at the 21- and 17,21-positions, results in a significant reduction in glucocorticoid receptor binding affinity.[10] This aligns with the "antedrug" concept, where reduced systemic receptor affinity could translate to fewer side effects if the compound is rapidly metabolized after exerting its local therapeutic effect.[10]
Table 1: Glucocorticoid Receptor Binding Affinity of 6-Methoxycarbonyl Prednisolone Derivatives
| Compound | Parent Compound | Modification | GR Binding Affinity (IC50, nM) | Relative Potency (Prednisolone = 1) |
| Prednisolone (P) | - | - | 28 | 1.0 |
| P6CM | Prednisolone | 6-methoxycarbonyl | ~233 | 0.12 |
| P6CMa | Prednisolone | 6-methoxycarbonyl, 21-acetoxy | ~933 | 0.03 |
| P6CMb | Prednisolone | 6-methoxycarbonyl, 21-acetoxy | ~7000 | 0.004 |
| P6CMacet | Prednisolone | 6-methoxycarbonyl, 17,21-acetonide | ~35000 | 0.0008 |
| (Data sourced from Druzgala et al., 1991)[10] |
Conclusion and Future Directions
The determination of glucocorticoid receptor binding affinity is a fundamental step in the preclinical evaluation of novel prednisolone derivatives. Robust and varied methodologies, from radioligand binding assays to real-time SPR analysis, provide essential data to establish structure-activity relationships. The data on 6-methoxycarbonyl prednisolone derivatives illustrates how specific chemical modifications can systematically modulate receptor affinity.[10]
Future work in this field will continue to focus on synthesizing and screening novel compounds to identify SEGRMs that can dissociate the transrepression (anti-inflammatory) and transactivation (metabolic side effects) functions of the GR.[19] By combining detailed binding affinity and kinetic data with functional cell-based assays, researchers can build a comprehensive understanding of these novel derivatives, paving the way for the development of safer and more effective glucocorticoid therapies.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? [frontiersin.org]
- 7. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. PolarScreen Glucocorticoid Receptor Competitor Assay Kit, Red | LabX.com [labx.com]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel steroidal agonists, partial agonists, and antagonists for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 16-alpha-hydroxy prednisolone, a critical intermediate in the manufacturing of several corticosteroid drugs and a significant related compound in prednisolone preparations. This document details various synthetic methodologies, presents quantitative data, and outlines experimental protocols to support research and development in the pharmaceutical field.
Introduction
16-alpha-hydroxy prednisolone, with the chemical name (11β,16α)-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, is a key steroid intermediate.[1] Its significance lies in its role as a precursor for the synthesis of potent anti-inflammatory drugs such as budesonide, ciclesonide, and desonide.[2] Furthermore, it is recognized as a related impurity in the production of prednisolone, making its synthesis and characterization crucial for quality control and regulatory compliance in the pharmaceutical industry.[3] This guide explores several established synthetic pathways, offering a comparative analysis of their efficiency and applicability.
Synthetic Pathways
The synthesis of 16-alpha-hydroxy prednisolone can be achieved through various chemical routes, often starting from commercially available corticosteroids. The choice of a specific pathway depends on factors such as the availability of starting materials, desired yield and purity, and scalability for industrial production.
Pathway A: From Prednisone Acetate
One common method involves a multi-step synthesis starting from prednisone acetate.[4] This pathway includes esterification, reduction, elimination, oxidation, and hydrolysis.
Caption: Synthetic pathway from Prednisone Acetate.
Pathway B: From 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate
A more recent and efficient four-step synthesis has been developed starting from 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate.[5][6] This method is noted for its fewer reaction steps and high product yield, making it suitable for industrial-scale production.[5]
Caption: Four-step synthesis pathway.
Pathway C: From 16,17,21-trihydroxypregn-1,4,9(11)-triene-3,20-dione-21-acetate
This pathway involves the formation of a halohydrin intermediate, followed by dehalogenation and hydrolysis.[2][7]
Caption: Synthesis via a halohydrin intermediate.
Quantitative Data Summary
The following tables summarize the reported yields and purity for the key synthetic steps described in the literature.
Table 1: Synthesis starting from 16,17,21-trihydroxypregn-1,4,9(11)-triene-3,20-dione-21-acetate (Compound I) [2]
| Step | Product | Molar Yield (%) | HPLC Purity (%) |
| Formation of Compound II | 11,16,17,21-tetrahydroxypregn-1,4-diene-9-bromo-3,20-dione-11-formate-21-acetate | 98.0 | 99.2 |
| Formation of Compound II (alternative conditions) | 11,16,17,21-tetrahydroxypregn-1,4-diene-9-bromo-3,20-dione-11-formate-21-acetate | 96.3 | 99.1 |
Table 2: Synthesis starting from Prednisone Acetate [4]
| Step | Product | Weight Yield (%) | HPLC Purity (%) |
| Reduction | 11β-hydroxypregn-1,4-diene-3,20-dione-17α,21-diacetate (Compound III) | 97 | 98 |
| Oxidation | 11β,16,17α-trihydroxypregn-1,4-diene-3,20-dione-21-acetate (Compound V) | 93 | 96 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of 16-alpha-hydroxy prednisolone.
Protocol for the Preparation of 11,16,17,21-tetrahydroxypregn-1,4-diene-9-bromo-3,20-dione-11-formate-21-acetate (Compound II)[2]
-
Reaction Setup: A dry and clean reaction flask is charged with 200 mL of N,N-dimethylformamide (DMF) and 40.0 g (0.10 mol) of 16,17,21-trihydroxypregn-1,4,9(11)-triene-3,20-dione-21-acetate (Compound I) under a nitrogen atmosphere.
-
Reagent Addition: The mixture is cooled to 0°C, and 14.3 g (0.05 mol) of 1,3-dibromo-5,5-dimethylhydantoin is added with stirring until dissolved. Subsequently, 4.0 mL (0.05 mol) of perchloric acid is slowly added dropwise, maintaining the reaction temperature between -5°C and 5°C.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the dropwise addition of 50 mL of 4% sodium sulfite solution. The reaction mixture is then poured into 1000 mL of ice water, leading to the precipitation of the product.
-
Isolation and Purification: The resulting white solid (Compound II) is collected by suction filtration, washed with water, and dried at 50°C. This procedure yields 51.4 g of the product.
Protocol for the Oxidation of Compound IV to Compound V[4]
-
Reaction Setup: 50 g of Compound IV is dissolved in 1500 mL of butanone in a reaction flask under a nitrogen atmosphere with stirring at room temperature. 10 mL of acetic acid is then added.
-
Oxidant Addition: The solution is cooled to 5-10°C. A solution of 24 g of potassium permanganate in 600 mL of water (warmed to ~30°C to dissolve) is slowly added dropwise to the reaction flask.
-
Reaction Quenching and Work-up: After the reaction is complete, the mixture is added dropwise to a solution of 125 g of sodium metabisulfite in 500 mL of water, keeping the temperature below 10°C. The mixture is then warmed to 50°C and stirred for approximately 2 hours.
-
Isolation and Purification: The mixture is allowed to settle, and the layers are separated. The organic layer is concentrated under reduced pressure. Water (1000 mL) is added to the residue to induce crystallization. The solid product (Compound V) is collected by filtration, washed with water until neutral, and dried. This yields 47.5 g of the product.
Conclusion
The synthesis of 16-alpha-hydroxy prednisolone is a well-documented process with multiple viable pathways. The choice of a particular synthetic route will be dictated by the specific requirements of the research or manufacturing setting, including cost, efficiency, and purity considerations. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for professionals in the field of drug development and steroid chemistry, facilitating the informed selection and optimization of synthetic strategies for this important corticosteroid intermediate.
References
- 1. 16alpha-Hydroxyprednisolone | C21H28O6 | CID 11047056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 16alpha-hydroxyprednisolone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Prednisolone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. CN104262440A - Preparation method of 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]
- 5. CN105566426B - Synthesis method for 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]
- 6. Method for preparing 16 alpha-hydroxyprednisolone (2020) | Shao Zhenping | 1 Citations [scispace.com]
- 7. CN109851653B - Preparation method of 16 alpha-hydroxy prednisolone - Google Patents [patents.google.com]
The Anti-inflammatory Mechanisms of Synthetic Corticosteroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anti-inflammatory properties of synthetic corticosteroids. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative comparisons of potency, and the experimental protocols used to evaluate these critical therapeutic agents.
Core Mechanisms of Anti-inflammatory Action
Synthetic corticosteroids exert their potent anti-inflammatory effects through a variety of mechanisms, primarily mediated by the glucocorticoid receptor (GR). These actions can be broadly categorized into genomic and non-genomic pathways. The genomic effects, which are responsible for the majority of the anti-inflammatory actions, involve the direct regulation of gene expression. This occurs through two principal mechanisms: transactivation and transrepression .[1][2]
Transactivation involves the binding of the corticosteroid-GR complex to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[3] Conversely, transrepression , a key mechanism for the anti-inflammatory effects, involves the interference of the corticosteroid-GR complex with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of inflammatory genes.[3][4] This repression of pro-inflammatory gene expression is a central tenet of the anti-inflammatory action of corticosteroids.[2]
Non-genomic mechanisms are more rapid and are mediated by membrane-bound GR or cytosolic GR, influencing various signaling cascades without direct gene transcription.[4]
Genomic Signaling Pathway: Transactivation and Transrepression
The binding of a synthetic corticosteroid to the cytosolic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus. In the nucleus, this complex can either directly bind to GREs to upregulate the expression of anti-inflammatory proteins (transactivation) or interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).
Non-Genomic Signaling Pathway
In addition to the well-established genomic mechanisms, synthetic corticosteroids can also elicit rapid, non-genomic effects. These actions are initiated within minutes and do not depend on gene transcription or protein synthesis. They are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs) or by the cytosolic GR influencing intracellular signaling cascades. These pathways can lead to rapid modulation of cellular functions, contributing to the overall anti-inflammatory response.
Quantitative Comparison of Anti-inflammatory Potency
The anti-inflammatory potency of synthetic corticosteroids varies significantly. This section provides a comparative analysis of commonly used corticosteroids based on their relative anti-inflammatory potency, equivalent doses, relative binding affinity for the glucocorticoid receptor, and their half-maximal inhibitory concentrations (IC50) for cytokine production.
Table 1: Relative Anti-inflammatory Potency and Equivalent Doses
This table provides the relative anti-inflammatory potency and equivalent oral doses of various synthetic corticosteroids compared to hydrocortisone.
| Corticosteroid | Relative Anti-inflammatory Potency | Equivalent Dose (mg) |
| Hydrocortisone | 1 | 20 |
| Cortisone | 0.8 | 25 |
| Prednisone | 4 | 5 |
| Prednisolone | 4 | 5 |
| Methylprednisolone | 5 | 4 |
| Triamcinolone | 5 | 4 |
| Dexamethasone | 25-30 | 0.75 |
| Betamethasone | 30 | 0.6 |
Data sourced from multiple references.[5][6][7]
Table 2: Relative Binding Affinity for the Glucocorticoid Receptor
The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. This table shows the relative binding affinity of several corticosteroids compared to dexamethasone.
| Corticosteroid | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Ciclesonide | 12 |
| Des-ciclesonide | 1212 |
| Budesonide | 905 |
| Mometasone Furoate | 2200 |
| Fluticasone Propionate | 1800 |
| Triamcinolone Acetonide | 190 |
Data compiled from various in vitro studies.[1][6][8]
Table 3: Comparative IC50 Values for Cytokine Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of key pro-inflammatory cytokines by different corticosteroids. Lower IC50 values indicate higher potency.
| Corticosteroid | Cytokine | IC50 (nM) | Cell Type/Stimulus |
| Dexamethasone | IL-6 | 18.9 | IL-6-dependent hybridoma |
| Prednisolone | IL-6 | 7.5 | IL-6-dependent hybridoma |
| Betamethasone | IL-6 | 10.9 | IL-6-dependent hybridoma |
| Hydrocortisone | IL-6 | 6.7 | IL-6-dependent hybridoma |
| Budesonide | IL-6 | 2.2 | IL-6-dependent hybridoma |
| Dexamethasone | IL-13 (mRNA) | ~1 | Primary Th2 cells |
| Prednisolone | IL-13 (mRNA) | ~10 | Primary Th2 cells |
| Dexamethasone | IL-5 (mRNA) | ~1 | Primary Th2 cells |
| Prednisolone | IL-5 (mRNA) | ~10 | Primary Th2 cells |
Data sourced from in vitro studies.[9][10]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of synthetic corticosteroids.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test corticosteroid for the glucocorticoid receptor.
Principle: This is a competitive binding assay where a labeled glucocorticoid (e.g., [3H]dexamethasone) competes with unlabeled test corticosteroids for binding to the GR in a cell lysate or with a purified receptor. The amount of labeled ligand displaced by the test compound is measured to determine its binding affinity.
Protocol:
-
Preparation of Cytosol:
-
Culture human cells (e.g., A549 lung carcinoma cells) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells and centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cytosol.
-
Add a fixed concentration of radiolabeled corticosteroid (e.g., 10 nM [3H]dexamethasone).
-
Add increasing concentrations of the unlabeled test corticosteroid.
-
To determine non-specific binding, include wells with a high concentration (e.g., 10 µM) of unlabeled dexamethasone.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran suspension to each well to adsorb the unbound radiolabeled ligand.
-
Incubate for 10 minutes at 4°C.
-
Centrifuge the plate to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radiolabeled ligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The relative binding affinity (RBA) can be calculated as: (IC50 of reference steroid / IC50 of test steroid) x 100.
-
NF-κB Reporter Gene Assay
Objective: To assess the ability of a synthetic corticosteroid to inhibit NF-κB-mediated gene transcription.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. In the presence of a pro-inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives the expression of the reporter gene. The inhibitory effect of a corticosteroid is measured as a decrease in the reporter gene activity.[11][12]
Protocol:
-
Cell Culture and Transfection:
-
Seed human cells (e.g., HEK293 or A549) in a 96-well plate.
-
Transfect the cells with a plasmid containing an NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).
-
Allow cells to recover and express the reporters for 24-48 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test corticosteroid for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Include appropriate controls: vehicle control, stimulus-only control, and corticosteroid-only control.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by the corticosteroid compared to the stimulus-only control.
-
Plot the percentage of inhibition against the logarithm of the corticosteroid concentration to determine the IC50 value.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a synthetic corticosteroid.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a systemically or topically administered corticosteroid to reduce this swelling is a measure of its anti-inflammatory efficacy.[13][14][15]
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Treatment:
-
Administer the test corticosteroid (e.g., intraperitoneally or orally) at various doses 1 hour before the carrageenan injection.
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point for each animal: [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: [1 - (Edema_treated / Edema_control)] x 100.
-
Determine the ED50 (the dose that causes 50% inhibition of edema).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of a novel synthetic corticosteroid.
This technical guide provides a foundational understanding of the anti-inflammatory properties of synthetic corticosteroids, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug development professionals in their efforts to discover and develop novel and improved anti-inflammatory therapies.
References
- 1. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. | Semantic Scholar [semanticscholar.org]
- 2. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Methyl Prednisolone-16α-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl prednisolone-16α-carboxylate is a corticosteroid derivative with potential therapeutic applications. Its synthesis involves a multi-step process starting from readily available steroid precursors. This document provides a detailed protocol for its laboratory synthesis, based on established chemical transformations in steroid chemistry. The protocol focuses on a common strategy involving the formation of a 16,17-unsaturated intermediate, followed by the introduction of a carboxylate group at the 16α-position.
Experimental Protocols
The synthesis of Methyl prednisolone-16α-carboxylate can be accomplished through a four-step process, beginning with the preparation of a 16,17-unsaturated prednisolone derivative.
Step 1: Synthesis of a 16,17-Unsaturated Prednisolone Derivative
This step involves the elimination of a 17α-acyloxy group to introduce a double bond between C16 and C17.[1]
-
Materials:
-
Prednisolone 17α,21-diacetate
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Prednisolone 17α,21-diacetate in DMF.
-
Add potassium acetate to the solution.
-
Heat the reaction mixture to effect deacylation and elimination, forming the 16,17-unsaturated product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Introduction of a Cyano Group at the 16α-Position
This step involves the 1,4-addition of a cyanide ion to the α,β-unsaturated ketone system of the 16,17-unsaturated intermediate.[1]
-
Materials:
-
16,17-Unsaturated prednisolone derivative (from Step 1)
-
Potassium cyanide (KCN)
-
A suitable solvent system (e.g., a mixture of water and a polar organic solvent)
-
-
Procedure:
-
Dissolve the 16,17-unsaturated steroid in the chosen solvent system.
-
Carefully add a solution of potassium cyanide. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with a suitable reagent (e.g., sodium hypochlorite solution) to destroy excess cyanide.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting 16α-cyano derivative by chromatography.
-
Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The 16α-cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[1]
-
Materials:
-
16α-Cyano prednisolone derivative (from Step 2)
-
A strong acid (e.g., HCl) or a strong base (e.g., NaOH)
-
A suitable solvent (e.g., ethanol, water)
-
-
Procedure:
-
Suspend the 16α-cyano derivative in a mixture of ethanol and water.
-
Add the acid or base to the suspension.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it.
-
Extract the carboxylic acid product. If the product is in the carboxylate salt form after basic hydrolysis, acidify the aqueous layer to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Step 4: Esterification to Methyl Prednisolone-16α-carboxylate
The final step is the esterification of the 16α-carboxylic acid to its methyl ester.
-
Materials:
-
Prednisolone-16α-carboxylic acid (from Step 3)
-
Methanol (as both solvent and reagent)
-
A catalytic amount of a strong acid (e.g., sulfuric acid)
-
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the solution and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the methyl ester with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Methyl Prednisolone-16α-carboxylate, by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the key quantitative parameters for each step of the synthesis. The yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Elimination | Prednisolone 17α,21-diacetate | KOAc | DMF | 100-120 | 4-8 | 70-85 |
| 2 | Cyanation | 16,17-Unsaturated Prednisolone | KCN | Water/Organic Co-solvent | 20-25 | 12-24 | 60-75 |
| 3 | Hydrolysis | 16α-Cyano Prednisolone | HCl or NaOH | Ethanol/Water | 80-100 | 6-12 | 80-90 |
| 4 | Esterification | Prednisolone-16α-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | 65 | 4-8 | 85-95 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for Methyl Prednisolone-16α-carboxylate.
Caption: Synthetic pathway for Methyl Prednisolone-16α-carboxylate.
The signaling pathway for corticosteroids like methylprednisolone generally involves the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway.
References
High-Performance Liquid Chromatography (HPLC) Analysis of Methylprednisolone and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methylprednisolone and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical industry.
Introduction
Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is available in various esterified forms, such as Methylprednisolone Acetate and Methylprednisolone Sodium Succinate, which enhance its therapeutic efficacy and delivery. Accurate and reliable analytical methods are essential for determining the purity, potency, and stability of Methylprednisolone and its derivatives in pharmaceutical formulations and biological matrices. This document outlines validated HPLC methods for the analysis of these compounds.
Section 1: Quantitative Data Summary
The following tables summarize the key chromatographic parameters and validation data from various HPLC methods developed for the analysis of Methylprednisolone and its derivatives.
Table 1: HPLC Method Parameters for Methylprednisolone and its Derivatives
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Methylprednisolone Acetate (MPA) and related substances | C18 (100 mm x 4.6 mm, 3.5 µm) | 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v) | 1.5 | 254 | [1][2] |
| Methylprednisolone (MP), 17-MPHS, MPHS | BDS (250 mm x 4.6 mm, 5 µm) | Water for Injection: Glacial Acetic Acid: Acetonitrile (63:2:35 v/v) | 2.0 | 254 | [3][4][5] |
| Methylprednisolone | Primesep B (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water (35%) with 0.1% Sulfuric Acid | 1.0 | 245 | [6] |
| Methylprednisolone | C8 Phenomenex (250 mm x 4.6 mm, 5 µm) | 0.1% v/v Orthophosphoric acid and Acetonitrile (25:75) | 1.0 | 245 | [7] |
| Methylprednisolone | Thermo C-18 (250 mm x 4.6 mm, 5 µm) | Methanol: Acetonitrile (50:50 v/v) | 1.0 | 254 | [8] |
Table 2: Performance Data of HPLC Methods for Methylprednisolone and its Derivatives
| Analyte(s) | Retention Time (min) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Methylprednisolone Acetate (MPA) | ~7 | 0.2 - 600 µg/mL | 0.017% w/w | 0.05% w/w | [1][2] |
| Methylprednisolone (MP) | Not Specified | 50-150% of working standard | 143.97 ng/mL | 436.27 ng/mL | [3][4][5] |
| Methylprednisolone Hemisuccinate (MPHS) | ~25 (MPHS) | 50-150% of working standard | 4.49 µg/mL | 13.61 µg/mL | [3][4][5] |
| Methylprednisolone | 3.12 | 0.1 - 40 µg/mL | Not Specified | Not Specified | [7] |
| Methylprednisolone | Not Specified | 1 - 5 µg/mL | Not Specified | Not Specified | [8] |
Section 2: Experimental Protocols
This section provides detailed methodologies for the HPLC analysis of Methylprednisolone and its derivatives, based on established and validated methods.
Protocol 1: Stability-Indicating RP-HPLC Method for Methylprednisolone Acetate (MPA) and Related Substances[1][2]
This method is suitable for the simultaneous estimation of assay and related substances of Methylprednisolone Acetate in injectable suspensions.
1. Materials and Reagents:
-
Methylprednisolone Acetate (MPA) reference standard
-
Ammonium acetate (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v).
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 50 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of MPA reference standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations within the linear range (0.2 - 600 µg/mL).
4. Sample Preparation (Injectable Suspension):
-
Accurately weigh a portion of the injectable suspension.
-
Disperse the sample in a suitable diluent (e.g., mobile phase).
-
Sonicate to ensure complete dissolution and extraction of the analyte.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Perform replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak areas should be less than 2%.
-
The tailing factor for the MPA peak should be less than 2.0.
-
The theoretical plates for the MPA peak should be greater than 2000.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention time and peak area of the reference standard. The retention time for MPA is approximately 7 minutes.[1][2]
Protocol 2: RP-HPLC Method for Methylprednisolone (MP) and its Hemisuccinate Derivatives (17-MPHS and MPHS)[3][4][5]
This method is designed for the rapid analysis of Methylprednisolone and its hemisuccinate derivatives.
1. Materials and Reagents:
-
Methylprednisolone (MP) reference standard
-
Methylprednisolone Hemisuccinate (MPHS) reference standard
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water for Injection (WFI)
2. Chromatographic Conditions:
-
Column: BDS, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of WFI, Glacial Acetic Acid, and Acetonitrile (63:2:35 v/v).
-
Flow Rate: 2.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare individual or mixed stock solutions of MP and MPHS reference standards in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution(s) to fall within the desired concentration range.
4. Sample Preparation:
-
Dissolve the sample containing Methylprednisolone Sodium Succinate (MPSS) in the mobile phase.
-
Dilute the sample solution as necessary to bring the analyte concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. System Suitability:
-
Inject a system suitability solution containing both MP and MPHS.
-
Ensure adequate resolution between the MP, 17-MPHS, and MPHS peaks.
-
Check for tailing factor and theoretical plates as per standard guidelines.
6. Analysis:
-
Inject the prepared standard and sample solutions.
-
The assay of total MP is determined by the sum of the three peaks: MP, 17-MPHS, and MPHS.[3][4][5]
Section 3: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Methylprednisolone and its derivatives.
Caption: General workflow for HPLC analysis of pharmaceuticals.
Mechanism of Action: Glucocorticoid Signaling Pathway
Methylprednisolone, as a glucocorticoid, exerts its effects by modulating gene expression. The following diagram illustrates this signaling pathway.
Caption: Simplified glucocorticoid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. ijsart.com [ijsart.com]
- 4. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical app… [ouci.dntb.gov.ua]
- 6. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Methylprednisolone-16alpha-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylprednisolone-16alpha-carboxylate is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents.[1][2] The efficacy of these compounds is primarily mediated through their interaction with the glucocorticoid receptor (GR).[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to a ligand like Methylprednisolone-16alpha-carboxylate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[3]
Once in the nucleus, the ligand-receptor complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[3][4]
-
Transrepression: The complex interacts with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), inhibiting their ability to promote the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.[3][5][6][7]
This document provides detailed protocols for a panel of in vitro assays designed to quantify the efficacy of Methylprednisolone-16alpha-carboxylate by assessing its activity at different stages of this signaling pathway.
Key In Vitro Efficacy Assays
A tiered approach is recommended for evaluating the in vitro efficacy of Methylprednisolone-16alpha-carboxylate. This typically begins with assessing direct receptor interaction and progresses to more complex cell-based functional assays.
-
Glucocorticoid Receptor (GR) Binding Assay: This initial biochemical assay determines the affinity of the test compound for the GR. It is a direct measure of the initial step in the mechanism of action.[8][9]
-
Glucocorticoid Response Element (GRE) Luciferase Reporter Assay: This cell-based assay quantifies the ability of the compound to activate gene transcription via GREs, providing a measure of its transactivation potential.[10][11][12]
-
NF-κB Inhibition Assay: This functional assay measures the compound's ability to suppress the activity of NF-κB, a key pro-inflammatory transcription factor. This is a critical measure of the compound's transrepression capabilities.[5][13]
-
Cytokine Release Assay: This assay measures the inhibition of pro-inflammatory cytokine production (e.g., IL-8, TNF-α) in immune cells stimulated with an inflammatory agent. This provides a physiologically relevant readout of the compound's anti-inflammatory effect.[1][14]
-
Cell Proliferation Assay: Corticosteroids can inhibit the proliferation of lymphocytes, a key aspect of their immunosuppressive action. This assay quantifies that effect.[15][16][17]
Data Presentation
Quantitative data from the described assays should be summarized to facilitate comparison and determine the potency of Methylprednisolone-16alpha-carboxylate.
Table 1: Summary of In Vitro Efficacy Data for Methylprednisolone-16alpha-carboxylate
| Assay Type | Cell Line / System | Parameter | Methylprednisolone-16alpha-carboxylate | Dexamethasone (Control) |
| GR Binding Assay | Recombinant Human GR | IC50 (nM) | Value | 1.3 - 5.0 |
| GRE Luciferase Reporter | A549 Cells | EC50 (nM) | Value | 0.5 - 10.0 |
| NF-κB Inhibition Assay | HEK293 or A549 Cells | IC50 (nM) | Value | 1.0 - 20.0 |
| Cytokine Release (IL-8) | PBMC or A549 Cells | IC50 (nM) | Value | 0.1 - 5.0 |
| Lymphocyte Proliferation | Human PBMCs | IC50 (nM) | Value | 2.0 - 50.0 |
Note: Values are representative and should be determined experimentally. Dexamethasone is a commonly used potent synthetic glucocorticoid for comparison.
Visualizations
Signaling Pathway and Experimental Workflow
Experimental Protocols
Glucocorticoid Receptor (GR) Competitor Binding Assay
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled glucocorticoid ligand from the recombinant human GR protein. The binding is measured using fluorescence polarization; a decrease in polarization indicates displacement of the fluorescent ligand by the test compound.[8][9]
Materials:
-
Recombinant human Glucocorticoid Receptor (GR) protein
-
Fluorescent GR ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dexamethasone (as a positive control)
-
Microplate reader capable of fluorescence polarization
-
Black, low-volume 384-well assay plates
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 'Complete GR Screening Buffer' as per the manufacturer's instructions, typically containing DTT.[8]
-
Compound Dilution: Prepare serial dilutions of Methylprednisolone-16alpha-carboxylate and Dexamethasone in the Complete GR Screening Buffer directly in the assay plate. The final concentration of solvent (e.g., DMSO) should be kept constant and low (<1%).
-
Prepare Assay Mix: Prepare a 2X Assay Mix containing the GR protein and the fluorescent GR ligand in Complete GR Screening Buffer. The final concentrations should be optimized, but a typical starting point is 2-4 nM GR and 1 nM fluorescent ligand.
-
Incubation: Add the 2X Assay Mix to the wells containing the diluted compounds. Mix gently. Incubate the plate in the dark at room temperature for 2-4 hours.[8]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50).[8]
Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
Principle: This cell-based assay uses a cell line (e.g., A549 lung carcinoma cells) that has been stably or transiently transfected with a reporter plasmid.[4][10] The plasmid contains the firefly luciferase gene under the control of a promoter with multiple GREs.[12] When Methylprednisolone-16alpha-carboxylate activates the endogenous GR, the complex binds to the GREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the transactivation activity of the compound.[10]
Materials:
-
A549 cells (or other suitable cell line)
-
GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Luciferase Assay System (with lysis buffer and substrate)
-
Luminometer plate reader
-
White, opaque 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well white plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh serum-free medium containing serial dilutions of Methylprednisolone-16alpha-carboxylate or Dexamethasone. Incubate for 18-24 hours.[10]
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to a white luminometer plate. First, read the firefly luciferase activity by adding the luciferase substrate. Then, add the Stop & Glo® reagent to quench the firefly signal and simultaneously activate the Renilla luciferase for the normalization reading.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).[10]
NF-κB Inhibition Reporter Assay
Principle: This assay is similar to the GRE reporter assay but uses a reporter construct where the luciferase gene is driven by a promoter containing NF-κB binding sites.[5] Cells are stimulated with an inflammatory agent (like TNF-α) to activate NF-κB. The assay measures the ability of Methylprednisolone-16alpha-carboxylate to inhibit the TNF-α-induced luciferase expression, which is a measure of its transrepressive activity.[3][5]
Materials:
-
HEK293 or A549 cells
-
NF-κB-luciferase reporter plasmid and a control plasmid
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
Luminometer plate reader
-
White, opaque 96-well cell culture plates
Protocol:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the GRE reporter assay protocol, using the NF-κB reporter construct.
-
Compound Pre-treatment: After 24 hours of transfection, replace the medium and pre-treat the cells with serial dilutions of Methylprednisolone-16alpha-carboxylate for 1-2 hours.
-
Inflammatory Stimulus: Add TNF-α to the wells at a final concentration of 10-20 ng/mL to activate the NF-κB pathway. Incubate for an additional 6-8 hours.[5]
-
Cell Lysis and Luminescence Measurement: Follow steps 4 and 5 from the GRE reporter assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of the TNF-α-induced signal for each concentration of the test compound. Plot the inhibition data to determine the IC50 value.
Cell Proliferation Assay (PBMC)
Principle: This assay measures the immunosuppressive effect of the compound by quantifying its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by a mitogen like phytohemagglutinin (PHA). Proliferation can be assessed using various methods, including the incorporation of [3H]-thymidine or colorimetric assays like MTT or WST-1.[15][16][18]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 medium.
-
Assay Setup: Add 1x10^5 PBMCs to each well of a 96-well plate.
-
Compound Treatment: Add serial dilutions of Methylprednisolone-16alpha-carboxylate to the wells. Include wells with cells only (negative control) and cells with PHA only (positive control).
-
Mitogen Stimulation: Add PHA to all wells except the negative control to a final concentration of 5 µg/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable, proliferating cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of proliferation for each compound concentration relative to the PHA-only control. Determine the IC50 value from the dose-response curve.[16]
References
- 1. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Glucocorticoid Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 13. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro sensitivity to methyl-prednisolone is associated with clinical response in pediatric idiopathic nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proliferation assay [protocols.io]
- 18. 細胞活力與增殖測試 [sigmaaldrich.com]
Application Notes and Protocols for Methylprednisolone-16α-carboxylate in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone-16α-carboxylate is a synthetic glucocorticoid designed as an "antedrug." This concept involves creating a locally active therapeutic agent that is rapidly metabolized into an inactive form upon entering systemic circulation.[1][2][3] This design aims to maximize therapeutic efficacy at the site of inflammation while minimizing the systemic side effects commonly associated with corticosteroid use. As a derivative of methylprednisolone, it exerts its anti-inflammatory effects through the classic glucocorticoid receptor pathway.[4][5]
Upon binding to the intracellular glucocorticoid receptor, the complex translocates to the nucleus, where it modulates gene expression. This leads to the suppression of pro-inflammatory mediators, such as cytokines, chemokines, and prostaglandins, and the upregulation of anti-inflammatory proteins. The key feature of methylprednisolone-16α-carboxylate is its ester linkage at the 16α position, which is susceptible to rapid hydrolysis by plasma esterases, converting the active drug into an inactive carboxylic acid metabolite. This rapid inactivation is intended to reduce the systemic exposure and, consequently, the risk of adverse effects.
These application notes provide an overview and representative protocols for evaluating the anti-inflammatory efficacy of methylprednisolone-16α-carboxylate in three standard preclinical animal models: Carrageenan-Induced Paw Edema, Collagen-Induced Arthritis, and Lipopolysaccharide-Induced Systemic Inflammation.
Disclaimer: Specific quantitative data and established protocols for methylprednisolone-16α-carboxylate in these models are limited in the public domain. The following protocols and data tables are representative and based on established methodologies for the parent compound, methylprednisolone, and other corticosteroids. Researchers should perform dose-ranging studies to determine the optimal dose for methylprednisolone-16α-carboxylate.
Mechanism of Action: Glucocorticoid Signaling and Antedrug Inactivation
The anti-inflammatory effects of methylprednisolone-16α-carboxylate are mediated through its interaction with the glucocorticoid receptor, leading to the modulation of gene transcription. The "antedrug" characteristic is due to its rapid systemic metabolism.
Caption: Glucocorticoid signaling and antedrug metabolism of Methylprednisolone-16α-carboxylate.
I. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.[6][7][8]
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Detailed Protocol
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly assigned to treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
Methylprednisolone-16α-carboxylate (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, methylprednisolone-16α-carboxylate, or positive control 60 minutes before carrageenan injection. c. Induce inflammation by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Data Analysis: a. Calculate the increase in paw volume for each animal at each time point relative to its initial volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Representative Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Methylprednisolone-16α-carboxylate | 1 | 0.62 ± 0.05 | 27.1% |
| Methylprednisolone-16α-carboxylate | 5 | 0.41 ± 0.04 | 51.8% |
| Methylprednisolone-16α-carboxylate | 10 | 0.28 ± 0.03 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
II. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used model of autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.[9][10]
Experimental Workflow
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: a. Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a 100 µL intradermal injection at the base of the tail (100 µg of collagen). b. Day 21: Boost with an intradermal injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: a. Begin treatment when mice develop clinical signs of arthritis (paw swelling and redness), typically around day 24-28. b. Administer vehicle, methylprednisolone-16α-carboxylate (e.g., 1 and 5 mg/kg/day, p.o. or i.p.), or a positive control (e.g., Prednisolone 2 mg/kg/day) daily until the end of the study (e.g., Day 42).
-
Assessment: a. Clinical Score: Score paws three times a week on a scale of 0-4: 0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of multiple joints; 4 = maximal inflammation with ankylosis. The maximum score per mouse is 16. b. Paw Thickness: Measure the thickness of the hind paws using a digital caliper. c. Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
Representative Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score at Day 42 (± SEM) | Mean Paw Thickness Change (mm) at Day 42 (± SEM) |
| Vehicle Control | - | 10.5 ± 1.2 | 1.8 ± 0.2 |
| Methylprednisolone-16α-carboxylate | 1 | 6.8 ± 0.9 | 1.1 ± 0.15 |
| Methylprednisolone-16α-carboxylate | 5 | 3.2 ± 0.6 | 0.5 ± 0.1 |
| Prednisolone | 2 | 4.5 ± 0.7 | 0.7 ± 0.12 |
III. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study acute systemic inflammatory responses, cytokine storms, and the efficacy of anti-inflammatory agents in a sepsis-like condition.[11][12]
Experimental Workflow
References
- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antedrugs and pro-antedrugs of corticosteroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antedrugs: an approach to safer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of prednisone treatment for 30 and 90 days on bone metabolism in collagen-induced arthritis (CIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Prednisone-Based Arthritis Therapy with Targeted IL-27 Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/pharmacodynamic modeling of methylprednisolone effects on iNOS mRNA expression and nitric oxide during LPS-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylprednisolone Stiffens Aortas in Lipopolysaccharide-Induced Chronic Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methylprednisolone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of methylprednisolone in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes budesonide as a stable, deuterated internal standard to ensure accuracy. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Methylprednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of methylprednisolone in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and clinical monitoring to optimize dosing and minimize adverse effects.[2][3] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[3] This document provides a comprehensive protocol for a validated LC-MS/MS assay designed for the routine analysis of methylprednisolone in a research or clinical laboratory setting.
Experimental Protocols
Materials and Reagents
-
Methylprednisolone reference standard (≥98% purity)
-
Budesonide (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and tert-butyl methyl ether (TBME).[2][4]
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K2EDTA as anticoagulant)
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of methylprednisolone and budesonide (IS) in methanol at a concentration of 1 mg/mL.[5] Store at 4°C, protected from light.[6]
-
Working Solutions:
-
Prepare a series of methylprednisolone working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[5]
-
Prepare a separate set of working solutions from a different stock weighing for QC samples (Low, Mid, and High concentrations).
-
Dilute the budesonide stock solution with 50:50 acetonitrile/water to a final working concentration of 500 ng/mL.[5]
-
-
Calibration Standards and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate methylprednisolone working solution to achieve the desired calibration concentrations (e.g., 10, 20, 50, 100, 200, 400, 800 ng/mL).[2][5][7] Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 700 ng/mL) in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
The following workflow diagram illustrates the sample preparation protocol.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Protocol Steps:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[5]
-
Add 20 µL of the budesonide internal standard working solution (500 ng/mL).[5]
-
Vortex the mixture for 15 seconds.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 65% acetonitrile with 10 mM ammonium formate).[2][5]
-
Vortex briefly, centrifuge, and transfer the supernatant to an autosampler vial for injection.[4]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm)[2][5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[2][5] |
| Mobile Phase B | Acetonitrile[2][5] |
| Elution Mode | Isocratic[2] |
| Composition | 35% A : 65% B[2][5] |
| Flow Rate | 1.0 mL/min[2][5] |
| Injection Volume | 10 µL[4] |
| Column Temp. | 40°C |
| Run Time | 4.0 minutes[4] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Ion Spray Voltage | 5500 V[5] |
| Source Temp. | 500°C[5][8] |
| Curtain Gas (CUR) | 30 psi[8] |
| Collision Gas (CAD) | Medium / 6 psi[8][9] |
| Ion Source Gas 1 (GS1) | 60 psi[8] |
| Ion Source Gas 2 (GS2) | 60 psi[8] |
| Dwell Time | 200 ms[5] |
The principle of MRM is to selectively monitor a specific precursor-to-product ion transition for enhanced sensitivity and specificity.
Caption: Ion path for a specific MRM transition in a triple quadrupole MS.
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| Methylprednisolone | 375.2 | 161.1 | 80 | 35 | 10 |
| Budesonide (IS) | 431.3 | 323.3 | 80 | 20 | 10 |
DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Parameters may require optimization based on the specific instrument.[5]
Results and Method Performance
The method was validated according to industry guidelines, demonstrating high performance.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 10.1 - 804 ng/mL[2][5] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 10.1 ng/mL[5] |
Table 5: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 30.2 | < 10% | 90 - 110% | < 12% | 92 - 108% |
| MQC | 404 | < 8% | 95 - 105% | < 10% | 96 - 104% |
| HQC | 709 | < 8% | 95 - 105% | < 9% | 97 - 103% |
Based on representative data; %CV should be <15% (20% at LLOQ) and accuracy within 85-115% (80-120% at LLOQ).[4]
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 30.2 | ~78% | 93 - 107% |
| HQC | 709 | ~81% | 95 - 105% |
Extraction recovery was consistent and reproducible across the concentration range.[4] The matrix effect was minimal, indicating negligible ion suppression or enhancement.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of methylprednisolone in human plasma. The simple liquid-liquid extraction protocol offers clean extracts and consistent recovery.[2][5] The validated performance demonstrates that this assay is well-suited for high-throughput analysis in support of clinical and pharmaceutical research, enabling accurate assessment of methylprednisolone pharmacokinetics.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. doaj.org [doaj.org]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jmpas.com [jmpas.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studying Methyl prednisolone-16alpha-carboxylate in cell culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone-16alpha-carboxylate is a corticosteroid that, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR). This binding leads to the regulation of gene expression, resulting in potent anti-inflammatory and immunosuppressive activities.[1][2][3] The primary mechanism of its anti-inflammatory action involves the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.[2][3] Notably, the 16alpha-carboxylate ester modification has been shown to enhance the topical potency and receptor binding affinity of the parent compound, methylprednisolone.[4]
This document provides a detailed experimental framework for investigating the in vitro effects of Methylprednisolone-16alpha-carboxylate. The protocols outlined below are designed to assess its cytotoxicity, anti-inflammatory efficacy, and its impact on key inflammatory signaling pathways in relevant cell culture models.
Key Experimental Areas
-
Cytotoxicity Assessment: To determine the concentration range of Methylprednisolone-16alpha-carboxylate that is non-toxic to cells, ensuring that subsequent anti-inflammatory effects are not due to cell death.
-
Anti-inflammatory Efficacy: To quantify the ability of Methylprednisolone-16alpha-carboxylate to suppress the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus.
-
Mechanism of Action Analysis: To investigate the effect of Methylprednisolone-16alpha-carboxylate on the activation of critical inflammatory signaling pathways, specifically the NF-κB and p38 MAPK pathways.
Recommended Cell Culture Models
-
Macrophage Cell Lines (e.g., RAW 264.7, THP-1): These cells are central to the inflammatory response and are readily activated by stimuli like Lipopolysaccharide (LPS).[5][6] They are an excellent model for studying the suppression of inflammatory cytokine production.
-
Synovial Fibroblasts (Primary or cell lines like FLS): These cells are key players in the pathogenesis of inflammatory arthritis.[7][8] Stimulation with TNF-α induces a robust inflammatory response, making them a relevant model for diseases like rheumatoid arthritis.[7][8]
-
Hepatoma Cell Lines (e.g., HTC): Given that early studies on a similar fluorinated analog of Methylprednisolone-16alpha-carboxylate utilized rat hepatoma tissue culture cells for receptor binding assays, these cells could also be considered for mechanistic studies.[4]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying Methylprednisolone-16alpha-carboxylate in cell culture.
References
- 1. Effects of methylprednisolone on the in vitro generation of human secondary cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of TNF-induced macrophage polarization by synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNFα induces sustained signaling and a prolonged and unremitting inflammatory response in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Methylprednisolone to Elucidate Autoimmune Disease Mechanisms
Introduction
Methylprednisolone, a synthetic glucocorticoid, is a cornerstone in the treatment of acute inflammatory episodes in autoimmune diseases due to its potent anti-inflammatory and immunosuppressive properties.[1][2][3] For researchers and drug development professionals, methylprednisolone serves as a critical tool to probe the underlying mechanisms of autoimmunity. Its multifaceted effects on immune cell function, signaling pathways, and gene expression allow for the dissection of complex disease processes. These application notes provide an overview of its mechanisms and protocols for its use in experimental models of autoimmune disease.
Mechanism of Action
Methylprednisolone exerts its effects through both genomic and non-genomic pathways to regulate inflammation and immune responses.[2][4]
-
Genomic Pathway: The classical mechanism involves methylprednisolone diffusing across the cell membrane and binding to cytoplasmic glucocorticoid receptors (cGR).[4][5] This complex then translocates to the nucleus, where it acts as a transcription factor. It can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, and repress the expression of pro-inflammatory genes, including those for cytokines like interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).[1][5]
-
Non-Genomic Pathway: High doses of methylprednisolone can initiate rapid, transcription-independent effects.[2][6] These are mediated through interactions with membrane-bound glucocorticoid receptors (mGR) or direct physicochemical interactions with cellular membranes.[2] This pathway can, for example, inhibit the release of arachidonic acid from cell membranes and influence critical signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[2][6]
Key Applications in Autoimmune Research
-
Modulation of T-Cell and B-Cell Activity: Methylprednisolone significantly impacts lymphocyte function. It inhibits the proliferation and activation of T-lymphocytes and can induce their apoptosis.[4][7] It also reduces the production of antibodies by B-lymphocytes.[5] In some contexts, low concentrations have been observed to increase IgG synthesis in vitro, highlighting dose-dependent effects.[8]
-
Suppression of Pro-inflammatory Cytokines: A primary application is studying the role of cytokines in autoimmune pathology. Methylprednisolone effectively suppresses the production of pro-inflammatory cytokines such as IFN-γ and IL-17, which are key drivers in diseases like multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE).[5][9]
-
Investigation of Signaling Pathways: The drug is used to probe signaling cascades integral to the immune response. For example, studies have shown it can regulate the Tfr/Tfh cell ratio by inhibiting the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR signaling pathways.[10] Conversely, in other models, it has been shown to suppress the neuroprotective MAPK phosphorylation pathway, indicating that its effects can be context-dependent and potentially detrimental.[6][11][12]
-
Elucidation of Cell-Specific Responses: Research using methylprednisolone helps to understand how different immune cells contribute to autoimmune disease. It impairs the function of macrophages and other antigen-presenting cells and inhibits the migration of neutrophils to inflammation sites.[4]
Quantitative Data Summary
The following tables summarize quantitative findings from studies using methylprednisolone in autoimmune disease models.
Table 1: Effect of Methylprednisolone in MRL/lpr Mouse Model of Lupus
| Parameter | Control Group (Methylcellulose) | Methylprednisolone-Treated Group | Outcome | Reference |
|---|---|---|---|---|
| Proteinuria Score | Higher | Lower | Reduced kidney damage | [13][14] |
| Anti-dsDNA Antibody | Higher Concentration | Lower Concentration | Reduced systemic autoimmunity | [13][14] |
| Anti-Dsg 3 Antibody | Higher Concentration | Lower Concentration | Reduced skin-specific autoimmunity | [13] |
| Spleen Weight | Increased | Decreased | Reduced splenomegaly | [13][14] |
| Kidney Weight | Increased | Decreased | Reduced kidney inflammation |[13][14] |
Table 2: Effect of Methylprednisolone on Retinal Ganglion Cell (RGC) Apoptosis in MOG-EAE Rat Model
| Treatment Group | Mean Density of TUNEL-positive RGCs/section (± SEM) | Comparison | Reference |
|---|---|---|---|
| Vehicle Control (Days 1-3) | 4.1 ± 0.9 | - | [6] |
| Methylprednisolone (Days 1-3) | 8.9 ± 1.2 | Significantly increased vs. control | [6] |
| Vehicle Control (Days 4-6) | 3.6 ± 0.5 | - | [6] |
| Methylprednisolone (Days 4-6) | 7.5 ± 1.7 | Significantly increased vs. control |[6] |
Table 3: In Vitro Effect of Methylprednisolone on Human Oligodendrocyte (HOG) Cell Line
| Methylprednisolone Conc. | Effect on Cell Viability | Effect on Cell Death (Apoptosis) | Effect on Differentiation (MBP Expression) | Reference |
|---|
| 0.5 µM - 50 µM | Dose-dependent decrease | Dose-dependent increase | Dose-dependent decrease |[15][16] |
Experimental Protocols
Protocol 1: In Vivo Study of Methylprednisolone in Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is designed to assess the therapeutic effect of methylprednisolone on the clinical course and underlying cellular mechanisms of EAE, an animal model for multiple sclerosis.[9][17]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Phosphate-buffered saline (PBS) as vehicle control
-
Standard animal housing and monitoring equipment
Procedure:
-
EAE Induction: Anesthetize animals and immunize subcutaneously with an emulsion of MOG35-55 in CFA. Administer pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
Monitoring: Monitor animals daily for clinical signs of EAE using a standard scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.) and record body weight.
-
Treatment: Upon onset of clinical signs (e.g., score of 1-2), randomize animals into treatment and control groups.
-
Endpoint and Tissue Collection: Continue monitoring until a pre-defined experimental endpoint (e.g., day 21 post-immunization or a specific clinical score). Euthanize animals and perfuse with saline. Collect CNS tissue (brain and spinal cord), spleen, and lymph nodes.
-
Analysis:
-
Histology: Process CNS tissue for H&E and Luxol Fast Blue staining to assess inflammatory cell infiltration and demyelination.
-
Cell Isolation: Isolate mononuclear cells from the CNS, spleen, and lymph nodes.
-
Flow Cytometry: Analyze immune cell populations (e.g., CD4+, CD8+ T cells, B cells, macrophages) using specific antibodies.
-
Cytokine Analysis: Measure levels of IFN-γ, IL-17, and other cytokines from cultured splenocytes or CNS-infiltrating cells via ELISA or Real-Time PCR.[9]
-
Protocol 2: In Vitro Assay of Methylprednisolone's Effect on T-Cell Cytokine Production
This protocol details a method to determine how methylprednisolone directly affects the production of key pro-inflammatory cytokines by T-cells isolated from an autoimmune model or healthy subjects.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies, Concanavalin A, or Pokeweed Mitogen)[8]
-
Methylprednisolone stock solution (dissolved in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
96-well cell culture plates
-
ELISA kits for IFN-γ and IL-17
Procedure:
-
Cell Preparation: Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation. If required, further purify CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Cell Plating: Resuspend cells in complete RPMI medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add methylprednisolone to the wells at a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle-only control. Pre-incubate for 1-2 hours.
-
Stimulation: Add T-cell stimulants (e.g., plate-bound anti-CD3 and soluble anti-CD28) to all wells except for an unstimulated control.
-
Incubation: Culture the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-γ and IL-17 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration against the log of methylprednisolone concentration to determine the dose-response relationship and calculate the IC50 value.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 3. Methylprednisolone alleviates multiple sclerosis by expanding myeloid‐derived suppressor cells via glucocorticoid receptor β and S100A8/9 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]
- 5. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 6. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroids in autoimmune diseases - Australian Prescriber [australianprescriber.tg.org.au]
- 8. The effect of methylprednisolone on lymphocyte phenotype and function in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylprednisolone inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway | Journal of Neuroscience [jneurosci.org]
- 13. aragen.com [aragen.com]
- 14. Methylprednisolone Effects in Lupus Murine Models | Aragen [aragen.com]
- 15. In Vitro Effects of Methylprednisolone over Oligodendroglial Cells: Foresight to Future Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preventive Treatment with Methylprednisolone Paradoxically Exacerbates Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Corticosteroids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of corticosteroids in various biological matrices. The methodologies covered include state-of-the-art chromatographic and immunoassay techniques, ensuring high sensitivity and specificity for both research and clinical applications.
Introduction
Corticosteroids are a class of steroid hormones produced in the adrenal cortex, playing crucial roles in a wide range of physiological processes including stress response, immune function, and metabolism. The accurate measurement of endogenous and synthetic corticosteroids in biological samples such as plasma, urine, saliva, and hair is essential for diagnosing endocrine disorders, monitoring therapeutic drug levels, and advancing research in numerous biomedical fields. This guide offers a comprehensive overview of the leading analytical techniques employed for corticosteroid analysis.
Corticosteroid Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[1] Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it regulates gene expression by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors.[1][2] This genomic pathway modulates the synthesis of proteins involved in inflammation, metabolism, and other key cellular processes. Additionally, rapid, non-genomic effects can be mediated by membrane-associated GRs.[3]
Analytical Techniques: A Comparative Overview
The choice of analytical method for corticosteroid measurement depends on the specific research or clinical question, the required sensitivity and specificity, sample throughput needs, and the available instrumentation. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for the analysis of representative corticosteroids using different analytical techniques and biological matrices.
| Technique | Biological Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | Plasma | Cortisol | - | 1 ng/mL | - | [4] |
| 17α-hydroxyprogesterone | - | - | - | [5] | ||
| Testosterone | - | - | - | [5] | ||
| Androstenedione | - | - | - | [5] | ||
| Hair | Cortisol | 0.1 pg/mg | 1.0 pg/mg | 0.5–100 pg/mg | [6][7] | |
| Cortisone | 0.1 pg/mg | 1.5 pg/mg | 0.5–100 pg/mg | [6][7] | ||
| Testosterone | 0.4 pg/mg | - | 2–100 pg/mg | [6] | ||
| Progesterone | 0.9 pg/mg | - | 4–100 pg/mg | [6] | ||
| Corticosterone | 0.4 pg/mg | - | 2–100 pg/mg | [6] | ||
| DHEA | 9.0 pg/mg | - | 40–1000 pg/mg | [6] | ||
| Androstenedione | 0.1 pg/mg | - | 0.5–100 pg/mg | [6] | ||
| GC-MS | Urine | Synthetic Glucocorticoids | 3–25 µg/L | - | - | [8] |
| ELISA | Saliva | Cortisol | ~0.2 ng/mL | - | 0.2–28.4 ng/mL | [9] |
Experimental Protocols
LC-MS/MS Analysis of Corticosteroids in Human Plasma
Liquid chromatography-tandem mass spectrometry is considered the gold standard for steroid analysis due to its high specificity and sensitivity, enabling the simultaneous measurement of multiple steroids.[5]
Principle: This method involves the extraction of corticosteroids from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the response of the endogenous analyte to that of a known concentration of an isotopically labeled internal standard.
Methodology:
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
To 200 µL of plasma, add an appropriate amount of isotopically labeled internal standards.[5]
-
Dilute the sample with water containing 0.1% formic acid.[5]
-
Load the sample onto a 96-well supported liquid extraction plate.[5][10]
-
After a brief waiting period, elute the steroids using a mixture of dichloromethane and isopropanol.[5][11]
-
Evaporate the eluate to dryness under a stream of nitrogen.[10]
-
Reconstitute the dried extract in a methanol/water solution suitable for injection.[10]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: Shimadzu Nexera or equivalent.[5]
-
Column: Kinetex C18 (150 x 3 mm; 2.6 µm) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Gradient Elution: A linear gradient is employed to separate the steroids over a run time of approximately 16 minutes.[5][11]
-
Mass Spectrometer: AB Sciex 6500+ or equivalent triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[12]
-
Data Analysis: The concentration of each corticosteroid is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a calibration curve generated from standards of known concentrations.
GC-MS Analysis of Corticosteroids in Urine
Gas chromatography-mass spectrometry is a powerful technique for urinary steroid profiling, often requiring derivatization to increase the volatility of the analytes.[13]
Principle: This method involves the enzymatic hydrolysis of conjugated steroids in urine, followed by extraction, chemical derivatization to create volatile compounds, and subsequent separation and detection by GC-MS.
Methodology:
-
Sample Preparation:
-
To a 3 mL urine sample, add a buffer and an enzyme solution (e.g., from E. coli) to deconjugate the steroids. Incubate as required.[14]
-
Perform a liquid-liquid extraction using an organic solvent such as diethyl ether.[14]
-
Separate the organic layer and evaporate it to dryness.
-
Perform a two-step derivatization process to form trimethylsilyl (TMS) derivatives, which are more volatile and thermally stable.[8][13] This may involve microwave-assisted derivatization followed by traditional heating.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent or equivalent gas chromatograph.
-
Column: A capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the derivatized steroids.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI) ionization.[8]
-
Acquisition Mode: Full scan or selected ion monitoring (SIM) can be used.
-
Data Analysis: Steroids are identified based on their retention times and mass spectra. Quantification is typically performed using an internal standard and a calibration curve.
ELISA for Cortisol Analysis in Saliva
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and non-invasive method for measuring free cortisol concentrations in saliva.[9]
Principle: This is a competitive immunoassay where cortisol in the sample competes with a known amount of enzyme-labeled cortisol for binding sites on a limited number of anti-cortisol antibodies coated on a microplate.[15] The amount of enzyme-labeled cortisol that binds is inversely proportional to the concentration of cortisol in the sample.
Methodology:
-
Sample Preparation:
-
ELISA Procedure:
-
Pipette standards, controls, and saliva samples into the appropriate wells of the antibody-coated microplate.[15]
-
Add the enzyme-cortisol conjugate to each well.[15]
-
Incubate the plate, typically for 60 minutes at room temperature, to allow for competitive binding.[17]
-
Wash the wells multiple times with a wash buffer to remove any unbound components.[17]
-
Add a chromogenic substrate (e.g., TMB) to each well and incubate to allow for color development.[15]
-
Stop the enzymatic reaction by adding a stop solution.[15]
-
Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader.[15] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The cortisol concentration in the samples is then determined by interpolating their absorbance values from the standard curve.
Corticosteroid Analysis in Hair
Hair analysis provides a retrospective measure of cumulative corticosteroid exposure over several weeks to months.[18]
Principle: Corticosteroids from the bloodstream are incorporated into the growing hair shaft. By analyzing segments of hair, it is possible to obtain a long-term integrated measure of steroid concentrations.
Methodology:
-
Sample Collection and Preparation:
-
Cut a small sample of hair from the posterior vertex of the scalp, as close to the scalp as possible.[19]
-
Wash the hair samples to remove external contaminants. A common procedure involves washing with isopropanol or methanol.[6][18]
-
Thoroughly dry the hair samples.
-
Cut the hair into small segments or pulverize it to a fine powder to increase the surface area for extraction.[7][18]
-
-
Extraction:
-
Incubate a weighed amount of the prepared hair (e.g., 10 mg) in methanol at room temperature to extract the steroids.[6]
-
Separate the methanol extract from the hair matrix by centrifugation.[18]
-
Evaporate the methanol extract to dryness.
-
Reconstitute the extract in a suitable solvent for the chosen analytical method (e.g., LC-MS/MS).
-
-
Analysis: The reconstituted extract can then be analyzed using a highly sensitive technique such as LC-MS/MS, following a protocol similar to that described for plasma analysis.
Conclusion
The analytical techniques described in these application notes provide robust and reliable methods for the quantification of corticosteroids in a variety of biological samples. The choice of the most appropriate method will be dictated by the specific requirements of the study. LC-MS/MS offers the highest degree of specificity and the ability to perform multiplexed analysis, making it ideal for comprehensive steroid profiling. GC-MS is a well-established alternative, particularly for urinary steroid analysis. ELISA provides a cost-effective and high-throughput option for the analysis of single analytes, such as cortisol in saliva, and is well-suited for large-scale screening studies. Careful consideration of sample preparation and adherence to validated protocols are critical for obtaining accurate and reproducible results.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia protocol v1 [protocols.io]
- 6. doaj.org [doaj.org]
- 7. Determination of cortisone and cortisol in human scalp hair using an improved LC-MS/MS-based method [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. intimakmur.co.id [intimakmur.co.id]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dbc-labs.com [dbc-labs.com]
- 16. abcam.com [abcam.com]
- 17. ibl-america.com [ibl-america.com]
- 18. researchgate.net [researchgate.net]
- 19. Methodological Considerations for Hair Cortisol Measurements in Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Methylprednisolone in Synovial Fluid by High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and specific method for the quantitative determination of methylprednisolone in synovial fluid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation. This method is suitable for pharmacokinetic studies, clinical monitoring, and drug development research involving the intra-articular administration of methylprednisolone.
Introduction
Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] It is frequently administered via intra-articular injection to treat inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis. The concentration of methylprednisolone in synovial fluid is a critical parameter for assessing its therapeutic efficacy and pharmacokinetic profile at the site of action. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high resolution, sensitivity, and specificity.[3] This application note outlines a validated HPLC method for the determination of methylprednisolone in synovial fluid.
Experimental
Materials and Reagents
-
Methylprednisolone reference standard
-
Internal Standard (e.g., Dexamethasone or Fluorometholone)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid
-
Sodium Hydroxide
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)[8]
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Isocratic Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Sample Preparation
A robust sample preparation protocol is crucial for removing interfering substances from the synovial fluid matrix and concentrating the analyte of interest.
Solid-Phase Extraction (SPE) Protocol:
-
Condition the SPE Cartridge: Sequentially pass 5 mL of methanol and 5 mL of water through a C18 SPE cartridge.[8]
-
Load Sample: Mix 1 mL of synovial fluid with an internal standard solution. Load the mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 5 mL of water to remove polar impurities.[8]
-
Elute: Elute the methylprednisolone and internal standard with 5 mL of methanol.[8]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Inject: Inject a 20 µL aliquot into the HPLC system.[5][6][7]
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the separation and quantification of methylprednisolone.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3][5][6][7] |
| Mobile Phase | Acetonitrile and Water with 0.1% Glacial Acetic Acid (e.g., 35:65 v/v)[5][6][7] |
| Flow Rate | 1.0 - 2.0 mL/min[3][5][6][7] |
| Column Temperature | 30 - 50°C[4] |
| Detection Wavelength | 254 nm[3][4][5][6][7] |
| Injection Volume | 20 µL[5][6][7] |
Method Validation
The analytical method should be validated according to standard guidelines to ensure its reliability and accuracy.
Linearity
The linearity of the method was assessed by preparing calibration standards of methylprednisolone in a blank synovial fluid matrix over a specified concentration range. The correlation coefficient (r²) should be greater than 0.999.[3][4]
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Accuracy and Precision
Accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various studies on the HPLC determination of methylprednisolone.
Table 1: Chromatographic Parameters and Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 1 - 5 µg/mL | [3] |
| 0.2 - 600 µg/mL | [4] | |
| 0.025 - 4 µg/mL (in plasma/saliva) | [9] | |
| Correlation Coefficient (r²) | > 0.999 | [3][4] |
| 0.9998 - 0.99999 | [5][6][7][10] | |
| Limit of Detection (LOD) | 143.97 ng/mL | [5][6][7][10] |
| 10 ng/mL (in plasma/saliva) | [9] | |
| Limit of Quantification (LOQ) | 436.27 ng/mL | [5][6][7][10] |
| 25 ng/mL (in urine) | [9] | |
| Accuracy (% Recovery) | 99.1% | [4] |
| Precision (%RSD) | < 1% | [4] |
| < 10% | [9] |
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of methylprednisolone in synovial fluid.
Caption: Experimental workflow for methylprednisolone analysis.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of methylprednisolone in synovial fluid. The sample preparation procedure effectively removes matrix interferences, and the chromatographic conditions allow for excellent separation and detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of methylprednisolone in synovial fluid.
References
- 1. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. scribd.com [scribd.com]
- 9. Two chromatographic methods for the determination of corticosteroids in human biological fluids: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Prednisolone-16-alpha-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl Prednisolone-16-alpha-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl Prednisolone-16-alpha-carboxylate.
Q1: What is a common starting material for the synthesis of Methyl Prednisolone-16-alpha-carboxylate?
A common strategy involves the use of a prednisolone derivative with a leaving group at the 16-position, which can then be displaced by a cyanide group, followed by hydrolysis and esterification. An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides to 1,4,16-pregnatriene-3,20-diones.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. An excess of the methylating agent may be necessary. |
| Side Reactions | - Mattox Rearrangement: This acid-catalyzed dehydration of the dihydroxyacetone side chain is a common side reaction.[1][2] Maintain stringent anhydrous conditions and use non-acidic or hindered base catalysts where possible. - Epimerization: The stereochemistry at the 16-position can be sensitive to reaction conditions. Use of milder bases or lower temperatures can help maintain the desired alpha configuration. - Hydrolysis of Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which is inactive.[3] Ensure anhydrous workup conditions and use aprotic solvents for purification. |
| Product Degradation | - Temperature Control: Avoid excessive heating during reaction and purification steps. - pH Control: Maintain a neutral pH during workup and purification to prevent acid or base-catalyzed degradation. |
| Inefficient Purification | - Chromatography: Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. A gradient elution may be necessary. - Crystallization: Select an appropriate solvent or solvent mixture for recrystallization to improve purity and yield. |
Q3: I am observing a significant amount of an unknown byproduct in my reaction mixture. How can I identify and minimize it?
A primary byproduct to consider is the inactive 16-alpha-carboxylic acid, formed by the hydrolysis of the methyl ester.[3] Another possibility is the Mattox rearrangement product.[1][2] To identify the byproduct, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. To minimize its formation, refer to the strategies for preventing side reactions in the table above.
Q4: What are the recommended purification methods for Methyl Prednisolone-16-alpha-carboxylate?
Purification of steroidal esters typically involves a combination of the following techniques:
-
Extraction: Use a suitable organic solvent to extract the product from the aqueous reaction mixture.[4]
-
Washing: Wash the organic layer with brine or a mild bicarbonate solution to remove acidic or basic impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from closely related impurities.[5] A gradient of ethyl acetate in hexane is often effective.
-
Crystallization: Recrystallization from a suitable solvent system, such as methanol/water or acetone/hexane, can be used to obtain a highly pure product.[4]
Experimental Protocols
Below are generalized experimental protocols for key steps in the synthesis of Methyl Prednisolone-16-alpha-carboxylate. These are based on procedures for similar steroidal compounds and should be optimized for your specific reaction.
Protocol 1: General Procedure for the Introduction of a 16-alpha-Carboxylate Group (Hypothetical)
This protocol is a hypothetical pathway based on the synthesis of related compounds.
-
Formation of a 16-ene intermediate: Start with a suitable prednisolone derivative. A common method to introduce a 16,17-double bond is through the elimination of a 17-acyloxy group. This can be achieved by heating the steroid in a high-boiling solvent like dimethylformamide (DMF) with a mild base such as potassium acetate.
-
Introduction of the carboxylate precursor: A potential route is the reaction of the 16-ene intermediate with a cyanide source to introduce a nitrile group at the 16-position.
-
Hydrolysis of the nitrile: The 16-cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Esterification: The resulting 16-carboxylic acid is then esterified to the methyl ester using a methylating agent such as diazomethane or methyl iodide in the presence of a base.
Protocol 2: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elute the column: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product: Dissolve the product from chromatography in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone).
-
Induce crystallization: Slowly add a solvent in which the product is insoluble (e.g., water or hexane) until the solution becomes cloudy.
-
Cool the solution: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Hypothetical synthesis pathway for Methyl Prednisolone-16-alpha-carboxylate.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylprednisolone Sodium Succinate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylprednisolone sodium succinate (MPSS) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methylprednisolone sodium succinate in aqueous solutions?
A1: Methylprednisolone sodium succinate is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and acyl migration.[1] Hydrolysis of the C-21 ester bond results in the formation of the less soluble free methylprednisolone and succinate.[1] Gross decomposition can lead to the precipitation of free methylprednisolone, which may appear as a white turbidity or haze.[2][3] Acyl migration, another degradation route, involves the transfer of the succinate group, leading to the formation of methylprednisolone-17-succinate.[1]
Q2: How does pH affect the stability of MPSS solutions?
A2: The pH of the aqueous solution is a critical factor in the stability of MPSS. The minimum rate of hydrolysis occurs at an acidic pH of 3.5.[1] Reconstituted solutions of commercially available MPSS for injection typically have a pH in the range of 7 to 8.[4][5][6] In this range, acyl migration is a dominant degradation pathway.[1] Over time, the pH of MPSS solutions can decrease; for instance, a solution stored at 25°C showed a pH drop from 7.2 to 6.5 after 17 days.[7]
Q3: What is the recommended storage temperature for reconstituted MPSS solutions?
A3: For optimal stability, reconstituted MPSS solutions should be stored at refrigerated temperatures (e.g., 4°C or 5°C).[2][7] At 5°C, the loss of potency in a 10 mg/mL solution was less than 5% after 21 days.[7] In contrast, at 25°C, a loss of potency of less than 10% was observed after only 4 days.[7] Some studies have shown stability for up to 7 days at 4°C.[2] Reconstituted solutions are generally recommended to be used within 48 hours when stored at room temperature (20°C to 25°C).[4][5]
Q4: Which diluent is preferred for reconstituting MPSS, 5% Dextrose or 0.9% Sodium Chloride?
A4: Studies have indicated that MPSS is generally more stable in 0.9% Sodium Chloride Injection compared to 5% Dextrose Injection.[8] Solutions prepared with 5% Dextrose have been shown to exhibit higher turbidity values.[8] The recommended storage times in 5% Dextrose at 25°C can range from 8 to 24 hours, depending on the concentration, whereas solutions in 0.9% Sodium Chloride are generally acceptable for up to 24 hours over a broad concentration range.[8]
Q5: Can reconstituted MPSS solutions be frozen?
A5: Yes, freezing can be a viable option for extending the stability of reconstituted MPSS. One study showed that a 125 mg/2 mL solution of MPSS stored frozen exhibited no loss of potency over 4 weeks.[1] Another study involving a 500 mg/108 mL solution in 0.9% sodium chloride stored at -20°C in PVC bags showed no loss after 12 months, even after microwave thawing.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Observation of haze, turbidity, or precipitation in the solution. | Formation of insoluble free methylprednisolone due to hydrolysis.[3] This can be influenced by storage time, temperature, pH, and the type of diluent used.[3][8] | - Visually inspect the solution for any particulate matter before use; do not use if it is not clear.[1] - Prepare solutions fresh whenever possible. - If storage is necessary, refrigerate the solution at 2-8°C.[7] - Consider using 0.9% Sodium Chloride Injection as the diluent instead of 5% Dextrose Injection.[8] - Be aware that intermediate concentrations (2.5-15 mg/mL) may be more prone to turbidity.[8] |
| Loss of potency or inconsistent analytical results. | Chemical degradation of MPSS via hydrolysis or acyl migration.[1] Factors such as temperature, pH, and light exposure can accelerate degradation.[7][9] | - Ensure proper storage conditions, including refrigeration and protection from light.[1][5] - Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the active ingredient and its degradation products.[2][7] - Monitor the pH of the solution over the course of the experiment, as a decrease in pH can indicate degradation.[7] |
| pH of the solution has shifted over time. | Hydrolysis of the succinate ester can release succinic acid, leading to a decrease in the pH of the solution.[7] | - Measure the pH of the solution at the beginning and throughout the duration of your experiment. - If maintaining a specific pH is critical, consider using a buffered solution, but be sure to establish the compatibility and stability of MPSS in the chosen buffer system. |
Data Summary Tables
Table 1: Stability of Methylprednisolone Sodium Succinate in Various Diluents and Temperatures
| Concentration | Diluent | Temperature | Stability | Reference |
| 10 mg/mL | 0.9% Sodium Chloride | 25°C | <10% loss after 4 days | [7] |
| 10 mg/mL | 0.9% Sodium Chloride | 5°C | <5% loss after 21 days | [7] |
| 25 to 125 µg/mL | Parenteral Nutrition Mixture | 4°C for 7 days, then 24h at ambient | Stable (<10% variation) | [2] |
| 1.55 to 40 mg/mL | 5% Dextrose or 0.9% NaCl | Ambient | Stable for 12 hours | [2] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% Sodium Chloride | 23°C | ~8% loss after 2 days, ~13% loss after 3 days | [10] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% Sodium Chloride | 4°C | Stable through 21 days, >10% loss after 30 days | [10] |
Table 2: Factors Influencing the Turbidity of MPSS Solutions
| Factor | Observation | Reference |
| Diluent | Consistently higher turbidity values observed in 5% Dextrose Injection compared to 0.9% Sodium Chloride Injection. | [8] |
| Concentration | Higher turbidity readings at intermediate concentrations (2.5-15 mg/mL) than at low (0.3 mg/mL) or high (20 mg/mL) concentrations. | [8] |
| pH | The rate of change of turbidity is directly related to the pH. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of methylprednisolone sodium succinate, based on common practices found in the literature.[2][7][11]
-
Chromatographic System:
-
HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with glacial acetic acid) and an organic solvent (e.g., acetonitrile). A common ratio is a volumetric mixture of water, glacial acetic acid, and acetonitrile (e.g., 63:2:35 v/v/v).[11]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[11]
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 20 µL.[11]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of methylprednisolone sodium succinate reference standard in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare samples for analysis by diluting them to fall within the calibration range.
-
-
Forced Degradation Study (Method Validation):
-
To ensure the method is stability-indicating, perform forced degradation studies.
-
Expose MPSS solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[12]
-
Analyze the stressed samples to confirm that the degradation products are well-separated from the parent drug peak.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the concentration of methylprednisolone sodium succinate and its degradation products by comparing peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing the stability of methylprednisolone sodium succinate.
Caption: Degradation pathways of methylprednisolone sodium succinate in aqueous solution.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. medscape.com [medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. DailyMed [dailymed.nlm.nih.gov]
- 7. Chemical stability of methylprednisolone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Prednisolone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of prednisolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of prednisolone derivatives?
A1: Researchers often face several challenges, including:
-
Low reaction yields: This can be attributed to incomplete reactions, side product formation, or degradation of the product.
-
Side reactions: The complex structure of prednisolone with multiple reactive sites makes it susceptible to unwanted reactions, such as the formation of isomeric byproducts or over-oxidation.[1]
-
Purification difficulties: The polarity and solubility of prednisolone derivatives are often very similar to those of byproducts, making separation by conventional methods like chromatography challenging.[1]
-
Stereochemical control: Maintaining the desired stereochemistry at various chiral centers throughout the synthetic route is crucial and can be difficult to control.
-
Use of protecting groups: The selective protection and deprotection of hydroxyl and ketone groups are critical steps that can be inefficient and lead to yield loss.[2][3]
Q2: What are the main synthetic routes to prednisolone and its derivatives?
A2: The two primary approaches are chemical synthesis and microbiological transformation.
-
Chemical Synthesis: This involves a multi-step process often starting from hydrocortisone or other steroid precursors. Common steps include oxidation, reduction, halogenation, and elimination reactions.[4] For example, a common route involves the dibromination of a precursor followed by dehydrobromination to introduce the C1-C2 double bond.[4]
-
Microbiological Transformation (Biotransformation): This method is considered a "green chemistry" approach and often employs microorganisms like Rhodococcus coprophilus or Arthrobacter simplex to perform specific reactions, most notably the Δ1-dehydrogenation of hydrocortisone to prednisolone.[4][5] This can lead to high, regioselective yields under mild conditions.[5]
Q3: How can I improve the yield of my prednisolone derivative synthesis?
A3: To improve yields, consider the following:
-
Optimize reaction conditions: Carefully control parameters like temperature, reaction time, and reagent stoichiometry. For instance, in the synthesis of 16-cyanoprednisolone derivatives, maintaining the reaction at 50°C was crucial for a better yield.[6]
-
Choice of solvent: The solvent can significantly impact the reaction outcome. For example, DMF was found to be a superior solvent in a particular synthesis of a prednisolone derivative.[6]
-
Use of appropriate catalysts: The choice of catalyst can influence both the rate and selectivity of the reaction.
-
Inert atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.[7]
-
Efficient purification: Minimizing product loss during purification is key. This may involve optimizing chromatographic conditions or employing crystallization techniques.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products often involves:
-
Thermodynamic vs. Kinetic Control: Understanding the reaction mechanism can help in choosing conditions that favor the desired product. For example, careful thermodynamic control is necessary to suppress unwanted reactions during the methanolysis of 16-cyanoprednisolone derivatives.[6]
-
Selective Reagents: Use reagents that are highly selective for the desired transformation.
-
Protecting Groups: Judicious use of protecting groups can shield reactive functional groups from participating in unwanted reactions.[3] For example, protecting the 21-hydroxy group before a reduction step can prevent its conversion.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Dehydrogenation of Hydrocortisone to Prednisolone
| Possible Cause | Suggested Solution |
| Microorganism Inactivity | Ensure the viability and activity of the microbial culture (e.g., Rhodococcus coprophilus). Use a fresh culture and optimize growth conditions (temperature, pH, aeration).[5] |
| Sub-optimal Reaction Time | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time for maximum conversion without product degradation. Biotransformations are often monitored every 24 hours.[5] |
| Poor Substrate Solubility | Prednisolone and its precursors have low water solubility. Use a co-solvent like DMSO to increase the substrate's availability to the microorganism.[5] |
| Product Inhibition | High concentrations of the product (prednisolone) may inhibit the microbial enzymes. Consider a fed-batch process or in-situ product removal. |
| Inefficient Extraction | After the biotransformation, ensure efficient extraction of the product from the fermentation broth using a suitable solvent like ethyl acetate. Multiple extractions may be necessary.[8] |
Problem 2: Formation of Multiple Products in Esterification/Acylation Reactions
| Possible Cause | Suggested Solution |
| Non-selective Acylation | Prednisolone has multiple hydroxyl groups (C11, C17, C21). To achieve selective acylation, use protecting groups for the other hydroxyls. For instance, the synthesis of 17α-acetate can be achieved via a 17α,21-orthoester intermediate.[6] |
| Side Product Formation | Acylation of the 17α-OH group can sometimes lead to the formation of a 21-acetate side product.[6] Optimize the reaction conditions (e.g., temperature, catalyst) and purification method to separate the desired product. |
| Harsh Reaction Conditions | Use mild acylation agents and conditions to prevent degradation or rearrangement of the steroid backbone. |
Experimental Protocols
Microbiological Dehydrogenation of Hydrocortisone to Prednisolone
This protocol is a generalized procedure based on common practices.
-
Culture Preparation: Inoculate a loopful of Rhodococcus coprophilus into a sterile growth medium (e.g., PCB medium) and incubate at 30°C with shaking (110 rpm) for 48 hours.
-
Biotransformation: Transfer the culture to a larger volume of sterile medium and incubate for another 48 hours. Add the hydrocortisone substrate (dissolved in a minimal amount of DMSO) to the culture. Continue incubation under the same conditions for 24-72 hours.
-
Monitoring: Monitor the reaction progress by withdrawing samples every 24 hours and analyzing them by TLC or HPLC.
-
Extraction: Once the reaction is complete, centrifuge the culture to remove the cells. Extract the supernatant with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography on silica gel.[5]
Quantitative Data Summary
Table 1: Reported Yields for Prednisolone Synthesis and Derivatization
| Reaction | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| Dehydrogenation | Hydrocortisone | Rhodococcus coprophilus, DMSO, 30°C, 24h | 97% | [5] |
| 16-Cyanoprednisolone Derivative Synthesis | - | Mercuric fulminate, LiBr, acetic acid, triethylamine, DMF, 50°C | 72% | [6] |
| Spiro Enone Formation | Prednisolone | Diethyl oxalate, NaH, benzene | 37% (major product) | [6] |
| 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione Synthesis | 3,3-(2,2-dimethyl propylene dioxy)- pregn-5,9(11),16(17)-trien-20-one | H2O2, NaOH, THF/MeOH, 40-45°C, 24h | 93.2% | [9] |
Visualizations
Caption: Experimental workflow for the microbiological synthesis of prednisolone.
Caption: Troubleshooting flowchart for low reaction yield in prednisolone synthesis.
References
- 1. Chemical synthesis method of methylprednisolone - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3845040A - Protection of steroid carbonyl group by enolisation - Google Patents [patents.google.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105384790A - Preparation method of prednisolone - Google Patents [patents.google.com]
- 8. US2993839A - Process for the preparation of prednisolone - Google Patents [patents.google.com]
- 9. vjs.ac.vn [vjs.ac.vn]
Technical Support Center: Optimizing HPLC Parameters for Methylprednisolone Separation
Welcome to the technical support center for the HPLC analysis of Methylprednisolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Methylprednisolone analysis?
A1: A common starting point for Methylprednisolone analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. The detection wavelength is typically set around 254 nm.[1][2][3] Specific conditions can vary, so it is essential to consult pharmacopeial methods or relevant literature for a method appropriate for your specific sample and instrumentation.
Q2: How can I improve the resolution between Methylprednisolone and its related substances?
A2: To improve resolution, you can try several approaches. Modifying the mobile phase composition by adjusting the ratio of organic solvent to the aqueous phase can significantly impact selectivity.[4] Additionally, you can evaluate different stationary phases, such as a phenyl-type column, which can offer different selectivity for aromatic compounds like Methylprednisolone.[5][6] Optimizing the column temperature and flow rate can also contribute to better separation.
Q3: What are the critical system suitability test (SST) parameters to monitor for Methylprednisolone analysis?
A3: Key SST parameters include retention time, peak area reproducibility (precision), theoretical plates (column efficiency), tailing factor, and resolution between Methylprednisolone and any critical pairs (e.g., impurities or related substances).[7][8] Consistent SST results ensure the reliability and accuracy of your analytical run.[9]
Q4: How should I prepare my samples and standards for Methylprednisolone HPLC analysis?
A4: Samples and standards should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[7] A common practice is to dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength. Ensure complete dissolution and filter the solutions through a 0.45 µm filter before injection to prevent column blockage.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Methylprednisolone in a question-and-answer format.
Peak Shape Problems
Q5: My Methylprednisolone peak is tailing. What are the possible causes and how can I fix it?
A5: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.[10]
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Solution: Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column.[11]
-
Q6: I am observing peak fronting for my Methylprednisolone peak. What should I do?
A6: Peak fronting, the inverse of tailing, is less common but can occur.[10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Injection Volume Issues: Injecting a large volume of a sample dissolved in a strong solvent can lead to fronting.
-
Solution: Decrease the injection volume.
-
Q7: Why are my Methylprednisolone peaks broad?
A7: Broad peaks can compromise resolution and sensitivity.[10]
-
Column Inefficiency: This can be due to a void in the column packing or column aging.
-
Solution: Replace the column. A guard column can help extend the life of the analytical column.[12]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the lengths as short as possible.
-
-
Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte will have a long retention time and the peak may broaden.
-
Solution: Increase the percentage of the organic solvent in the mobile phase for a faster elution.
-
Retention Time Variability
Q8: The retention time for Methylprednisolone is shifting between injections. What could be the cause?
A8: Inconsistent retention times can affect the accuracy of peak identification and quantification.[9]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in the mobile phase composition over time (e.g., evaporation of the more volatile component) can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent mobile phase preparation.
-
-
Flow Rate Fluctuation: An unstable pump or a leak in the system can lead to a variable flow rate.
-
Solution: Check the pump for proper functioning and inspect the system for any leaks.
-
-
Temperature Changes: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Column Equilibration: Insufficient column equilibration time before starting the analysis can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Experimental Protocols & Data
Table 1: Example HPLC Parameters for Methylprednisolone Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm[1][13] | C18, 100 mm x 4.6 mm, 3.5 µm[2] | Primesep B, 150 mm x 4.6 mm, 5 µm[14] |
| Mobile Phase | Methanol: Acetonitrile (50:50 v/v)[1] | Acetonitrile: 1 g/L Ammonium Acetate (33:67 v/v)[2] | Acetonitrile: Water with 0.1% Sulfuric Acid (35:65 v/v)[14] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[2] | 1.0 mL/min[14] |
| Detection | UV at 254 nm[1][13] | UV at 254 nm[2] | UV at 245 nm[14] |
| Column Temp. | Ambient | 50 °C[2] | Ambient |
Protocol 1: Mobile Phase Preparation (Acetonitrile:Water)
-
Measure Solvents: Using a graduated cylinder, accurately measure the required volumes of HPLC-grade acetonitrile and purified water. For a 1000 mL solution of 50:50 (v/v) Acetonitrile:Water, measure 500 mL of each solvent.
-
Mix Solvents: Combine the measured solvents in a clean, appropriate-sized glass reservoir bottle.
-
Degas: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector. This can be done by sparging with helium, sonication, or vacuum filtration.
-
Label: Clearly label the reservoir bottle with the mobile phase composition and the date of preparation.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Common causes and solutions for peak tailing in HPLC.
References
- 1. wjbphs.com [wjbphs.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. ijsart.com [ijsart.com]
- 9. Retention Time Variability in HPLC [m-pharmaguide.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
Preventing degradation of Methyl prednisolone-16alpha-carboxylate during storage
Welcome to the Technical Support Center for Methylprednisolone-16α-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Methylprednisolone-16α-carboxylate during storage and experimentation.
Disclaimer: Specific stability data for Methylprednisolone-16α-carboxylate is limited in publicly available literature. The information provided herein is based on the established principles of corticosteroid chemistry and stability data from structurally related compounds, such as methylprednisolone and its other esters. It is crucial to perform compound-specific stability studies for your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methylprednisolone-16α-carboxylate?
A1: Based on the chemistry of corticosteroids and their esters, Methylprednisolone-16α-carboxylate is likely susceptible to the following degradation pathways:
-
Hydrolysis: The ester linkage at the 16α-position is a primary site for hydrolytic cleavage, especially under non-neutral pH conditions. This would lead to the formation of Methylprednisolone-16α-carboxylic acid and methanol.
-
Oxidation: The dihydroxyacetone side chain and other parts of the steroid nucleus can be susceptible to oxidation. The presence of oxygen and exposure to light can accelerate oxidative degradation.
-
Photodegradation: Corticosteroids can be sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex mixtures of degradation products and is often influenced by the presence of oxygen.[2][3]
Q2: What are the optimal storage conditions to minimize degradation?
A2: To minimize degradation, it is recommended to store Methylprednisolone-16α-carboxylate under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8°C) to slow down the rates of hydrolysis and other chemical reactions.[3][4][5]
-
Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.[6][7]
-
pH: For solutions, maintaining a pH close to neutral (around pH 5-7) is generally advisable to minimize acid or base-catalyzed hydrolysis. The optimal pH should be determined experimentally for your specific formulation.
-
Inert Atmosphere: For long-term storage of solutions, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.
Q3: How does pH affect the stability of Methylprednisolone-16α-carboxylate in solution?
A3: The stability of ester-containing pharmaceuticals like Methylprednisolone-16α-carboxylate is often highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. The rate of hydrolysis is typically at its minimum in the mid-pH range. For methylprednisolone sodium succinate, a related compound, stability is influenced by pH, with precipitation of free methylprednisolone being a concern at certain pH values.[1]
Q4: Are there any specific excipients that can help stabilize Methylprednisolone-16α-carboxylate?
-
Buffers: Phosphate, citrate, or acetate buffers can be used to maintain the optimal pH of the formulation.
-
Antioxidants: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be included to inhibit oxidative degradation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidative reactions.
-
Cryoprotectants: For frozen or lyophilized formulations, cryoprotectants like mannitol, sucrose, or trehalose can be used to protect the molecule during freezing and drying.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over time in a solution. | Hydrolysis of the 16α-carboxylate ester. | Optimize the pH of the solution to a range where hydrolysis is minimized (typically pH 5-7). Store the solution at a lower temperature (e.g., 2-8°C). |
| Appearance of a yellow to brown discoloration. | Oxidative degradation or formation of colored degradation products. | Protect the solution from oxygen by purging with an inert gas. Add an appropriate antioxidant to the formulation. Store protected from light. |
| Precipitation or haze formation in the solution. | Formation of less soluble degradation products (e.g., the free carboxylic acid) or exceeding the solubility of the parent drug. | Verify the pH of the solution. Adjust the formulation with solubilizing agents if necessary. Ensure storage temperature does not promote precipitation. For some methylprednisolone esters, haze formation can be pH-dependent.[1] |
| Inconsistent results between batches. | Variability in storage conditions (temperature, light exposure), or contamination. | Standardize storage and handling procedures. Ensure all containers are properly sealed and protected from light. Use high-purity solvents and excipients. |
Quantitative Data Summary
The following tables summarize stability data for related methylprednisolone esters. This data can provide an indication of the conditions that may affect the stability of Methylprednisolone-16α-carboxylate.
Table 1: Stability of Methylprednisolone Sodium Succinate in Different IV Solutions [8]
| IV Diluent | Initial Free Methylprednisolone (%) | pH | Turbidity | Recommended Storage Time at 25°C |
| 0.9% Sodium Chloride | 1-5 | 7.2-8.0 | Lower | Up to 24 hours |
| 5% Dextrose | 1-5 | 7.2-8.0 | Higher | 8 to 24 hours (concentration-dependent) |
Table 2: Effect of Temperature on the Stability of Methylprednisolone Sodium Succinate [3]
| Storage Temperature | Storage Duration | Approximate Loss of Potency |
| 23°C | 2 days | 8% |
| 23°C | 3 days | 13% |
| 4°C | 21 days | <10% |
| 4°C | 30 days | >10% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Methylprednisolone-16α-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of Methylprednisolone-16α-carboxylate in a hot air oven at 80°C for 48 hours.[9]
-
Dissolve the stressed sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of Methylprednisolone-16α-carboxylate (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.[9]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be used as a starting point for the analysis of Methylprednisolone-16α-carboxylate and its degradation products. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid). A starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes. A mobile phase of water, glacial acetic acid, and acetonitrile (63:2:35 v/v/v) has also been reported for methylprednisolone and its derivatives.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Primary degradation pathways for Methylprednisolone-16α-carboxylate.
References
- 1. Stability of methylprednisolone sodium succinate in small volumes of 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Troubleshooting poor cell viability in Methyl prednisolone-16alpha-carboxylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in experiments involving Methylprednisolone-16α-carboxylate and other glucocorticoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant decrease in cell viability after treating our cultures with Methylprednisolone-16α-carboxylate. Is this expected?
A1: Yes, a decrease in cell viability is an expected outcome when treating many cell types with glucocorticoids like methylprednisolone. These compounds are known to induce apoptosis (programmed cell death) in a dose-dependent manner.[1] The extent of viability loss can depend on the cell type, concentration of the compound, and the duration of exposure.
Q2: What is the underlying mechanism for the observed cytotoxicity?
A2: Methylprednisolone, upon entering the cell, binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and regulates the transcription of various genes, including those involved in apoptosis. One identified mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) phosphorylation pathway, which is a key component of an endogenous neuroprotective pathway.[2][3] This disruption, along with other GR-mediated effects on pro- and anti-apoptotic proteins, can lead to the activation of the intrinsic (mitochondrial) apoptotic pathway, involving the activation of caspases.[4]
Q3: At what concentrations does methylprednisolone typically induce cell death?
A3: The cytotoxic concentration of methylprednisolone can vary significantly between different cell types. For example, in human oligodendroglioma (HOG) cells, a significant reduction in cell viability is observed at concentrations as low as 0.5 µM, with a more pronounced effect at 30 µM and 50 µM.[1] In contrast, for uninjured mouse spinal cord neurons, neuronal stress is observed at concentrations exceeding 150 micrograms/mL, with cell death occurring above 600 micrograms/mL.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Our results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results in cell culture experiments can arise from several factors. It is essential to maintain consistent cell culture practices. Key areas to focus on include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to genetic drift and altered phenotypes.
-
Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can affect cell growth and response to treatment.
-
Reagent Quality: Use high-quality, sterile-filtered reagents and media. Variations in serum batches can also contribute to variability.
-
Aseptic Technique: Strict aseptic technique is crucial to prevent contamination, which can significantly impact cell health and experimental outcomes.
Q5: How can we optimize our experimental conditions to improve reproducibility?
A5: To enhance the reproducibility of your experiments, consider the following:
-
Standardize Protocols: Ensure all experimental steps, from cell seeding to reagent addition and incubation times, are standardized and meticulously documented.
-
Optimize Seeding Density: Perform preliminary experiments to determine the optimal seeding density that allows for healthy cell growth throughout the duration of your experiment.
-
Serum Concentration: If using serum, test different concentrations to find the optimal balance for cell growth and response to your compound.
-
Regular Mycoplasma Testing: Mycoplasma contamination is a common issue in cell culture that can alter cellular responses without visible signs of contamination. Regular testing is highly recommended.
Data Presentation: Dose-Dependent Effects of Methylprednisolone on Cell Viability
The following tables summarize quantitative data on the effects of methylprednisolone on different cell types. Note that the specific ester form of methylprednisolone may influence its potency.
Table 1: Effect of Methylprednisolone on Human Oligodendroglioma (HOG) Cell Viability
| Methylprednisolone Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.5 | 85 | ± 4.8 |
| 5 | 78 | ± 5.5 |
| 30 | 65 | ± 6.1 |
| 50 | 62 | ± 5.9 |
Data adapted from a study on HOG cells, showing a dose-dependent decrease in cell viability with increasing concentrations of methylprednisolone.[1]
Table 2: Effect of Methylprednisolone Sodium Succinate (MPSS) on Injured Mouse Spinal Cord Neuron Survival
| MPSS Concentration (µg/mL) | Percent Survival | Standard Deviation |
| 0 (Control) | 47.1 | ± 14.1 |
| 20 | No significant increase | - |
| 30 | 68.5 | ± 14.1 |
| 60 | No significant increase | - |
| 100 | Accelerated deterioration | - |
Data adapted from a study on the effects of MPSS on lesioned mammalian spinal neurons, indicating a narrow therapeutic window for neuroprotection.[5]
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methylprednisolone-16α-carboxylate stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of Methylprednisolone-16α-carboxylate in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Visualizations
Caption: Troubleshooting workflow for poor cell viability.
Caption: Glucocorticoid-induced apoptotic signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Effects of methylprednisolone on lesioned and uninjured mammalian spinal neurons: viability, ultrastructure, and network electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Method refinement for consistent results in Methyl prednisolone-16alpha-carboxylate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in assays for Methylprednisolone-16-alpha-carboxylate. Given that specific literature on "Methylprednisolone-16-alpha-carboxylate" is limited, the methodologies and troubleshooting advice provided here are based on established principles for the analysis of the parent compound, methylprednisolone, and its other closely related esters and metabolites.
Frequently Asked Questions (FAQs)
Q1: My immunoassay results for Methylprednisolone-16-alpha-carboxylate are higher than expected. What are the potential causes?
A1: Higher-than-expected immunoassay results are often due to cross-reactivity. Immunoassays rely on antibodies to detect the target molecule, but these antibodies can sometimes bind to other structurally similar compounds present in the sample.
-
Cross-reactivity with Metabolites: Other metabolites of methylprednisolone or endogenous steroids with similar structures can be recognized by the assay's antibody, leading to an overestimation of the concentration.[1][2] 6-Methylprednisolone and prednisolone have been shown to have high cross-reactivity in some cortisol immunoassays.[1][2]
-
Parent Drug Interference: If the assay is intended to measure the carboxylate metabolite specifically, the presence of the parent drug, methylprednisolone, could interfere.
-
Assay Specificity: Different immunoassay kits have varying degrees of specificity. It is crucial to consult the manufacturer's data sheet for known cross-reactants. For instance, some cortisol assays show as much as 55% cross-reactivity with prednisolone, while others show as little as 6%.[3]
Q2: I am observing poor peak shape and inconsistent retention times in my HPLC analysis. What should I investigate?
A2: Poor peak shape (e.g., tailing, fronting, or splitting) and shifting retention times in HPLC are common issues that can often be resolved by systematically checking your system and methodology.
-
Column Issues: The column is a frequent source of such problems. Contamination at the head of the column can cause peak distortion.[4][5] Consider using a guard column to protect the analytical column.[5] Also, ensure the column has not exceeded its lifespan.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to retention time drift.[6] For reproducible results, especially with ionizable compounds, using a buffered mobile phase is critical.[6]
-
Sample Solvent Effects: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase.[7] Injecting a sample in a strong solvent can cause peak distortion.[7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. An increase in temperature generally leads to shorter retention times.[4] Using a column oven will provide a stable temperature environment.
Q3: How can I improve the sensitivity of my LC-MS/MS assay for Methylprednisolone-16-alpha-carboxylate?
A3: Low sensitivity in LC-MS/MS assays can be addressed by optimizing several parameters from sample preparation to instrument settings.
-
Sample Preparation: An effective sample preparation procedure is crucial to remove matrix interferences and concentrate the analyte. Techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) can provide cleaner extracts and better sensitivity compared to simple protein precipitation.[8][9]
-
Chromatographic Separation: Optimizing the HPLC separation can lead to sharper peaks, which improves the signal-to-noise ratio. Experiment with different mobile phase compositions and gradients.
-
Mass Spectrometry Parameters: Fine-tuning the ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for your specific instrument is essential for maximizing the signal.[10]
-
Derivatization: Although not always necessary, derivatization of the carboxylate group could potentially improve ionization efficiency and thus sensitivity.
Q4: What are the best practices for sample collection and storage to ensure the stability of Methylprednisolone-16-alpha-carboxylate?
A4: The stability of methylprednisolone and its esters can be influenced by temperature, pH, and enzymatic activity in biological samples.
-
Temperature: For short-term storage, refrigeration at 4°C is generally recommended. For longer-term storage, freezing at -20°C or below is advisable.[11][12] Studies on methylprednisolone sodium succinate have shown it to be stable for seven days at 4°C.[11]
-
Enzyme Inhibition: In biological matrices like plasma or whole blood, esterases can hydrolyze ester-containing compounds. The addition of an enzyme inhibitor, such as sodium fluoride, can prevent the degradation of ester derivatives like methylprednisolone acetate.[12]
-
pH: The stability of methylprednisolone sodium succinate has been shown to be good at a pH of 5.8.[11] Significant deviations from this may accelerate degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. It is recommended to aliquot samples before freezing if multiple analyses are planned.
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Insufficient washing steps | Increase the number or duration of wash steps. |
| Non-specific binding | Add a blocking agent (e.g., BSA) to the assay buffer. | |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| Low Signal | Inactive antibody or conjugate | Verify the storage conditions and expiration dates of reagents. |
| Incorrect incubation time or temperature | Ensure the protocol's specified incubation parameters are followed. | |
| Presence of interfering substances | Perform a spike and recovery experiment to assess matrix effects. | |
| High Variability (Poor Precision) | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent incubation times | Standardize all incubation steps precisely. | |
| Well-to-well contamination | Be careful to avoid splashing during reagent addition and washing. |
HPLC/LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Column contamination or degradation | Wash the column with a strong solvent or replace it. Use a guard column. |
| Secondary interactions with silica | Use a mobile phase with a pH that ensures the analyte is in a single ionic state. | |
| Extra-column volume | Use tubing with a smaller internal diameter and ensure fittings are correct.[4] | |
| Ghost Peaks | Contamination in the injection system | Perform several blank injections with a strong solvent. |
| Contaminated mobile phase | Prepare fresh mobile phase with high-purity solvents and additives.[6] | |
| Carryover from previous injection | Optimize the needle wash procedure on the autosampler. | |
| Irreproducible Peak Areas | Inconsistent injection volume | Check the autosampler for air bubbles and ensure proper calibration. |
| Sample degradation in the autosampler | Use a cooled autosampler and minimize the time samples are left in the vial. | |
| Incomplete sample dissolution | Ensure the sample is fully dissolved before injection. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Methylprednisolone and its Derivatives
This protocol is a general method that can be adapted for the analysis of Methylprednisolone-16-alpha-carboxylate.
-
Chromatographic System:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Liquid-Liquid Extraction (LLE): To 200 µL of plasma, add a suitable extraction solvent such as tert-butyl methyl ether (TBME).[15] Vortex and centrifuge to separate the layers. Transfer the organic layer and evaporate to dryness. Reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the pre-treated sample. Wash with a weak solvent to remove interferences. Elute the analyte with a stronger solvent like methanol or acetonitrile. Evaporate the eluate and reconstitute.
-
Protocol 2: LC-MS/MS Analysis of Methylprednisolone
This protocol provides a starting point for developing a high-sensitivity LC-MS/MS method.
-
LC System:
-
MS/MS System:
-
Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion to product ion transition for methylprednisolone is m/z 375.2 -> 161.2 or other specific fragments.[10] These transitions would need to be determined for Methylprednisolone-16-alpha-carboxylate.
-
Optimize ion source and compound-specific parameters.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Methylprednisolone (MP) and Methylprednisolone Hemisuccinate (MPHS)
| Parameter | Methylprednisolone (MP) | Methylprednisolone Hemisuccinate (MPHS) | Reference |
| Linearity Range | 1-5 µg/mL | - | [17] |
| R² | 0.999 | 0.9998 - 0.99999 | [13][14][17] |
| LOD | - | 4.49 µg/mL | [13][14] |
| LOQ | - | 13.61 µg/mL | [13][14] |
Table 2: LC-MS/MS Method Validation for Methylprednisolone in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 10.1 - 804 ng/mL | [15] |
| Lower Limit of Quantification (LLOQ) | 10.1 ng/mL | [15] |
| Accuracy | Within acceptable limits | [15] |
| Precision (%CV) | Within acceptable limits | [15] |
Visualizations
Caption: A typical experimental workflow for the analysis of Methylprednisolone-16-alpha-carboxylate.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. halocolumns.com [halocolumns.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Methylprednisolone Sodium Succinate - Page 4 [medscape.com]
- 12. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. doaj.org [doaj.org]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
Addressing batch-to-batch variability in synthesized Methyl prednisolone-16alpha-carboxylate
Welcome to the technical support center for synthesized Methyl Prednisolone-16α-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for Methyl Prednisolone-16α-carboxylate?
A1: Batch-to-batch variability refers to the slight differences that can occur between different production lots of the same compound. For Methyl Prednisolone-16α-carboxylate, a potent glucocorticoid, this variability can manifest as differences in purity, impurity profile, crystal structure (polymorphism), and ultimately, biological activity. Such inconsistencies can compromise experimental reproducibility and the reliability of research outcomes.
Q2: What are the common causes of batch-to-batch variability in the synthesis of this compound?
A2: Variability can be introduced at multiple stages of the synthesis process. Key sources include:
-
Raw Materials: Differences in the purity and isomeric content of starting materials and reagents.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, reaction time, and mixing rates.
-
Work-up and Purification: Variations in solvent quality, pH adjustments, and crystallization conditions.
-
Drying and Storage: Differences in drying temperature, duration, and storage conditions (humidity, light exposure) which can affect solvent content and crystal form.
Q3: How can batch-to-batch variability affect my experimental results?
A3: Inconsistent batches can lead to significant discrepancies in experimental data. For example, a batch with a higher impurity level may exhibit off-target effects or reduced potency. Different polymorphic forms can have varying solubility and dissolution rates, which can alter the effective concentration in in-vitro and in-vivo assays.[1]
Q4: What are the primary analytical techniques recommended for assessing the consistency of Methyl Prednisolone-16α-carboxylate batches?
A4: A combination of chromatographic and spectroscopic techniques is recommended to ensure comprehensive characterization of each batch. The most critical methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification, Powder X-ray Diffraction (PXRD) for analyzing crystal structure, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
Q5: What is polymorphism and why is it particularly important for this molecule?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, including stability, solubility, and bioavailability. For corticosteroids like Methyl Prednisolone-16α-carboxylate, different polymorphic forms can lead to significant variations in therapeutic efficacy.[1][2] It is crucial to monitor and control the polymorphic form to ensure consistent biological performance.
Troubleshooting Guides
Issue 1: Inconsistent Purity or Yield Between Batches
My latest batch of Methyl Prednisolone-16α-carboxylate shows lower purity and a different impurity profile on the HPLC analysis. What should I do?
This issue often points to variations in the synthesis or purification steps. Follow this guide to troubleshoot.
Step 1: Verify Analytical Method
-
Ensure your HPLC method is validated and that the column and mobile phases are consistent with previous analyses.
-
Run a standard from a previously characterized "good" batch to confirm system suitability.
Step 2: Characterize the Impurities
-
Use a high-resolution mass spectrometer (LC-MS/MS) to identify the molecular weights of the new impurities.[3] This can provide clues about their origin (e.g., starting materials, degradation products, or reaction byproducts). Common degradation pathways for corticosteroids involve the D-ring and the 1,3-dihydroxyacetone side chain.[4]
Step 3: Review Synthesis Protocol
-
Examine the synthesis records for any deviations in reaction time, temperature, or reagent stoichiometry.
-
Analyze the starting materials and solvents used for the problematic batch to check for contaminants.
Step 4: Optimize Purification
-
If the impurity profile suggests byproducts, consider modifying the purification process. This may involve adjusting the solvent system for recrystallization or employing preparative chromatography.
Issue 2: Observed Variations in Physical Properties or Solubility
I've noticed that a new batch is less soluble in my standard solvent system, leading to issues in preparing stock solutions. What could be the cause?
Variations in solubility are frequently linked to polymorphism. Different crystal lattices can significantly impact how readily a compound dissolves.
Step 1: Analyze the Crystal Form
-
Perform Powder X-ray Diffraction (PXRD) analysis on both the problematic and a reference batch. A difference in the diffraction patterns is a definitive indicator of different polymorphic forms.[2]
Step 2: Review the Final Crystallization and Drying Steps
-
The final crystallization solvent, cooling rate, and agitation can all influence the resulting crystal form.
-
Drying conditions (temperature and vacuum) can also induce polymorphic transformations. Compare the protocols used for the different batches.
Step 3: Control Crystallization Conditions
-
To ensure consistency, standardize the crystallization protocol. This includes specifying the solvent, temperature profile, and stirring speed. Seeding the crystallization with crystals of the desired polymorph can also promote consistency.
Issue 3: Inconsistent Biological Activity in Assays
Despite using the same concentration, a new batch of Methyl Prednisolone-16α-carboxylate is showing significantly lower (or higher) activity in my cell-based assay. Why?
Discrepancies in biological activity are often the ultimate consequence of underlying chemical or physical variability.
Step 1: Confirm Purity and Identity
-
First, rule out issues with purity and identity by performing HPLC, LC-MS, and NMR analysis as described in the guides above. Ensure the concentration of your stock solution is accurate.
Step 2: Investigate Polymorphism
-
As mentioned, different polymorphs can have different dissolution rates, affecting the bioavailable concentration in your assay medium.[1] Use PXRD to check for polymorphic differences.
Step 3: Consider the Impact of Impurities
-
Certain impurities, even at low levels, could act as antagonists or agonists at the glucocorticoid receptor, or they could have other off-target effects that interfere with your assay.[5] Use LC-MS to identify any new or elevated impurities.
Visualizations
Synthesis and Variability
The synthesis of Methyl Prednisolone-16α-carboxylate involves several critical steps where variability can be introduced. Understanding these steps is key to troubleshooting.
Caption: Synthesis pathway and key sources of batch variability.
Troubleshooting Workflow
A logical workflow can help systematically diagnose the root cause of batch-to-batch variability.
Caption: A systematic workflow for troubleshooting batch variability.
Glucocorticoid Signaling Pathway
Methyl Prednisolone-16α-carboxylate acts by binding to the glucocorticoid receptor (GR), which then modulates gene expression. Physical or chemical variations can affect this pathway.
Caption: Simplified glucocorticoid receptor signaling pathway.
Data and Protocols
Table 1: Key Analytical Techniques for Characterization
| Technique | Primary Use | Information Provided |
| HPLC (UV) | Purity assessment and quantification | Percentage purity, detection of impurities |
| LC-MS/MS | Impurity identification and metabolite studies | Molecular weight and fragmentation data for unknowns[6] |
| Powder X-ray Diffraction (PXRD) | Analysis of solid-state crystal structure | Identification of polymorphic forms and crystallinity[2] |
| NMR Spectroscopy (¹H, ¹³C) | Definitive structure confirmation | Verification of chemical structure and isomeric purity |
| Gas Chromatography (GC-MS) | Analysis of residual solvents and volatile impurities | Identification and quantification of residual solvents[3][7] |
| Karl Fischer Titration | Quantification of water content | Determines water content, which can affect stability |
Table 2: Troubleshooting Summary
| Issue Observed | Potential Root Cause(s) | Recommended First Action(s) |
| Low Purity / New Impurities | Incomplete reaction, side reactions, degradation | LC-MS to identify impurities; review synthesis parameters |
| Variable Yield | Sub-optimal reaction conditions, purification losses | Analyze starting material purity; optimize reaction time/temp |
| Poor or Variable Solubility | Polymorphism, presence of insoluble impurities | PXRD analysis; filter solution and analyze residue |
| Inconsistent Biological Activity | Purity issues, polymorphism, incorrect concentration | Re-verify purity (HPLC) and crystal form (PXRD) |
| Color or Appearance Variation | Presence of trace impurities, particle size differences | Characterize impurities; perform particle size analysis |
Appendix: Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Analysis
-
Instrument: Standard laboratory powder X-ray diffractometer.
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40 kV, 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently pack approximately 10-20 mg of the powder sample into the sample holder. Ensure a flat, even surface.
-
Data Analysis: Compare the resulting diffractograms between batches. Differences in peak positions (2θ values) and relative intensities indicate different crystal forms.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. Single nucleotide polymorphisms and type of steroid impact the functional response of the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and characterization of prednisolone metabolites in human urine by LC‐MS/MS [ouci.dntb.gov.ua]
- 7. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
Technical Support Center: Enhancing Topical Potency of Fluorinated Steroidal Antedrugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the topical potency of fluorinated steroidal antedrugs.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the topical potency of a fluorinated steroidal antedrug?
A1: Several factors critically influence the topical potency of these compounds:
-
Drug Formulation and Vehicle: The choice of vehicle (e.g., ointment, cream, gel, lotion) significantly impacts drug release and skin penetration. Ointments, due to their occlusive nature, generally enhance penetration and potency the most.[1][2]
-
Skin Barrier Integrity: An impaired skin barrier, such as in inflamed skin, allows for greater absorption of the topical steroid.[1]
-
Occlusion: The use of occlusive dressings dramatically increases the absorption of topical corticosteroids.[1]
-
Fluorination: The presence and position of fluorine atoms on the steroid backbone can significantly enhance its anti-inflammatory activity and metabolic stability.[3][4][5] Specifically, fluorination at the 9α-position is known to enhance all biological activities of glucocorticoids.[3]
-
Application Site: The thickness of the stratum corneum varies across the body, leading to differences in drug absorption.
-
Metabolism in the Skin: The conversion of the corticosteroid within the skin can be modified to enhance its potency. For instance, halogenation can prevent de-esterification, keeping the steroid active for a longer duration.[1]
Q2: How does fluorination specifically enhance the potency of steroidal antedrugs?
A2: Fluorination enhances the potency of steroidal antedrugs through several mechanisms:
-
Increased Glucocorticoid Receptor (GR) Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the steroid molecule, leading to a stronger binding affinity for the glucocorticoid receptor.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by skin enzymes.[6] This prolongs the drug's half-life at the site of action, thereby increasing its therapeutic effect.
-
Improved Lipophilicity and Membrane Permeability: The addition of fluorine can increase the lipophilicity of the drug, which can improve its ability to penetrate the lipid-rich stratum corneum and cross cell membranes.[4]
Q3: What are "antedrugs" and how does this concept apply to topical steroids?
A3: An antedrug is a pharmacologically active compound designed to exert its effect locally at the site of application and then undergo rapid metabolism to an inactive form upon entering systemic circulation.[3] This approach is highly beneficial for topical corticosteroids as it minimizes systemic side effects like hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, and hyperglycemia.[1][3] The goal is to create a potent anti-inflammatory agent for the skin with a significantly improved safety profile.
Q4: What are the common challenges encountered when formulating fluorinated steroidal antedrugs for topical delivery?
A4: Researchers often face the following challenges:
-
Poor Water Solubility: Many potent corticosteroids are lipophilic and have poor water solubility, making it difficult to incorporate them into certain formulations, especially aqueous-based gels or lotions.[7]
-
Drug Crystallization: In supersaturated systems, which are sometimes used to enhance thermodynamic activity, there is a risk of the drug crystallizing out of the formulation, which reduces its bioavailability.[7]
-
Maintaining Stability: The formulation must maintain its physical and chemical stability throughout its shelf life.
-
Optimizing Skin Penetration: Achieving the right balance of drug release from the vehicle and penetration through the stratum corneum is a significant challenge.[8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Vasoconstrictor Assay (VCA)
The Vasoconstrictor Assay (VCA) is a common method to assess the potency of topical corticosteroids by measuring the degree of skin blanching.[9][10]
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in skin blanching scores between subjects. | Inter-individual differences in skin physiology. | Increase the number of subjects in the study to improve statistical power. Ensure consistent application technique and site across all subjects. |
| No discernible blanching effect, even with a potent steroid. | Insufficient drug penetration. | Use a more occlusive vehicle like an ointment.[1] Apply the formulation under an occlusive dressing.[1] |
| Rapid fading of the blanching response (tachyphylaxis). | Development of acute tolerance to the corticosteroid. | Consider a dosage regimen with once-daily applications, as multiple daily applications can lead to a decrease in response.[11] |
| Inconsistent readings of the blanching response. | Subjectivity in visual assessment. | Utilize a chromameter to obtain objective, quantitative measurements of skin color changes (specifically the a* value, which represents redness).[10] |
Issue 2: Poor In Vivo Anti-inflammatory Efficacy Despite High In Vitro Potency
| Symptom | Possible Cause | Troubleshooting Step |
| The compound shows high receptor binding affinity in vitro but fails to reduce inflammation in animal models. | Inadequate skin penetration or rapid metabolism in the skin. | Reformulate the drug in a vehicle with penetration enhancers like propylene glycol or oleic acid.[2][12] Consider creating a eutectic mixture to improve drug solubility and skin penetration.[13] |
| The formulation appears effective initially, but the effect is not sustained. | The drug is cleared from the site of action too quickly. | Increase the viscosity of the formulation to prolong contact time with the skin. Investigate microencapsulation or vesicular delivery systems (e.g., liposomes, transferosomes) to provide a sustained release of the drug.[8][14] |
| Systemic side effects are observed at doses required for topical efficacy. | The "antedrug" property is not optimal; the drug is not being inactivated quickly enough upon entering systemic circulation. | Modify the chemical structure to introduce a more metabolically labile group that is stable in the skin but rapidly cleaved in the bloodstream. |
Data Presentation
Table 1: Comparison of Topical Corticosteroid Potency Assays
| Assay | Principle | Endpoint | Advantages | Limitations |
| Vasoconstrictor Assay (VCA) | Measures the ability of the steroid to cause cutaneous vasoconstriction.[15] | Skin blanching (pallor). | Good correlation with clinical anti-inflammatory efficacy for corticosteroids.[11] | Subjective if assessed visually; not suitable for non-steroidal anti-inflammatory drugs.[15] |
| Antimitotic Assay | Measures the inhibition of epidermal cell mitosis. | Mitotic index in skin biopsies. | Provides a direct measure of an important mechanism of corticosteroid action. | Invasive (requires biopsies); technically demanding. |
| DPCP-Induced Allergic Contact Dermatitis Model | Quantifies the inhibition of an experimentally induced allergic reaction in human volunteers.[15] | Visual scoring and measurement of edema thickness with ultrasound.[15] | Allows for the comparison of both steroidal and non-steroidal anti-inflammatory drugs.[15] | Requires sensitization of human subjects to an allergen. |
Table 2: Potency Ranking of Selected Topical Corticosteroid APIs
This table is based on Emax data from a vasoconstrictor assay on a normalized molar basis.
| Active Pharmaceutical Ingredient (API) | Relative Potency Ranking |
| Mometasone Furoate | > |
| Fluocinolone Acetonide | = |
| Clobetasol Propionate | > |
| Halcinonide |
Source: Adapted from a study on a novel approach to assess the potency of topical corticosteroids.[9][10]
Experimental Protocols
Protocol 1: Vasoconstrictor Assay (VCA) with Chromameter Measurement
-
Subject Selection: Enroll healthy volunteers with no history of skin diseases and who have not used topical corticosteroids for at least 3 months.[11]
-
Site Demarcation: Mark multiple application sites on the flexor surface of the forearms.
-
Drug Application: Apply a standardized amount of the test formulation and a comparator (e.g., clobetasol propionate) to the designated sites.[10]
-
Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6 hours).
-
Reading: After removing the dressing and cleaning the sites, measure the skin blanching response at predetermined time points using a chromameter. Record the a* value (red-green scale).[10]
-
Data Analysis: Calculate the change in a* from baseline for each site. Fit the dose-response data to an Emax model to determine the potency.[9]
Protocol 2: In Vitro Skin Penetration using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal skin. Mount the skin on a Franz-type diffusion cell with the stratum corneum facing the donor compartment.[2]
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer, often containing bovine serum albumin to maintain sink conditions.[2] Ensure no air bubbles are trapped beneath the skin.
-
Formulation Application: Apply a finite dose of the topical formulation to the skin surface in the donor compartment.
-
Sampling: At various time points, collect samples from the receptor fluid for analysis.
-
Skin Layer Analysis: At the end of the experiment, separate the stratum corneum, epidermis, and dermis. Extract the drug from each layer to determine its distribution within the skin.[2]
-
Quantification: Analyze the drug concentration in the receptor fluid and skin layers using a validated analytical method (e.g., HPLC-MS/MS).
Visualizations
Caption: Workflow for assessing the potency of topical steroid formulations.
Caption: Glucocorticoid receptor signaling pathway for anti-inflammatory effects.
Caption: The logical concept of a topical steroidal antedrug.
References
- 1. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Approach to Assess the Potency of Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 13. scispace.com [scispace.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Systemic Side Effects of Potent Anti-Inflammatory Steroids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding advanced strategies to mitigate the systemic side effects of potent anti-inflammatory steroids. The information is intended to assist researchers in designing and evaluating novel corticosteroid formulations with improved safety profiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Nanoparticle-Based Drug Delivery
Q1: How can nanoparticle encapsulation reduce the systemic side effects of corticosteroids?
A: Nanoparticle-based delivery systems, such as liposomes and inorganic-organic hybrid nanoparticles, can reduce systemic side effects by altering the pharmacokinetic and biodistribution profiles of the encapsulated steroid. These nanoparticles can preferentially accumulate in inflamed tissues due to the enhanced permeability and retention (EPR) effect, thereby increasing the local concentration of the drug at the site of action and reducing its exposure to healthy tissues. This targeted delivery allows for a reduction in the total administered dose, further minimizing systemic side effects.[1][2][3]
Troubleshooting: Low Encapsulation Efficiency
-
Problem: The steroid is not efficiently encapsulated into the nanoparticles.
-
Possible Cause: Poor solubility of the steroid in the chosen solvent system or incompatibility with the nanoparticle matrix.
-
Solution:
-
Optimize the solvent system used for dissolving the steroid and the nanoparticle components.
-
For liposomes, consider using a remote loading method with a pH or ion gradient for steroids that are weak acids or bases.
-
Experiment with different lipid compositions or polymer types to improve drug-polymer/lipid interactions.
-
For some steroids, creating a phosphate prodrug can enhance water solubility and facilitate encapsulation.[3][4][5]
-
Q2: What are the key parameters to evaluate when assessing the efficacy of a nanoparticle-corticosteroid formulation?
A: Key evaluation parameters include:
-
In vitro: Particle size, zeta potential, encapsulation efficiency, and drug release kinetics.
-
In vivo:
-
Pharmacokinetics: Compare the plasma concentration-time profile of the nanoparticle formulation to the free drug. A longer circulation half-life and lower peak plasma concentration (Cmax) for the nanoparticle formulation are often desirable.[5][6]
-
Biodistribution: Use imaging techniques or tissue harvesting to determine the accumulation of the nanoparticle formulation in target tissues (e.g., inflamed joints) versus non-target organs.
-
Efficacy: Evaluate the therapeutic effect in a relevant animal model (e.g., collagen-induced arthritis) and compare it to the free drug.[4][7]
-
Safety/Toxicology: Monitor for systemic side effects such as changes in body weight, organ weight (especially adrenal glands and thymus), blood glucose levels, and bone mineral density.[4][8]
-
2. Prodrug and Soft Drug Strategies
Q1: What is the difference between a corticosteroid prodrug and a soft steroid (antedrug)?
A:
-
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[9] Corticosteroid prodrugs are often designed to improve solubility, stability, or targeting.
-
A soft steroid (antedrug) is an active drug that is designed to undergo a predictable and rapid metabolic inactivation to a non-toxic metabolite after exerting its therapeutic effect at the site of application.[10][11] This approach is particularly useful for topical or local administration to minimize systemic absorption and side effects. Loteprednol etabonate is a classic example of a soft steroid used in ophthalmology.[10][11]
Troubleshooting: Incomplete Prodrug Conversion
-
Problem: The prodrug is not efficiently converted to the active steroid in the target tissue.
-
Possible Cause: The specific enzymes required for conversion are not present or have low activity in the target tissue.
-
Solution:
-
Design the prodrug linkage to be cleaved by enzymes that are highly expressed in the target tissue.
-
Conduct in vitro experiments using tissue homogenates from the target organ to confirm the enzymatic conversion of the prodrug.
-
3. Locally-Acting Formulations
Q1: How do locally-acting formulations like inhaled corticosteroids and oral suspensions with local action minimize systemic side effects?
A: These formulations are designed to deliver the corticosteroid directly to the site of inflammation, such as the lungs in asthma or the gastrointestinal tract in eosinophilic esophagitis.[9][12][13][14][15][16] This localized delivery maximizes the therapeutic effect at the target site while minimizing the amount of drug that enters the systemic circulation. Newer inhaled corticosteroids like ciclesonide are designed as prodrugs that are activated locally in the lungs, further reducing the potential for systemic side effects.[12][17][18]
Troubleshooting: Oral Candidiasis with Inhaled Corticosteroids
-
Problem: Patients develop oral thrush, a common side effect of inhaled corticosteroids.
-
Possible Cause: Deposition of the corticosteroid in the oropharynx, leading to local immunosuppression.
-
Solution:
-
Advise patients to rinse their mouth with water and spit after each use of the inhaler.
-
The use of a spacer device can help to increase the proportion of the drug that reaches the lungs and reduce deposition in the mouth and throat.
-
Quantitative Data on Side Effect Reduction
The following tables summarize quantitative data from preclinical and clinical studies comparing novel corticosteroid formulations to conventional administration.
Table 1: Nanoparticle-Encapsulated Corticosteroids vs. Free Drug (Preclinical Data)
| Formulation | Animal Model | Efficacy Outcome | Side Effect Outcome | Reference |
| Liposomal Dexamethasone Phosphate | Mouse Collagen-Induced Arthritis | Single 4 mg/kg dose showed persistent anti-inflammatory effect for at least 7 days. | Limited suppression of the HPA axis; no drug-induced gluconeogenesis. | [4] |
| Liposomal Prednisolone | Mouse Model of Acute Renal Allograft Rejection | Reduced CD45+ leukocytes in the allograft (372 ± 224 vs. 1971 ± 890 x 10^6 cells for free prednisolone). | N/A | [2] |
| Betamethasone-loaded IOH-NPs | Mouse Model of Sepsis | Prevented the reduction in body temperature similar to free betamethasone. | Did not alter T and B cell numbers in the blood and prevented the induction of muscle atrophy. | [1] |
Table 2: Soft Steroids vs. Conventional Steroids (Clinical Data)
| Drug Comparison | Condition | Efficacy Outcome | Side Effect Outcome | Reference |
| Loteprednol Etabonate 0.5% vs. Prednisolone Acetate 1% | Post-Cataract Surgery | Both were highly effective in controlling post-operative inflammation. | Mean IOP was lower in the loteprednol group. Clinically significant IOP increase (≥10 mmHg) was less frequent with loteprednol. | [10][11] |
| Loteprednol Etabonate 0.5% vs. Prednisolone Acetate 1% | Acute Anterior Uveitis | Loteprednol was less effective than prednisolone in reducing inflammation. | IOP increase of >10 mmHg was observed more frequently in patients receiving prednisolone acetate (7 patients vs. 1 patient). | [19] |
| Fluorometholone 0.1% or Loteprednol Etabonate 0.5% vs. Prednisolone Acetate 1% or Dexamethasone 0.1% | Post-Cataract Surgery | No significant difference in anti-inflammatory effect. | No significant difference in postoperative IOP. | [20] |
Table 3: Inhaled Corticosteroids - Comparison of Systemic Exposure
| Drug Comparison | Key Finding | Reference |
| Ciclesonide vs. Fluticasone Propionate | Ciclesonide has lower systemic bioavailability and less adrenal suppression. | [12][17][18] |
| Budesonide vs. Fluticasone | Budesonide generally has a better systemic adverse effect profile than fluticasone. | [12][14] |
Experimental Protocols
1. In Vitro Glucocorticoid Receptor (GR) Activation Assay
-
Objective: To determine the potency of a novel corticosteroid formulation in activating the glucocorticoid receptor.
-
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the glucocorticoid receptor (e.g., A549 cells) in appropriate media.
-
Transfection (for reporter assays): Transfect the cells with a reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the cells with varying concentrations of the test compound and a positive control (e.g., dexamethasone).
-
Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) or the expression of a GR-responsive gene (e.g., GILZ) using qPCR.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
-
2. In Vivo Evaluation of Nanoparticle-Mediated Corticosteroid Delivery
-
Objective: To assess the biodistribution and therapeutic efficacy of a nanoparticle-corticosteroid formulation in an animal model of inflammation.
-
Methodology:
-
Animal Model: Induce a relevant inflammatory condition in a suitable animal model (e.g., collagen-induced arthritis in mice).
-
Formulation Administration: Administer the nanoparticle-corticosteroid formulation and a free drug control group via an appropriate route (e.g., intravenous injection).
-
Biodistribution Studies: At various time points, euthanize a subset of animals and harvest major organs and inflamed tissues. Quantify the amount of the drug in each tissue using a suitable analytical method (e.g., HPLC-MS/MS). For fluorescently labeled nanoparticles, imaging techniques can be used.
-
Efficacy Assessment: Monitor the clinical signs of the disease over time (e.g., paw swelling in arthritis). At the end of the study, histological analysis of the inflamed tissue can be performed.
-
Safety Assessment: Monitor animal weight, and at the end of the study, collect blood for hematological and biochemical analysis. Harvest and weigh key organs (e.g., spleen, thymus, adrenal glands) to assess for signs of systemic toxicity.
-
Visualizations
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Liposomal Delivery Improves the Efficacy of Prednisolone to Attenuate Renal Inflammation in a Mouse Model of Acute Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome-Encapsulated Prednisolone Phosphate Inhibits Growth of Established Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separating therapeutic efficacy from glucocorticoid side-effects in rodent arthritis using novel, liposomal delivery of dexamethasone phosphate: long-term suppression of arthritis facilitates interval treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I first-in-man study to investigate the pharmacokinetics and safety of liposomal dexamethasone in patients with progressive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving dexamethasone drug loading and efficacy in treating rheumatoid arthritis via liposome: Focusing on inflammation and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Loteprednol etabonate ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jkscience.org [jkscience.org]
- 12. Systemic Effects of Inhaled Corticosteroids: An Overview [openrespiratorymedicinejournal.com]
- 13. mskcc.org [mskcc.org]
- 14. Systemic Effects of Inhaled Corticosteroids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Budesonide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 112 Comparison of the Use Ciclesonide Versus Fluticasone for the Treatment of Asthma in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlled evaluation of loteprednol etabonate and prednisolone acetate in the treatment of acute anterior uveitis. Loteprednol Etabonate US Uveitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ‘Soft’ Steroids Just as Good as Big Guns for Post-Cataract Inflammation Control [reviewofoptometry.com]
Factors affecting the stability of Methylprednisolone in formulations
Welcome to the technical support center for Methylprednisolone formulation stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Methylprednisolone in formulations?
A1: The stability of Methylprednisolone is primarily influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation.[1][2][3]
-
pH: The rate of hydrolysis is pH-dependent, with minimum hydrolysis occurring at approximately pH 3.5.[4]
-
Light: Exposure to light can lead to the formation of specific degradation products.[2][3]
-
Diluent/Solvent: The choice of diluent (e.g., 5% dextrose vs. 0.9% sodium chloride) can impact stability and solubility.[5][6][7]
-
Concentration: The concentration of Methylprednisolone in a solution can affect its stability, with some studies noting increased turbidity at intermediate concentrations.[6]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation.[8]
-
Excipients: Interactions with other formulation components can influence stability.
Q2: What are the common degradation pathways for Methylprednisolone?
A2: Methylprednisolone, particularly in the form of its esters like Methylprednisolone Sodium Succinate (MPSS), undergoes degradation through several pathways:
-
Hydrolysis: The ester linkage in MPSS is susceptible to hydrolysis, yielding free Methylprednisolone and succinate.[4] This can lead to the precipitation of the less soluble free Methylprednisolone.[9]
-
Acyl Migration: This is a dominant process between pH 3.4 and 7.4, where the succinyl group migrates.[4]
-
Oxidation: The primary alcohol group at C-21 can undergo autoxidative degradation.[2]
-
Photodegradation: Exposure to light can lead to the formation of specific impurities.[2][3]
Below is a simplified diagram illustrating the degradation profile of Methylprednisolone Sodium Succinate.
Caption: Proposed degradation profile of Methylprednisolone.
Q3: How should Methylprednisolone formulations be stored to ensure stability?
A3: Proper storage is crucial for maintaining the stability of Methylprednisolone formulations.
-
Temperature: Refrigeration at 4-5°C generally provides longer stability compared to room temperature (21-26°C).[1][10] Some studies show acceptable stability for up to 21 days at 4°C.[1][11]
-
Light Protection: Formulations should be protected from light to prevent photodegradation.[3]
-
Reconstituted Solutions: Once reconstituted, solutions should typically be used within 48 hours when stored at 20-25°C.[4]
Troubleshooting Guides
Issue 1: Precipitation or turbidity observed in my Methylprednisolone solution.
-
Possible Cause 1: Hydrolysis and Precipitation of Free Methylprednisolone.
-
Explanation: Methylprednisolone sodium succinate can hydrolyze to the less water-soluble free Methylprednisolone, which may then precipitate out of solution, causing a hazy appearance.[9] This is more likely to occur at higher pH values and temperatures.
-
Troubleshooting Steps:
-
Verify the pH of your formulation; the minimum rate of hydrolysis occurs around pH 3.5.[4]
-
Consider the storage temperature. Lowering the temperature to 4°C can slow down hydrolysis.[5]
-
Evaluate the concentration. Turbidity has been observed to be higher at intermediate concentrations (2.5-15 mg/mL) in some diluents.[6]
-
-
-
Possible Cause 2: Incompatibility with Diluent.
-
Explanation: The choice of diluent can affect the solubility and stability of Methylprednisolone. For instance, higher turbidity has been reported in 5% dextrose injection compared to 0.9% sodium chloride injection.[6]
-
Troubleshooting Steps:
-
Issue 2: My stability-indicating HPLC shows unexpected peaks.
-
Possible Cause: Degradation of Methylprednisolone.
-
Explanation: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Four main degradation products are often referred to as Impurities A, B, C, and D.[2][3]
-
Troubleshooting Steps:
-
Identify the Degradants: If possible, use mass spectrometry (MS) and NMR to identify the structure of the unknown peaks. Impurity A is often associated with light exposure, while impurities B, C, and D are linked to temperature-induced degradation.[2][3]
-
Review Storage Conditions:
-
Forced Degradation Study: To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study by exposing your formulation to stress conditions (e.g., acid, base, peroxide, heat, light).
-
-
Below is a workflow for troubleshooting unexpected peaks in HPLC.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Quantitative Stability Data
The following tables summarize stability data for Methylprednisolone Sodium Succinate (MPSS) under various conditions.
Table 1: Stability of MPSS in Different IV Solutions
| Concentration | Diluent | Temperature | Duration | % Loss | Reference |
| 100 mg/100 mL & 1 g/100 mL | 0.9% NaCl | 23°C | 2 days | ~8% | [1] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% NaCl | 23°C | 3 days | ~13% | [1] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% NaCl | 4°C | 21 days | <10% | [1] |
| 100 mg/100 mL & 1 g/100 mL | 0.9% NaCl | 4°C | 30 days | >10% | [1] |
| 10 mg/mL | 0.9% NaCl | 25°C | 4 days | <10% | [10] |
| 10 mg/mL | 0.9% NaCl | 5°C | 21 days | <5% | [10] |
| 0.4 - 0.8 mg/mL | 0.9% NaCl | 4°C or 25°C | 72 hours | <2% | [12] |
| 25 - 125 µg/mL | PN mixtures | 4°C for 7 days, then 24h at ambient temp. | 8 days | <10% | [5] |
Table 2: Stability of MPSS in Freeze-Dried Powder Form
| Storage Condition | Duration | Total MP Concentration Change | Free MP Concentration Change | Reference |
| 25°C / 60% RH | 6 months | 101.9% to 101.3% | 1.51% to 2.68% | [2] |
| 40°C / 75% RH | 6 months | 101.9% to 100.4% | 1.51% to 3.12% | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Methylprednisolone
This protocol provides a general framework for assessing the stability of Methylprednisolone in a formulation. Specific parameters may need to be optimized for your particular formulation.
-
Objective: To determine the concentration of Methylprednisolone and its degradation products over time under specified storage conditions.
-
Materials:
-
Methylprednisolone formulation
-
Reference standards for Methylprednisolone and any known impurities
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers (e.g., phosphate buffer, ammonium acetate)
-
HPLC system with UV detector
-
C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)[13][14]
-
Environmental stability chambers
-
-
Method:
-
Procedure:
-
Sample Preparation: Prepare samples of the Methylprednisolone formulation at the desired concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the samples by HPLC to determine the initial concentration of Methylprednisolone and to establish the baseline chromatogram.
-
Stability Storage: Store the samples in the environmental chambers under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability).
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), withdraw samples and analyze them by HPLC.
-
Data Analysis:
-
Calculate the concentration of Methylprednisolone at each time point relative to the initial concentration.
-
Identify and quantify any degradation products that appear. The retention time for Methylprednisolone Acetate in one study was about 7 minutes.[13]
-
Plot the percentage of remaining Methylprednisolone against time to determine the degradation kinetics.
-
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.[13][14]
Below is a diagram of a typical experimental workflow for a stability study.
Caption: Experimental workflow for a Methylprednisolone stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shd.org.rs [shd.org.rs]
- 4. publications.ashp.org [publications.ashp.org]
- 5. medscape.com [medscape.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of methylprednisolone sodium succinate in small volumes of 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical stability of methylprednisolone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compatibility and stability of methylprednisolone sodium succinate and granisetron hydrochloride in 0.9% sodium chloride solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Comparison of a Novel HPLC Method for the Quantification of Methylprednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methylprednisolone Acetate, a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties.[1][2] A thorough comparison with alternative analytical techniques is presented, supported by experimental data to assist researchers and drug development professionals in selecting the most suitable method for their applications.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While several methods exist for the quantification of Methylprednisolone Acetate, this guide focuses on a new, validated Reverse Phase HPLC (RP-HPLC) method and compares it with other commonly employed techniques.
A stability-indicating, mass-compatible RP-HPLC method has been developed and validated for the simultaneous estimation of Methylprednisolone Acetate and its related substances in injectable suspensions.[3][4] This method demonstrates excellent linearity, accuracy, precision, and specificity, making it a reliable choice for quality control and research purposes.[3][4]
| Parameter | New Validated HPLC Method | Alternative HPLC Method 1 | Alternative Method (LC-MS) |
| Linearity (R²) | > 0.999[3][4] | > 0.99 | Not explicitly stated, but high sensitivity is implied. |
| Range | 0.2 µg/mL to 600 µg/mL[3][4] | 2.00-50.0 ng/ml (in human plasma)[5] | Not explicitly stated, but typically offers a wide dynamic range. |
| Accuracy (% Recovery) | 99.1% for assay[6] | Low = 101.1%, Med = 100.1%, High = 99.6% | Not explicitly stated, but generally high. |
| Precision (%RSD) | < 1% for assay[6] | 0.7% | Not explicitly stated, but generally very high. |
| Specificity | No interference from blank, placebo, or impurities.[3] | No interference between the drug peak and any other peaks. | Highly specific due to mass detection. |
| Limit of Detection (LOD) | 0.017% w/w[3][4] | Not specified. | Typically in the pg/mL to fg/mL range. |
| Limit of Quantitation (LOQ) | 0.05% w/w[3][4] | Not specified. | Typically in the pg/mL to ng/mL range. |
| Run Time | ~7 minutes[6] | Not specified. | Generally comparable to or faster than HPLC. |
Experimental Protocols
Validated RP-HPLC Method for Methylprednisolone Acetate
This protocol outlines the validated stability-indicating RP-HPLC method for the quantification of Methylprednisolone Acetate.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 column (100 mm × 4.6 mm, 3.5 µm particle size).[3]
-
Mobile Phase: A mixture of 1 g/L Ammonium acetate and Acetonitrile in a 67:33 v/v ratio.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 50°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Methylprednisolone Acetate reference standard in the diluent (mobile phase) to obtain a known concentration (e.g., 0.4 mg/mL).[3]
-
Sample Solution: For injectable suspensions, use a cyclomixer for homogenization. Sonicate the sample in the diluent and dilute to achieve a final concentration of approximately 0.4 mg/mL of Methylprednisolone Acetate.[3]
3. Method Validation Protocol:
The method validation should be performed according to ICH guidelines, assessing the following parameters:
-
Specificity: Analyze blank and placebo samples to ensure no interference at the retention time of Methylprednisolone Acetate.[3]
-
Linearity: Prepare a series of at least five concentrations of the standard solution (ranging from 0.05% to 150% of the test concentration).[3] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[3]
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of Methylprednisolone Acetate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7] Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[8]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument to assess the ruggedness of the method.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min), on the analytical results.[9][10]
Visualizations
Caption: Workflow for the validation of the new HPLC method.
Caption: Simplified signaling pathway of Methylprednisolone Acetate.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
A Head-to-Head Battle of Corticosteroids: Unpacking the Efficacy of Methylprednisolone Versus Prednisolone
In the landscape of anti-inflammatory and immunosuppressive therapies, methylprednisolone and prednisolone stand out as two widely utilized synthetic glucocorticoids. While both are staples in treating a variety of conditions, from autoimmune diseases to allergic reactions, a deeper dive into their comparative efficacy reveals nuances in their potency and clinical effects. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, backed by available experimental data.
Note on Nomenclature: The initial query for "Methylprednisolone-16alpha-carboxylate" did not yield specific results in widely available scientific literature. It is highly probable that the intended compound of interest was the more common and extensively studied "Methylprednisolone." This comparison, therefore, focuses on Methylprednisolone versus Prednisolone.
At a Glance: Potency and Pharmacokinetics
Methylprednisolone is generally considered to be more potent than prednisolone.[1] On a milligram-to-milligram basis, approximately 4mg of methylprednisolone is considered equivalent in anti-inflammatory effect to 5mg of prednisolone.[1] This difference in potency is a key consideration in clinical dosing.
Pharmacokinetically, both drugs are well-absorbed orally. A study comparing high-dose intravenous methylprednisolone (1g) with oral prednisolone (1g) in patients with rheumatoid arthritis reported a volume of distribution (Vd) of 69.9 L for methylprednisolone and 47.5 L for prednisolone. The total plasma clearance was 17.5 L/h for methylprednisolone and 11.3 L/h for prednisolone, with similar half-lives of approximately 3 hours for both.[2]
In Vitro Efficacy: A Cellular Level Comparison
Direct comparative studies providing a comprehensive set of head-to-head in vitro data are limited. However, available research offers insights into their relative effects on immune cells. One study on human lymphoblastoid cells found that methylprednisolone was more effective than prednisolone in mediating long-term cytolysis and the immediate inhibition of nucleoside uptake .[3] This suggests that the methylation of prednisolone may enhance its interaction with cellular targets, thereby increasing its potency.[3]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both methylprednisolone and prednisolone are primarily mediated through their interaction with the glucocorticoid receptor (GR). The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for evaluating anti-inflammatory efficacy.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: In Vivo Anti-inflammatory Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of corticosteroids.
In Vitro NF-κB Inhibition Assay
A common method to assess the inhibition of NF-κB is through a reporter gene assay.
-
Cell Culture: A suitable cell line, such as the C2C12 muscle cell line, is stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter.[6]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (Methylprednisolone or Prednisolone) for a specified period.
-
Stimulation: Inflammation is induced by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).[6]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the NF-κB activity.
-
Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of NF-κB activity, is calculated.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Typically, rats or mice are used for this model.
-
Treatment: Animals are divided into groups and pre-treated with the vehicle, prednisolone, or methylprednisolone at various doses, usually administered intraperitoneally or orally.
-
Induction of Edema: A sub-plantar injection of a carrageenan solution (e.g., 1%) is administered into the hind paw of the animals.[7]
-
Measurement of Paw Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Conclusion
Based on the available evidence, methylprednisolone demonstrates a higher potency than prednisolone at a cellular level and is dosed accordingly in clinical practice. Both corticosteroids exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway, leading to the suppression of pro-inflammatory gene expression. While direct, comprehensive head-to-head quantitative data from single studies are not abundant in the readily available literature, the existing information consistently points towards the greater potency of methylprednisolone. For researchers and drug development professionals, the choice between these two corticosteroids may depend on the desired potency, route of administration, and specific therapeutic application. Further direct comparative studies would be invaluable in elucidating the finer distinctions in their efficacy profiles.
References
- 1. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
- 2. Comparison of methylprednisolone (1 g i.v.) with prednisolone (1 g orally) in rheumatoid arthritis: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of prednisolone and methylprednisolone on human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vivo comparison of Methyl prednisolone-16alpha-carboxylate and Dexamethasone
A Comparative Guide for Researchers in Drug Development
In the landscape of anti-inflammatory and immunosuppressive drug development, the evaluation of novel corticosteroids against established standards is a critical step. This guide provides a comprehensive in vivo comparison of Methylprednisolone-16α-carboxylate, a soft steroid designed for localized action and reduced systemic side effects, and Dexamethasone, a potent, long-acting glucocorticoid widely used as a benchmark. This analysis is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and mechanistic insights to inform preclinical research.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following table summarizes the relative in vivo anti-inflammatory and systemic effects of Methylprednisolone-16α-carboxylate and Dexamethasone. The data is compiled from studies in rat models, with Prednisolone used as a common comparator to bridge the assessment of the two target compounds.
| Parameter | Methylprednisolone-16α-carboxylate | Dexamethasone | Prednisolone (Reference) |
| Anti-Inflammatory Potency | |||
| Cotton Pellet Granuloma Assay (Rat) | ~5.5 times more potent than Prednisolone[1] | ~7-10 times more potent than Prednisolone | 1 |
| Croton Oil-Induced Ear Edema (Rat) | ~14 times more potent than Prednisolone[1] | Potent inhibitor (Specific relative potency to Prednisolone not available) | 1 |
| Systemic Immunosuppressive Effects | |||
| Thymus Involution (Rat) | Exhibits some thymolytic activity, but less than Prednisolone at equiactive anti-inflammatory doses[1] | Potent inducer of thymic involution | Induces thymic involution |
| Systemic Side Effects | |||
| Suppression of Plasma Corticosterone | Minimal suppression[1] | Significant suppression | Significant suppression |
Deep Dive: Experimental Evidence and Protocols
This section details the experimental methodologies that form the basis of the comparative data presented above, providing researchers with the necessary information to replicate or build upon these findings.
Anti-Inflammatory Activity
1. Cotton Pellet Granuloma Assay
This widely used model of chronic inflammation assesses the inhibitory effect of a compound on the formation of granulomatous tissue.
-
Experimental Workflow:
Workflow for the Cotton Pellet Granuloma Assay.
-
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Procedure: Under anesthesia, four sterile cotton pellets (5±1 mg each) are implanted subcutaneously in the dorsal region.
-
Drug Administration: The test compounds (Methylprednisolone-16α-carboxylate, Dexamethasone, Prednisolone) or vehicle are administered systemically (e.g., subcutaneously or orally) daily for seven days.
-
Endpoint: On the eighth day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage of inhibition of granuloma formation by the drug-treated groups is calculated relative to the vehicle-treated control group.
-
2. Croton Oil-Induced Ear Edema Assay
This model is used to evaluate the topical anti-inflammatory activity of a compound.
-
Experimental Workflow:
Workflow for the Croton Oil-Induced Ear Edema Assay.
-
Protocol:
-
Animal Model: Male Sprague-Dawley rats (50-60g).
-
Procedure: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear.
-
Drug Administration: The test compounds are applied topically to the same ear, either concurrently with or shortly after the croton oil application.
-
Endpoint: After a specified period (e.g., 6 hours), the animals are euthanized, and a standard-sized circular section is punched from both the treated and untreated ears. The weight of these tissue punches is recorded.
-
Data Analysis: The difference in weight between the punches from the treated and untreated ears is calculated to determine the degree of edema. The percentage of inhibition by the test compound is calculated by comparing the edema in the drug-treated group to that in the vehicle-treated group.
-
Immunosuppressive and Systemic Effects
1. Thymus Involution Assay
This assay assesses the systemic immunosuppressive activity of glucocorticoids by measuring the reduction in the weight of the thymus gland.
-
Experimental Workflow:
Workflow for the Thymus Involution Assay.
-
Protocol:
-
Animal Model: Immature or adrenalectomized male rats are often used to increase sensitivity.
-
Drug Administration: The test compounds are administered systemically for a defined period (e.g., 3-7 days).
-
Endpoint: At the end of the treatment period, the animals are euthanized, and the thymus is carefully dissected and weighed.
-
Data Analysis: The thymus weight is often expressed as a percentage of the total body weight to account for variations in animal size. The degree of thymic involution is determined by comparing the relative thymus weight of the treated group to that of the vehicle control group.
-
2. Measurement of Plasma Corticosterone
This protocol is used to determine the extent to which an exogenous corticosteroid suppresses the endogenous production of corticosterone, the primary glucocorticoid in rodents. This is a measure of the compound's effect on the hypothalamic-pituitary-adrenal (HPA) axis.
-
Protocol:
-
Animal Model: Male rats.
-
Drug Administration: The test compound is administered systemically.
-
Sample Collection: At a specified time point after drug administration, blood samples are collected.
-
Analysis: Plasma is separated, and the concentration of corticosterone is measured using a specific immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The plasma corticosterone levels in the treated group are compared to those in a vehicle-treated control group to determine the degree of suppression.
-
Mechanistic Insights: Signaling Pathways
Both Methylprednisolone-16α-carboxylate and Dexamethasone exert their effects primarily through the glucocorticoid receptor (GR). The binding of the steroid to the cytoplasmic GR triggers a cascade of events leading to the modulation of gene expression.
Classical Genomic Signaling Pathway of Glucocorticoids.
The diagram above illustrates the classical genomic pathway. Upon entering the cell, the glucocorticoid binds to the cytosolic Glucocorticoid Receptor (GR), which is in a complex with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the activation of the GR. The activated GR then dimerizes and translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction can either increase the transcription of anti-inflammatory genes or decrease the transcription of pro-inflammatory genes.
Conclusion
This comparative guide provides a foundational in vivo analysis of Methylprednisolone-16α-carboxylate and Dexamethasone for the scientific community. The available data suggests that Methylprednisolone-16α-carboxylate possesses potent local anti-inflammatory activity, comparable to or exceeding that of Dexamethasone (when indirectly compared via Prednisolone), but with a significantly improved systemic side effect profile, particularly concerning HPA axis suppression.
For researchers in drug development, Methylprednisolone-16α-carboxylate represents a promising "soft steroid" candidate, where high local efficacy is desired with minimal systemic consequences. In contrast, Dexamethasone remains the benchmark for potent, systemic immunosuppression and anti-inflammatory effects. The choice between these or similar agents in a preclinical setting will ultimately depend on the specific therapeutic goals and the desired balance between efficacy and safety. The experimental protocols provided herein offer a starting point for further head-to-head in vivo comparisons to more definitively delineate the therapeutic windows of these compounds.
References
A Comparative Guide to the Bioequivalence of Two Oral Methylprednisolone Formulations
This guide provides a comprehensive comparison of the bioequivalence of two oral formulations of methylprednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. The following sections present key pharmacokinetic data, detailed experimental protocols, and a visual representation of the study workflow to aid researchers, scientists, and drug development professionals in understanding the critical parameters for establishing bioequivalence.
Pharmacokinetic Data Summary
The bioequivalence between a test and a reference oral methylprednisolone formulation is determined by comparing their key pharmacokinetic parameters. The data presented below is synthesized from multiple studies and demonstrates the typical results obtained in such trials.
Study 1: Fasting and Fed Conditions (16 mg Tablets)
A randomized, two-way crossover study was conducted to compare a test 16 mg methylprednisolone tablet to a reference formulation (Medrol®) in 56 healthy subjects under both fasting and fed conditions. The primary pharmacokinetic parameters measured were the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[1][2]
Table 1: Pharmacokinetic Parameters of Test vs. Reference 16 mg Methylprednisolone Tablets
| Condition | Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Fasting | Cmax (ng/mL) | Not explicitly stated | Not explicitly stated | Within 80-125% |
| AUC0-t (ng·h/mL) | Not explicitly stated | Not explicitly stated | Within 80-125% | |
| AUC0-∞ (ng·h/mL) | Not explicitly stated | Not explicitly stated | Within 80-125% | |
| Fed | Cmax (ng/mL) | Not explicitly stated | Not explicitly stated | Within 80-125% |
| AUC0-t (ng·h/mL) | Not explicitly stated | Not explicitly stated | Within 80-125% | |
| AUC0-∞ (ng·h/mL) | Not explicitly stated | Not explicitly stated | Within 80-125% |
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both fasting and fed conditions fell within the acceptable bioequivalence range of 80-125%.[1][2]
Study 2: Fasting Condition (8 mg Tablets)
In another randomized, two-way crossover study, an 8 mg test formulation of methylprednisolone was compared to a reference product in 16 healthy volunteers under fasting conditions.[3][4]
Table 2: Pharmacokinetic Parameters of Test vs. Reference 8 mg Methylprednisolone Tablets
| Parameter | Test Formulation (Mean) | Reference Formulation (Mean) |
| Cmax (ng/mL) | 66.58 | 70.51 |
| AUC0-∞ (ng·h/mL) | 342.53 | 336.61 |
| tmax (h) | 2.2 | 2.2 |
The 90% confidence intervals for the ratio of Cmax and AUC0-∞ were within the acceptable ranges of 70-143% and 80-125%, respectively, demonstrating bioequivalence.[3][4]
Study 3: Fasting Condition (40 mg Tablets)
A bioequivalence study was conducted on a 40 mg domestic methylprednisolone tablet (Test B) compared to an imported reference tablet (Test A, Medrol™) in 18 healthy male volunteers.[5][6]
Table 3: Pharmacokinetic Parameters of Domestic vs. Imported 40 mg Methylprednisolone Tablets
| Parameter | Domestic Formulation (Mean ± SD) | Imported Formulation (Mean ± SD) |
| Cmax (ng/mL) | 597.6 ± 119.8 | 572.6 ± 121.7 |
| AUC0-∞ (h·ng/mL) | 2528.4 ± 558.8 | 2571.2 ± 647.4 |
| tmax (h) | 1.9 ± 0.5 | 2.1 ± 0.5 |
| t1/2 (h) | 2.2 ± 0.4 | 2.3 ± 0.4 |
The relative bioavailability of the domestic tablet was 99.62%, and no significant difference was found between the two formulations, concluding that they were bioequivalent.[5][6]
Experimental Protocols
The following sections detail the methodologies employed in the bioequivalence studies.
Study Design and Subject Enrollment
The studies typically followed a randomized, open-label, two-period, two-sequence, single-dose, crossover design.[1][3][4][6] Healthy adult male or female volunteers were enrolled, with inclusion criteria often specifying an age range (e.g., 21 to 55 years) and a body mass index (BMI) within a certain range (e.g., 17.5 to 30.5 kg/m ²).[7] A washout period, typically ranging from 3 days to 5 weeks, separated the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[3][4]
Dosing and Blood Sampling
Subjects received a single oral dose of either the test or reference methylprednisolone formulation (e.g., 8 mg, 16 mg, or 40 mg) with a standardized volume of water after an overnight fast.[2][3][4][6] In studies assessing the effect of food, a high-fat meal was consumed before drug administration in the fed condition.[1] Blood samples were collected at predetermined time points, typically before dosing (0 hours) and at various intervals up to 16 or more hours post-dose.[1][3][4]
Analytical Methodology
Plasma concentrations of methylprednisolone were determined using validated analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][3][4][8][9][10] These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the drug in biological matrices.[8]
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) were calculated from the plasma concentration-time data using non-compartmental analysis.[5][6] Statistical analysis, typically an analysis of variance (ANOVA), was performed on the log-transformed pharmacokinetic parameters.[1][11] Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product's Cmax, AUC0-t, and AUC0-∞ fell within the predetermined regulatory acceptance range, which is typically 80% to 125%.[1][2][3]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a bioequivalence study for oral methylprednisolone formulations.
Caption: Workflow of a typical two-way crossover bioequivalence study.
References
- 1. Pharmacokinetics and bioequivalence of two methylprednisolone tablet formulations in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability investigation of two different oral formulations of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Study on bioequivalence of domestic methylprednisolone tablets [journal11.magtechjournal.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. A Bioequivalence Study Comparing Methylprednisolone Suspension To Methylprednisolone Tablets [ctv.veeva.com]
- 8. Two chromatographic methods for the determination of corticosteroids in human biological fluids: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 10. Analysis of methylprednisolone, methylprednisone and corticosterone for assessment of methylprednisolone disposition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of Methylprednisolone and Prednisone for Researchers and Drug Development Professionals
Methylprednisolone and prednisone are two of the most widely prescribed synthetic glucocorticoids, valued for their potent anti-inflammatory and immunosuppressive properties. While chemically similar and often used interchangeably, key differences in their potency, pharmacokinetics, and available formulations can significantly impact clinical outcomes and therapeutic applications. This guide provides an in-depth, data-driven comparison of these two corticosteroids to inform researchers, scientists, and drug development professionals in their work.
Core Molecular and Pharmacokinetic Profiles
Both methylprednisolone and prednisone exert their effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory pathways.[1][2] However, their journey through the body and their intrinsic activity at the receptor level present notable distinctions.
Prednisone is a prodrug that requires hepatic conversion to its active metabolite, prednisolone, to exert its therapeutic effects.[3] In contrast, methylprednisolone is an active drug from the outset. This fundamental difference contributes to variations in their pharmacokinetic profiles. Methylprednisolone exhibits more predictable, linear pharmacokinetics, where its concentration is directly proportional to the dose administered.[4] Prednisolone, on the other hand, displays dose-dependent and time-dependent pharmacokinetics due to saturable plasma protein binding, which can complicate dosing to achieve a target concentration.[4]
A key differentiator between the two is their relative potency. Methylprednisolone is approximately 20-25% more potent than prednisone.[5][6] Generally, a 4 mg dose of methylprednisolone is considered equivalent to a 5 mg dose of prednisone.[1][2][5]
Quantitative Data Summary
The following tables summarize key quantitative data comparing methylprednisolone and prednisone, compiled from various clinical and pharmacological studies.
Table 1: Pharmacokinetic Parameters
| Parameter | Methylprednisolone | Prednisone (as Prednisolone) | Reference(s) |
| Relative Potency | ~1.25 | 1 | [5][6] |
| Equivalent Dose (mg) | 4 | 5 | [1][2][5] |
| Plasma Protein Binding | ~77% (linear) | Dose-dependent (saturable) | [4][7] |
| Half-life (IV) | ~0.25 hours | Not directly applicable (prodrug) | [3] |
| Metabolism | Hepatic | Hepatic (conversion to prednisolone) | [3] |
| Pharmacokinetics | Linear, dose-proportional | Non-linear, dose- and time-dependent | [4] |
Table 2: Comparative Efficacy in a Clinical Trial for Acute Asthma Exacerbation
| Outcome Measure | Methylprednisolone Group | Prednisolone Group | p-value | Reference(s) |
| Peak Expiratory Flow (PEF) at 2 weeks | Significantly greater improvement | - | < 0.0001 | [8] |
| Forced Expiratory Volume in 1 sec (FEV1) at 2 weeks | Significantly greater improvement | - | < 0.0001 | [8] |
| Asthma Score at 2 weeks | Significantly better improvement | - | 0.034 | [8] |
| Mean increase in blood sugar at 2 weeks | Lower increase | Greater increase | < 0.0001 | [8] |
Table 3: Comparative Outcomes in a Retrospective Study of Adult-Onset Minimal Change Disease
| Outcome Measure | Methylprednisolone + Prednisolone Group | Prednisolone Alone Group | p-value | Reference(s) |
| Time to Remission | 11 (8-20) days (median, IQR) | 19 (12-37) days (median, IQR) | < 0.001 | [2] |
| Relapse Rate | 49.2% | 74.1% | - | [2] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory and immunosuppressive effects of both methylprednisolone and prednisone are mediated through the glucocorticoid receptor signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for a clinical trial comparing these two drugs.
Detailed Experimental Protocols
Below are detailed methodologies from key experiments cited in this guide, providing a framework for understanding the data presented.
Experimental Protocol 1: Comparative Efficacy in Acute Asthma Exacerbation
-
Study Design: A randomized, prospective study conducted in an emergency department setting.[8]
-
Participants: 94 patients with acute bronchial asthma were randomly allocated to two treatment groups.[8]
-
Intervention:
-
Group A (n=49): Received intravenous hydrocortisone 200 mg every 6 hours until discharge, followed by oral prednisolone 0.75 mg/kg daily for 2 weeks.[8]
-
Group B (n=45): Received an intravenous bolus of methylprednisolone 125 mg, followed by 40 mg of intravenous methylprednisolone every 6 hours until discharge, and then oral methylprednisolone 0.6 mg/kg daily for 2 weeks.[8]
-
-
Outcome Measures:
-
Statistical Analysis: Independent t-tests and chi-square tests were used to compare the two treatment regimens.[8]
Experimental Protocol 2: Pharmacokinetic Evaluation in Healthy Volunteers
-
Study Design: Evaluation of the pharmacokinetics of methylprednisolone and prednisolone after single and multiple oral administrations.[4]
-
Participants: 24 healthy male volunteers.[4]
-
Intervention:
-
Sample Analysis: Plasma concentrations of methylprednisolone and prednisolone were assayed using a normal phase high-performance liquid chromatography (HPLC) method.[4]
-
Pharmacokinetic Analysis: Parameters such as clearance and volume of distribution were determined to assess dose and time dependency.[4]
Side Effect and Safety Profiles
Methylprednisolone and prednisone share a similar side effect profile, which is characteristic of glucocorticoids.[1][9] The risk and severity of these side effects are often dependent on the dose and duration of treatment.[10] Common short-term side effects include:
-
Increased appetite[10]
-
Mood swings[10]
-
Sleep disturbances[10]
-
Fluid retention[10]
-
Elevated blood pressure[10]
Long-term use of either corticosteroid can lead to more severe complications, including:
-
Suppression of the hypothalamic-pituitary-adrenal (HPA) axis[1][2]
-
Increased susceptibility to infection[1]
-
Cushing's syndrome[12]
Due to its higher potency, lower doses of methylprednisolone may be required to achieve the same therapeutic effect as prednisone, which could potentially reduce the risk of certain side effects.[5][10]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. Comparison of methylprednisolone (1 g i.v.) with prednisolone (1 g orally) in rheumatoid arthritis: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 6. gbchealth.org [gbchealth.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the efficacy and safety of two regimens of sequential systemic corticosteroids in the treatment of acute exacerbation of bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Methylprednisolone vs. Prednisone [healthline.com]
- 12. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
Cross-Reactivity of Methylprednisolone and its Analogs in Common Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of methylprednisolone and its structurally similar analog, prednisolone, in several widely used commercial immunoassays for cortisol. Understanding the degree of this cross-reactivity is critical for the accurate interpretation of cortisol levels in patients undergoing treatment with synthetic corticosteroids, as well as for the development of specific and reliable new drug candidates. While direct experimental data on the cross-reactivity of the metabolite Methylprednisolone-16alpha-carboxylate is limited in publicly available literature, the data presented for its parent compound, methylprednisolone, offers crucial insights into potential interferences.
Quantitative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of methylprednisolone and prednisolone in various cortisol immunoassays. It is important to note that cross-reactivity can vary between different assay platforms and even between different lot numbers of the same assay. The data presented here is compiled from published studies and manufacturer's package inserts.
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity (%) | Reference |
| Roche Elecsys Cortisol II | 6-Methylprednisolone | 1000 ng/mL | High | [1] |
| Prednisolone | 1000 ng/mL | High | [1] | |
| Siemens ADVIA Centaur XP | Prednisolone | Not Specified | ~55% | [2] |
| Roche Elecsys (Gen II) | Prednisolone | Not Specified | ~6% | [2] |
| Abbott Architect Cortisol | Prednisolone | Not Specified | Potential for artificially elevated values | [3] |
| Beckman Coulter UniCel DxI | Prednisolone | Not Specified | Potential for interference |
Note: "High" indicates significant cross-reactivity as reported in the study, without a specific percentage provided in the primary abstract. It is recommended to consult the full study or the manufacturer's package insert for detailed information.
Experimental Protocols
The determination of cross-reactivity in immunoassays typically follows a standardized protocol. Below is a generalized methodology based on common practices described in the literature.
General Protocol for Cross-Reactivity Testing in a Competitive Immunoassay
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the cross-reactant (e.g., methylprednisolone) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the stock solution to create a range of concentrations to be tested.
-
-
Preparation of Cortisol-Free Serum:
-
Use charcoal-stripped human serum to create a biological matrix that is free of endogenous cortisol.
-
-
Spiking of Samples:
-
Spike the cortisol-free serum with the different concentrations of the cross-reactant.
-
Include a negative control (cortisol-free serum with no added cross-reactant) and a positive control (serum with a known concentration of cortisol).
-
-
Immunoassay Procedure:
-
Perform the cortisol immunoassay on the spiked samples according to the manufacturer's instructions for the specific platform (e.g., Roche Elecsys, Siemens ADVIA Centaur).
-
The general principle of a competitive immunoassay involves the competition between the unlabeled cortisol (or cross-reactant) in the sample and a labeled cortisol conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Measure the signal generated from each sample. In competitive immunoassays, the signal is inversely proportional to the concentration of cortisol or the cross-reacting substance.
-
Calculate the apparent cortisol concentration for each spiked sample using the cortisol standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Cortisol Concentration / Concentration of Cross-Reactant) x 100
-
Visualization of Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, which is a common method used for measuring cortisol and is susceptible to cross-reactivity from structurally similar molecules.
Caption: Workflow of a competitive immunoassay.
Alternative Methodologies for Specificity
Given the potential for cross-reactivity in immunoassays, more specific analytical methods are often employed as a reference or for definitive quantification, especially in research and drug development settings.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can separate methylprednisolone and its metabolites from endogenous cortisol based on their physicochemical properties, allowing for their individual quantification.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone analysis. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, enabling the precise measurement of multiple steroids in a single analysis with minimal interference.
Conclusion
The structural similarity of synthetic corticosteroids like methylprednisolone to endogenous cortisol presents a significant challenge for the accuracy of cortisol immunoassays. The degree of cross-reactivity varies considerably among different immunoassay platforms. For researchers and clinicians, it is imperative to be aware of the specific assay's limitations and to consider alternative, more specific methods like LC-MS/MS when precise quantification is required, particularly in patients receiving high doses of corticosteroids. For drug development professionals, thorough cross-reactivity testing of new steroid-based drug candidates and their metabolites in a panel of common immunoassays is a critical step in preclinical and clinical development to avoid potential misinterpretations of safety and efficacy data related to adrenal function.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cross-Sectional Study on Comparison of Serum Cortisol Concentration Measured by Chemiluminescent Immunoassay in Four Different Automated Analyzers in a Variety of Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medilinkltd.com [medilinkltd.com]
- 4. go.drugbank.com [go.drugbank.com]
Establishing the Purity of Synthesized Methyl Prednisolone-16α-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides a comprehensive comparison of key analytical techniques for establishing the purity of Methyl Prednisolone-16α-carboxylate, a corticosteroid ester. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting comparative data to aid researchers in selecting the most appropriate methods for their needs.
Introduction to Purity Analysis
Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies worldwide. Impurities can arise from various stages of the synthesis process, including starting materials, intermediates, by-products, and degradation products.[1] Even trace amounts of these impurities can impact the safety and efficacy of the final drug product.[2] Therefore, robust analytical methods are essential for their detection, identification, and quantification.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte and its potential impurities, the required sensitivity and selectivity, and the purpose of the analysis (e.g., routine quality control versus structural elucidation). For Methyl Prednisolone-16α-carboxylate, a steroid ester, chromatographic and spectroscopic methods are paramount.
Table 1: Comparison of HPLC, LC-MS, and NMR for Purity Analysis of Methyl Prednisolone-16α-carboxylate
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation by HPLC followed by mass-to-charge ratio analysis. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of known impurities and main component. | Identification and quantification of known and unknown impurities. | Structural elucidation of the main component and impurities. |
| Sensitivity | Good (ng range)[3] | Excellent (pg-fg range)[4][5] | Lower (µg-mg range) |
| Selectivity | Good, dependent on column and mobile phase. | Excellent, based on mass-to-charge ratio. | Excellent for structural isomers. |
| Quantitative Accuracy | High | High, often requires stable isotope-labeled internal standards for best accuracy. | Quantitative (qNMR) with appropriate standards. |
| Information Provided | Retention time, peak area (concentration). | Retention time, mass spectrum (molecular weight and fragmentation). | Chemical shifts, coupling constants (molecular structure). |
| Throughput | High | Moderate to High | Low |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of corticosteroid esters, which can be adapted and validated for Methyl Prednisolone-16α-carboxylate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[6][7]
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for steroid analysis.[7]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. For example, a gradient starting from 65% water and 35% acetonitrile, moving to a higher organic phase concentration. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 245 nm is suitable for corticosteroids.[7]
-
Sample Preparation: The synthesized Methyl Prednisolone-16α-carboxylate is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified against a reference standard if available.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for impurity identification.[5][8][9][10][11][12]
Protocol for LC-MS Analysis:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Similar to the HPLC method described above. The flow rate may be adjusted depending on the mass spectrometer's interface.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for corticosteroids.
-
Mass Analysis: The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific impurities.
-
Data Analysis: The mass spectra of the detected peaks are used to determine the molecular weights of potential impurities. Fragmentation patterns can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including the main compound and any significant impurities.[13][14][15][16][17]
Protocol for NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and aid in the complete structural assignment.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals in the NMR spectra are analyzed to confirm the structure of the synthesized Methyl Prednisolone-16α-carboxylate and to identify the structures of any impurities present at a sufficient concentration.
Potential Impurities in the Synthesis of Methyl Prednisolone-16α-carboxylate
The identification of potential impurities is crucial for developing a targeted purity testing strategy. Impurities in the synthesis of corticosteroid esters can include:[18]
-
Starting materials and reagents: Unreacted starting materials or residual reagents used in the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
By-products: Side reactions occurring during the synthesis can generate structurally related impurities.
-
Degradation products: The API may degrade under certain conditions of light, heat, or pH, leading to the formation of degradation products. Forced degradation studies are often performed to identify these potential degradants.[19]
Based on the synthesis of similar prednisolone derivatives, potential impurities for Methyl Prednisolone-16α-carboxylate could include isomers, epimers, and products of hydrolysis or oxidation. For instance, the synthesis of prednisolone derivatives with a carboxylate at the 16α-position has been described, and byproducts from such reactions should be considered.[20]
Visualization of Key Processes
To better understand the context of this analysis, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.[21][22][23][24][25]
Caption: General Workflow for Purity Analysis.[26][27]
Conclusion
The establishment of purity for synthesized Methyl Prednisolone-16α-carboxylate requires a multi-faceted analytical approach. HPLC serves as a robust method for routine purity assessment and quantification of known impurities. LC-MS provides unparalleled sensitivity and specificity for the identification of both known and unknown impurities. NMR spectroscopy is the definitive tool for absolute structure confirmation of the API and characterization of major impurities. A combination of these techniques, as part of a comprehensive impurity profiling strategy, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. Researchers and drug development professionals should carefully consider the strengths and limitations of each method to design a testing strategy that is both scientifically sound and compliant with regulatory expectations.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic analysis of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. US6541263B2 - Determination of corticosteroids in human plasma using micromass LC/MS/MS - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample prepar… [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Methylprednisolone aceponate (86401-95-8) 1H NMR spectrum [chemicalbook.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. researchgate.net [researchgate.net]
- 20. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. resolvemass.ca [resolvemass.ca]
Navigating the Nuances of Methylprednisolone-16α-carboxylate: A Guide to Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive comparison of Methylprednisolone-16α-carboxylate, focusing on the critical aspect of reproducibility. Due to a lack of direct studies on this specific ester, this guide extrapolates from data on the parent compound, methylprednisolone, and its other esterified forms. We will delve into factors influencing reproducibility, present comparative data for methylprednisolone against other corticosteroids, and provide detailed experimental protocols and signaling pathways to aid in study design and interpretation.
Data Presentation: A Comparative Look at Corticosteroids
Table 1: Comparison of Methylprednisolone and Dexamethasone for Lumbosacral Radicular Pain
| Outcome Measure | Methylprednisolone Group | Dexamethasone Group | p-value |
| Numeric Rating Scale (NRS) at 1 month | 2.8 ± 1.2 | 3.9 ± 1.4 | <0.01 |
| NRS at 3 months | 3.3 ± 1 | 4.5 ± 1.3 | <0.01 |
| NRS at 6 months | 5.1 ± 1.6 | 6.2 ± 1.1 | <0.01 |
| Roland-Morris Disability Questionnaire (RMDQ) at 1 month | 7.9 ± 2.8 | 10 ± 2.2 | <0.01 |
| RMDQ at 3 months | 7.4 ± 2.3 | 11.4 ± 2.6 | <0.01 |
| RMDQ at 6 months | 8.5 ± 2.4 | 12.4 ± 2.7 | <0.01 |
Data adapted from a comparative efficacy study of methylprednisolone acetate and dexamethasone disodium phosphate in lumbosacral transforaminal epidural steroid injections. Lower scores indicate better outcomes.[1][2]
Table 2: Efficacy of Methylprednisolone vs. Serratiopeptidase for Postoperative Sequelae after Third Molar Surgery
| Outcome Measure | Methylprednisolone | Serratiopeptidase |
| Pain Relief | Better | Moderate |
| Anti-inflammatory Effects | Good | Better |
| Trismus (Lockjaw) Reduction | Moderate | Better |
This study suggests that methylprednisolone provides better pain relief, while serratiopeptidase is more effective at reducing swelling and trismus post-surgery.[3][4][5]
Factors Influencing Reproducibility in Methylprednisolone-16α-carboxylate Studies
The reproducibility of studies involving Methylprednisolone-16α-carboxylate can be influenced by a variety of factors, from the pre-analytical to the data analysis phase. A multi-center study on in vitro drug-response studies highlighted that biological context-dependent factors are often the most challenging to control.[6]
Key Factors Affecting Reproducibility:
-
Purity and Stability of the Compound: The synthesis and purification of Methylprednisolone-16α-carboxylate can introduce variability. Impurities or degradation products can alter the biological activity and lead to inconsistent results.
-
Formulation and Delivery: The formulation of the drug, including the excipients and vehicle used, can significantly impact its solubility, bioavailability, and ultimately, its efficacy.
-
Analytical Methodology: The choice and validation of the analytical method used to quantify the compound in biological matrices are critical. Factors such as extraction efficiency, matrix effects, and instrument calibration can all contribute to variability.
-
Biological System: The inherent biological variability between in vitro cell lines, animal models, or human subjects can be a major source of irreproducibility. Genetic background, age, sex, and underlying health status can all influence drug response.
-
Experimental Protocol Adherence: Strict adherence to standardized and well-documented experimental protocols is essential to minimize variability between experiments and laboratories.
Experimental Protocols
While a specific, validated protocol for the analysis of Methylprednisolone-16α-carboxylate is not available in the public domain, a representative high-performance liquid chromatography (HPLC) method for the determination of methylprednisolone and its derivatives can be adapted.
Representative Experimental Protocol: HPLC Analysis of Methylprednisolone and its Derivatives
This protocol is based on a validated method for the analysis of methylprednisolone and its hemisuccinate esters.[7][8][9][10]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-Phase BDS column (250 mm × 4.6 mm, 5 μm particle size).[7][8][9][10]
-
Mobile Phase: A mixture of Water for Injection (WFI), glacial acetic acid, and acetonitrile in a volume ratio of 63:2:35.[7][8][9][10]
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of methylprednisolone reference standard in the mobile phase. Prepare working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Preparation (from a parenteral formulation): Reconstitute the vial with the appropriate solvent. Transfer the contents to a volumetric flask and dilute to a known concentration with the mobile phase.
3. Method Validation Parameters:
-
Linearity: The method should demonstrate linearity over a defined concentration range, with a correlation coefficient (R²) of ≥ 0.999.[7][9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): For methylprednisolone, reported values are approximately 144 ng/mL (LOD) and 436 ng/mL (LOQ).[7][9]
-
Precision (Repeatability): The relative standard deviation (RSD) for replicate injections of the same sample should be within acceptable limits (typically <2%).
-
Accuracy: The percentage recovery of a known amount of spiked standard into a sample matrix should be within a predefined range (e.g., 98-102%).
-
Specificity: The method should be able to resolve the analyte peak from any potential interfering peaks from excipients or degradation products.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes involved in Methylprednisolone-16α-carboxylate research, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Corticosteroid Analysis by HPLC.
References
- 1. Comparative Efficacy of Methylprednisolone Acetate and Dexamethasone Disodium Phosphate in Lumbosacral Transforaminal Epidural Steroid Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Comparison of clinical efficacy of methylprednisolone and serratiopeptidase for reduction of postoperative sequelae after lower third molar surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical app… [ouci.dntb.gov.ua]
- 8. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 16-Alpha-Methyl Corticosteroids' Anti-Rheumatic Potencies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-rheumatic potencies of various 16-alpha-methyl corticosteroids. The information presented is collated from preclinical and clinical studies to aid in research and development efforts in the field of rheumatology. This document outlines the relative potencies, underlying mechanisms of action, and the experimental protocols used to evaluate these compounds.
Data Presentation: Relative Anti-Rheumatic Potencies
The anti-rheumatic potency of corticosteroids is primarily attributed to their anti-inflammatory effects. The following table summarizes the relative anti-inflammatory potencies of several 16-alpha-methyl corticosteroids. The potencies are presented relative to hydrocortisone, a naturally occurring corticosteroid, and prednisolone, a commonly used synthetic corticosteroid.
| Corticosteroid | 16-α-Methyl Group | Relative Anti-Inflammatory Potency (vs. Hydrocortisone=1) | Approximate Equivalent Dose (mg) |
| Hydrocortisone | No | 1 | 20 |
| Prednisolone | No | 4 | 5 |
| Methylprednisolone | Yes | 5 | 4 |
| Triamcinolone | Yes | 5 | 4 |
| Dexamethasone | Yes | 25-30 | 0.75 |
| Betamethasone | Yes | 25-30 | 0.6 |
| 16α-Methylhydrocortisone | Yes | ~0.7 (vs. Prednisolone) | - |
| 16α-Methylprednisolone | Yes | ~1.3 (vs. Prednisolone) | - |
| 16α-Methyl-9α-fluorohydrocortisone | Yes | ~3 (vs. Prednisolone) | - |
| 16α-Methyl-9α-fluoroprednisolone | Yes | ~7 (vs. Prednisolone) | - |
Data compiled from multiple sources.[1][2][3][4]
Signaling Pathways and Mechanism of Action
16-alpha-methyl corticosteroids, like other glucocorticoids, exert their anti-inflammatory effects by modulating the expression of inflammatory genes. This is primarily achieved through the glucocorticoid receptor (GR), a cytosolic protein that translocates to the nucleus upon ligand binding. In the nucleus, the GR-ligand complex can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby reducing the expression of pro-inflammatory genes.
The inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the anti-inflammatory effects of these corticosteroids.
Caption: Glucocorticoid receptor signaling pathway leading to anti-inflammatory effects.
Experimental Protocols
The anti-rheumatic potencies of 16-alpha-methyl corticosteroids are evaluated using a combination of in vivo animal models and in vitro cellular assays.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis as it shares many pathological and immunological features with the human disease.[5]
Methodology:
-
Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Immunization:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.[5][6][7]
-
-
Treatment: The test corticosteroid or vehicle control is administered daily, typically starting from the day of the booster immunization or upon the first signs of arthritis.
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is assessed visually using a scoring system that grades paw swelling, erythema, and joint deformity. A common scoring scale is 0-4 for each paw, with a maximum score of 16 per mouse.[8]
-
Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.
-
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
In Vitro Assay: Co-culture of Synoviocytes and Immune Cells
This in vitro model mimics the cellular interactions within the inflamed synovium of a rheumatoid arthritis patient, providing a platform to assess the direct effects of corticosteroids on inflammatory cytokine production.[9][10]
Methodology:
-
Cell Isolation and Culture:
-
Fibroblast-like Synoviocytes (FLS): Isolated from the synovial tissue of rheumatoid arthritis patients.
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from the blood of healthy donors.
-
-
Co-culture Setup:
-
FLS are seeded in culture plates and allowed to adhere.
-
PBMCs are then added to the FLS cultures.
-
The co-cultures are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce an inflammatory response.[9]
-
-
Corticosteroid Treatment: The 16-alpha-methyl corticosteroids are added to the co-cultures at various concentrations.
-
Cytokine Measurement: After a defined incubation period (e.g., 48 hours), the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[9][11]
-
Data Analysis: The inhibitory effect of the corticosteroids on cytokine production is quantified and compared to determine their relative potencies.
Caption: Workflow for the in vitro co-culture assay.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]
- 4. nadf.us [nadf.us]
- 5. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rheumatoid arthritis fibroblast‐like synoviocytes co‐cultured with PBMC increased peripheral CD4+CXCR5+ICOS+ T cell numbers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Methylprednisolone-16α-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Methylprednisolone-16α-carboxylate and its analogs, focusing on their anti-inflammatory properties and interaction with the glucocorticoid receptor. The information presented is compiled from preclinical studies and aims to provide a clear, objective overview supported by experimental data to inform further research and development.
Executive Summary
The introduction of a carboxylate group at the C-16 position of the prednisolone scaffold has been explored as a strategy to develop potent anti-inflammatory agents with an improved safety profile. This modification can influence the molecule's potency, receptor binding affinity, and metabolic stability. This guide examines the bioactivity of methylprednisolone-16α-carboxylate and compares it with structurally related analogs, including those with different alkyl esters at the 16-position and additional modifications such as 9α-fluorination.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data on the anti-inflammatory activity and glucocorticoid receptor (GR) binding affinity of methylprednisolone-16α-carboxylate and its analogs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Topical Anti-inflammatory Potency of 16α-Alkoxycarbonyl-17-deoxyprednisolone Derivatives in the Croton Oil-Induced Ear Edema Assay [1]
| Compound | R Group (at 16α-carboxylate) | Relative Potency (vs. Prednisolone = 1.0) |
| 8a | Methyl | 1.0 |
| 8b | Ethyl | 1.3 |
| 8c | Isopropyl | 4.0 |
| 8d | Benzyl | 4.7 |
Note: These compounds are 17-deoxy analogs of methylprednisolone-16α-carboxylate.
Table 2: Glucocorticoid Receptor Binding Affinity and Topical Anti-inflammatory Potency of a 9α-Fluorinated Analog [2]
| Compound | IC50 for [3H]dexamethasone displacement (µM) | Topical Potency (vs. Prednisolone = 1) |
| Prednisolone | 0.03 | 1 |
| Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (1) | 1.2 | Not explicitly stated, but used as a reference for its fluorinated analog |
| Methyl 9α-fluoro-11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (10) | 0.16 | 2 (relative to compound 1) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled glucocorticoid ligand.[2][3][4]
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently-labeled glucocorticoid (e.g., Fluormone™ GS Red or [3H]dexamethasone)
-
Test compounds (methylprednisolone-16α-carboxylate and its analogs)
-
Dexamethasone (for positive control)
-
GR Screening Buffer
-
Stabilizing Peptide
-
Dithiothreitol (DTT)
-
Microwell plates (e.g., 96-well)
-
Plate reader capable of measuring fluorescence polarization or radioactivity.
Procedure:
-
Reagent Preparation:
-
Thaw the GR protein on ice.
-
Prepare "Complete GR Screening Buffer" by mixing GR Screening Buffer (10X), Stabilizing Peptide (10X), and distilled water, then adding DTT. For assays at 4°C, the Stabilizing Peptide may be omitted.
-
Prepare serial dilutions of the test compounds and the positive control (dexamethasone) in the Complete GR Screening Buffer.
-
-
Assay Setup:
-
Add the serially diluted test compounds or controls to the wells of the microwell plate.
-
Add the fluorescently-labeled glucocorticoid ligand to all wells.
-
Add the GR protein to all wells, except for the blank controls.
-
Include negative controls (no competitor) and positive controls (a high concentration of dexamethasone).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 2-4 hours or at 4°C for at least 4 hours.
-
-
Measurement:
-
Measure the fluorescence polarization or radioactivity in each well using a plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization or radioactivity with increasing concentrations of the test compound indicates displacement of the labeled ligand.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the signal. This value is inversely proportional to the binding affinity of the compound for the GR.
-
Croton Oil-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of corticosteroids.[5][6][7][8]
Materials:
-
Mice (e.g., BALB/c or Swiss)
-
Croton oil
-
Acetone (vehicle)
-
Test compounds (dissolved in acetone)
-
Positive control (e.g., Dexamethasone or Prednisolone)
-
Micrometer or punch biopsy and analytical balance.
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
-
Induction of Inflammation:
-
Apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse. The left ear receives the vehicle (acetone) only and serves as a control.
-
-
Treatment:
-
Topically apply the test compound or positive control, dissolved in acetone, to the right ear shortly after the croton oil application. A control group receives only the vehicle.
-
-
Measurement of Edema:
-
After a set period (typically 4-6 hours), measure the thickness of both ears using a digital micrometer.
-
Alternatively, sacrifice the animals and take a standard-sized punch biopsy from both ears and weigh them.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in thickness or weight between the right (treated) and left (control) ears.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[9][10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control group (LPS only) and a negative control group (no LPS).
-
-
Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
The inhibitory effect of the test compounds is expressed as the percentage reduction in NO production compared to the LPS-stimulated control.
-
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
Experimental Workflow: Croton Oil-Induced Ear Edema Assay
Caption: Workflow for the croton oil-induced ear edema assay.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
Caption: Key structure-activity relationships for C-16 modified methylprednisolone analogs.
References
- 1. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Methylprednisolone-16alpha-carboxylate and Other Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of Methylprednisolone-16alpha-carboxylate and other commonly used glucocorticoids. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of glucocorticoid-based therapies. The data presented is based on available scientific literature and clinical studies.
Executive Summary
Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is, however, often limited by a range of adverse effects. Understanding the nuanced differences in the side-effect profiles of various glucocorticoids is crucial for optimizing treatment strategies and for the development of new, safer steroidal drugs. This guide focuses on comparing Methylprednisolone-16alpha-carboxylate to other prominent glucocorticoids, providing quantitative data where available, outlining key experimental protocols, and visualizing relevant biological pathways.
While specific data for Methylprednisolone-16alpha-carboxylate is limited in the public domain, this guide utilizes data for the parent compound, methylprednisolone, as a surrogate, supplemented with information on how esterification can influence pharmacokinetic and pharmacodynamic properties.
Data Presentation: Comparative Glucocorticoid Profiles
The following tables summarize key quantitative data for a selection of glucocorticoids, providing a basis for comparing their potential for various side effects.
Table 1: Relative Potency and Receptor Affinity of Common Glucocorticoids
| Glucocorticoid | Relative Anti-Inflammatory Potency | Relative Mineralocorticoid Potency | Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone) |
| Hydrocortisone | 1 | 1 | 0.1 |
| Prednisone | 4 | 0.8 | 0.05 |
| Prednisolone | 4 | 0.8 | 0.6 |
| Methylprednisolone | 5 | 0.5 | 1.8 |
| Triamcinolone | 5 | 0 | 1.9 |
| Dexamethasone | 25-30 | 0 | 1.0 |
| Betamethasone | 25-30 | 0 | Not widely reported |
Note: Data is compiled from various sources and may show slight variations between studies. The GR binding affinity is a key determinant of glucocorticoid potency.
Table 2: Comparison of Common Glucocorticoid-Associated Side Effects
| Side Effect | Methylprednisolone | Prednisone | Dexamethasone |
| Metabolic | |||
| Hyperglycemia | Moderate risk | Moderate risk | High risk |
| Weight Gain | Common | Common | Common |
| Dyslipidemia | Possible | Possible | Possible |
| Musculoskeletal | |||
| Osteoporosis | Dose and duration dependent | Dose and duration dependent | High risk with long-term use |
| Myopathy | Possible, especially with high doses | Possible | More frequent with fluorinated steroids |
| Cardiovascular | |||
| Hypertension | Lower risk due to reduced mineralocorticoid effect | Higher risk than methylprednisolone | Low mineralocorticoid effect |
| Fluid Retention | Lower risk | Higher risk | Low risk |
| Gastrointestinal | |||
| Peptic Ulcers | Increased risk, especially with NSAIDs | Increased risk, especially with NSAIDs | Increased risk, especially with NSAIDs |
| Neuropsychiatric | |||
| Insomnia, Mood Swings | Common | Common | Common, can be severe |
| Psychosis | Rare, but possible | Higher risk than methylprednisolone | Higher risk |
| Ocular | |||
| Glaucoma, Cataracts | Long-term use risk | Long-term use risk | Long-term use risk |
| Integumentary | |||
| Skin Atrophy, Easy Bruising | Long-term use risk | Long-term use risk | Long-term use risk |
This table provides a qualitative comparison based on clinical observations. The incidence and severity of side effects are highly dependent on dose, duration of therapy, and individual patient factors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of glucocorticoid side-effect profiles. Below are summaries of key experimental protocols.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor (GR).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled glucocorticoid (e.g., [3H]-dexamethasone) for binding to a source of GR (e.g., rat liver cytosol or recombinant human GR). The amount of labeled ligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA).
Simplified Protocol:
-
Preparation of GR source: Isolate cytosol from rat liver or use a commercially available recombinant human GR.
-
Incubation: Incubate the GR preparation with a fixed concentration of radiolabeled dexamethasone and varying concentrations of the unlabeled test glucocorticoid.
-
Separation: Separate the bound from the free radiolabeled ligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the RBA relative to a standard glucocorticoid like dexamethasone.
Animal Model of Glucocorticoid-Induced Osteoporosis (GIO)
Objective: To evaluate the effect of a glucocorticoid on bone mineral density and bone architecture in an in vivo model.
Principle: Chronic administration of glucocorticoids to rodents, typically rats or mice, induces a state of bone loss that mimics human GIO. This model allows for the assessment of the osteoporotic potential of new glucocorticoid compounds and the evaluation of potential preventative or therapeutic interventions.
Simplified Protocol:
-
Animal Model: Use skeletally mature rodents (e.g., 16-week-old female Wistar rats).
-
Glucocorticoid Administration: Administer the test glucocorticoid (e.g., methylprednisolone sodium succinate) daily via subcutaneous injection for a period of 4 to 8 weeks. A control group receives vehicle injections.
-
Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT) Analysis: After sacrifice, excise the femurs and lumbar vertebrae for high-resolution µCT analysis to assess bone microarchitecture (e.g., trabecular bone volume, trabecular number, trabecular separation).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to determine bone strength.
-
Histomorphometry and Biomarker Analysis: Analyze bone sections for cellular changes (e.g., osteoblast and osteoclast numbers) and measure serum or urine biomarkers of bone formation and resorption.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Genomic mechanism of glucocorticoid action.
Experimental Workflow for Comparing Glucocorticoid Side Effects
Caption: Workflow for preclinical comparison of glucocorticoids.
Conclusion
The selection of a glucocorticoid for therapeutic use or as a lead compound for further development requires a careful balance between its anti-inflammatory efficacy and its side-effect profile. While methylprednisolone, and by extension Methylprednisolone-16alpha-carboxylate, offers a favorable profile with potent anti-inflammatory effects and reduced mineralocorticoid activity compared to older glucocorticoids like prednisone, the risk of significant adverse effects, particularly with long-term use, remains.
Further research, including head-to-head clinical trials with standardized dosing and assessment protocols, is necessary to fully elucidate the comparative side-effect profiles of different glucocorticoids, including various esters of methylprednisolone. The experimental protocols and pathways outlined in this guide provide a framework for conducting such vital research, ultimately aiming for the development of safer and more effective anti-inflammatory therapies.
Comparative Efficacy Analysis: Methyl 9α-fluoroprednisolone-16-carboxylate versus its Parent Compound
A detailed examination of the enhanced potency and reduced systemic effects of a novel fluorinated steroidal antedrug.
This guide provides a comprehensive comparison of the efficacy of Methyl 9α-fluoroprednisolone-16-carboxylate and its parent compound, methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate. The data presented herein, derived from preclinical studies, highlights the significant impact of 9α-fluorination on the anti-inflammatory activity and glucocorticoid receptor binding affinity of this class of steroidal antedrugs. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory agents.
Quantitative Efficacy and Receptor Affinity
The introduction of a fluorine atom at the 9α position of the steroidal backbone markedly enhances the therapeutic profile of the parent compound. The following tables summarize the key quantitative data from comparative studies.
Table 1: Topical Anti-inflammatory Activity in the Rat Croton Oil-Induced Ear Edema Bioassay
| Compound | Topical Potency (Relative to Parent Compound) |
| Methyl 9α-fluoroprednisolone-16-carboxylate | 2-fold more potent[1] |
| Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (Parent Compound) | Baseline |
Table 2: Glucocorticoid Receptor Binding Affinity
| Compound | IC50 (µM) for displacement of [3H]dexamethasone |
| Methyl 9α-fluoroprednisolone-16-carboxylate | 0.16[1] |
| Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (Parent Compound) | 1.2[1] |
| Prednisolone | 0.03[1] |
The data clearly indicates that Methyl 9α-fluoroprednisolone-16-carboxylate is twice as potent as its parent compound in a standard model of topical inflammation.[1] This increased efficacy is consistent with its significantly higher binding affinity for the glucocorticoid receptor, as demonstrated by the lower IC50 value.[1]
Systemic Side Effect Profile
A critical aspect of corticosteroid development is the mitigation of systemic side effects. The "antedrug" concept, upon which these compounds are based, aims to design molecules that are active at the site of application but are rapidly metabolized to inactive forms upon entering systemic circulation.
Following multiple topical applications in a subacute rat croton oil-induced ear edema bioassay, only the conventional steroid, prednisolone, exhibited significant systemic side effects. These included a reduction in relative thymus and adrenal weights, decreased plasma corticosterone levels, and a negative impact on normal body weight gain.[1] In contrast, neither Methyl 9α-fluoroprednisolone-16-carboxylate nor its parent compound showed a concomitant increase in these untoward systemic effects, a characteristic attributed to the metabolically labile 16-carboxylate ester moiety.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Rat Croton Oil-Induced Ear Edema Bioassay (Acute Model)
This bioassay is a standard pharmacological model for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Edema: A solution of croton oil in an appropriate vehicle is applied to the inner surface of one ear of each rat to induce inflammation and edema. The contralateral ear serves as a control.
-
Compound Application: The test compounds (Methyl 9α-fluoroprednisolone-16-carboxylate, its parent compound, or a reference steroid like prednisolone) are dissolved in the croton oil solution and applied topically to the ear.
-
Assessment of Edema: After a specified period, the animals are euthanized, and a standardized circular section is punched from both the treated and control ears. The difference in weight between the two ear punches is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema for each compound is calculated relative to the control group that received only the croton oil. Dose-response curves are generated to determine the ID50 (the dose that causes 50% inhibition of edema).
Glucocorticoid Receptor Competitive Binding Assay
This in vitro assay determines the affinity of a test compound for the glucocorticoid receptor.
-
Receptor Source: Glucocorticoid receptors are typically obtained from a cell line, such as rat hepatoma tissue culture cells.
-
Radioligand: A radiolabeled glucocorticoid with high affinity, such as [3H]dexamethasone, is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds.
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor, which leads to the modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
The diagram above illustrates the classical genomic signaling pathway for glucocorticoids. Upon entering the cell, the glucocorticoid binds to the cytoplasmic glucocorticoid receptor (GR), causing the dissociation of heat shock proteins (Hsp90). The activated ligand-receptor complex then translocates to the nucleus. In the nucleus, it can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, or it can interact with other transcription factors like NF-κB and AP-1 to modulate their activity. These interactions lead to an increase in the expression of anti-inflammatory proteins and a decrease in the expression of pro-inflammatory proteins.
Caption: Experimental Workflow for Efficacy Comparison.
This flowchart outlines the key experimental stages for comparing the two compounds. The process involves parallel in vivo and in vitro assessments. The in vivo arm evaluates the topical anti-inflammatory potency, while the in vitro arm determines the glucocorticoid receptor binding affinity. A subacute in vivo model is used to assess the systemic side effect profile. The results from these distinct experimental arms are then integrated to provide a comprehensive comparison of the compounds' efficacy and safety.
References
A Comparative Pharmacological Profile of Novel Steroidal Anti-inflammatory Agents: Vamorolone, Loteprednol Etabonate, and Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three steroidal anti-inflammatory agents: Vamorolone, a novel first-in-class dissociative steroid; Loteprednol Etabonate, a site-active "soft" steroid; and Mometasone Furoate, a potent conventional glucocorticoid. The objective is to present their pharmacological profiles, supported by experimental data, to aid in research and development.
Executive Summary
The development of new steroidal anti-inflammatory drugs is driven by the need to separate the potent anti-inflammatory effects of glucocorticoids from their well-documented side effects. This guide examines two such novel agents, Vamorolone and Loteprednol Etabonate, and compares them with the established corticosteroid, Mometasone Furoate. Vamorolone represents a "dissociative" steroid, aiming to retain the anti-inflammatory transrepression activity of the glucocorticoid receptor (GR) while minimizing the transactivation pathways associated with adverse effects. Loteprednol Etabonate is a "soft" steroid designed for localized activity with rapid metabolism to inactive forms, thereby reducing systemic side effects. Mometasone Furoate is a high-potency glucocorticoid that serves as a benchmark for anti-inflammatory efficacy.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Compound |
| Vamorolone | Glucocorticoid Receptor (GR) | Data not directly comparable | - |
| Loteprednol Etabonate | Glucocorticoid Receptor (GR) | 4.3x | Dexamethasone[1] |
| Mometasone Furoate | Glucocorticoid Receptor (GR) | ~22x | Dexamethasone[2] |
| Mometasone Furoate | Glucocorticoid Receptor (GR) | ~12x | Dexamethasone[3] |
Note: Relative binding affinities are highly dependent on the specific assay conditions and tissue/cell types used. Direct comparison between studies should be made with caution.
Table 2: Comparative Anti-inflammatory Potency
| Compound | Assay | IC50 Value |
| Vamorolone | NF-κB Inhibition | Data not available |
| Loteprednol Etabonate | Phospholipase A2 Inhibition | Data not available |
| Mometasone Furoate | IL-1 Production Inhibition | 0.05 nM[4] |
| Mometasone Furoate | IL-6 Production Inhibition | 0.15 nM[4] |
| Mometasone Furoate | TNF-α Production Inhibition | 0.25 nM[4] |
Table 3: Comparative Side Effect Profile Indicators
| Compound | Side Effect Indicator | Observation | Comparator |
| Vamorolone | Bone Turnover Markers (Osteocalcin, P1NP, CTX1) | No significant reduction in bone formation markers. | Prednisone showed noticeable reductions[5][6][7][8][9]. |
| Loteprednol Etabonate | Intraocular Pressure (IOP) Elevation | Significantly less likely to cause IOP elevation. | Prednisolone Acetate 1%[10][11][12][13][14]. |
| Mometasone Furoate | Systemic Bioavailability (Inhaled) | Estimated to be <1% to 5.3%, indicating low systemic exposure. | -[15][16][17][18][19] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression. Transactivation, which is associated with many of the side effects of corticosteroids, involves the GR homodimer binding to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of target genes. Transrepression, the desired anti-inflammatory pathway, involves the GR monomer interfering with the function of pro-inflammatory transcription factors such as NF-κB and AP-1. Vamorolone is designed to preferentially activate the transrepression pathway.
Caption: Glucocorticoid Receptor Signaling Pathways.
Experimental Workflow: Glucocorticoid Receptor Binding Assay
This workflow outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the glucocorticoid receptor.
Caption: Workflow for GR Binding Assay.
Experimental Workflow: NF-κB Reporter Gene Assay
This workflow describes a luciferase-based reporter gene assay to measure the inhibition of NF-κB transcriptional activity.
Caption: Workflow for NF-kB Reporter Assay.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human glucocorticoid receptor.
Materials:
-
Human recombinant GR or cell lysates containing GR.
-
Radiolabeled ligand (e.g., [³H]dexamethasone).
-
Test compounds (Vamorolone, Loteprednol Etabonate, Mometasone Furoate) at various concentrations.
-
Unlabeled dexamethasone (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled dexamethasone.
-
In a multi-well plate, combine the GR preparation, [³H]dexamethasone, and either a test compound dilution, unlabeled dexamethasone (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
NF-κB Luciferase Reporter Gene Assay
Objective: To measure the inhibitory effect of test compounds on NF-κB-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa).
-
An NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene).
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
A pro-inflammatory stimulus (e.g., TNF-α, IL-1β).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent[20][21][22][23].
-
Allow the cells to express the plasmids for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Stimulate the cells with a pro-inflammatory agent to activate the NF-κB pathway.
-
After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the test compound concentration to determine the IC50 value for NF-κB inhibition.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Rodents (e.g., rats or mice).
-
Carrageenan solution (e.g., 1% in saline).
-
Test compounds formulated for administration (e.g., oral, intraperitoneal).
-
Vehicle control.
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer the test compounds or vehicle to the animals at a specified time before carrageenan injection[24][25][26][27][28].
-
Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion
This guide provides a comparative overview of the pharmacological profiles of Vamorolone, Loteprednol Etabonate, and Mometasone Furoate. The data presented highlights the distinct characteristics of each agent. Vamorolone shows promise as a dissociative steroid with a potentially improved safety profile concerning bone health. Loteprednol Etabonate demonstrates efficacy as a topical anti-inflammatory with a reduced risk of intraocular pressure elevation. Mometasone Furoate remains a potent anti-inflammatory agent with low systemic bioavailability. The provided experimental protocols offer a framework for further comparative studies to elucidate the nuanced differences between these and other emerging steroidal anti-inflammatory drugs. Further head-to-head studies with standardized assays are necessary to provide a more definitive quantitative comparison.
References
- 1. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Efficacy and Safety of Vamorolone vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Vamorolone vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Loteprednol Etabonate 0.5% Gel Vs. Prednisolone Acetate 1% Solution After Descemet Membrane Endothelial Keratoplasty: Prospective Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Intraocular pressure response to loteprednol etabonate in known steroid responders. | Semantic Scholar [semanticscholar.org]
- 13. Loteprednol etabonate 0.5% versus prednisolone acetate 1.0% for the treatment of inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Bioavailability and metabolism of mometasone furoate following administration by metered-dose and dry-powder inhalers in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An evaluation of the systemic bioavailability of mometasone furoate (MF) after oral inhalation from a MF/formoterol fumarate metered-dose inhaler versus an MF dry-powder inhaler in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 21. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]
- 22. bowdish.ca [bowdish.ca]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. researchgate.net [researchgate.net]
- 27. brieflands.com [brieflands.com]
- 28. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Methylprednisolone and Other Corticosteroids: Potency, Receptor Affinity, and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of methylprednisolone and other commonly used corticosteroids. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows.
Data Presentation: Comparative Potency and Receptor Affinity
The anti-inflammatory potency of corticosteroids is a critical factor in their therapeutic efficacy. This potency is intrinsically linked to their binding affinity for the glucocorticoid receptor (GR). Below are tables summarizing the relative anti-inflammatory potency, equivalent doses, and glucocorticoid receptor binding affinities of methylprednisolone and other selected corticosteroids.
Table 1: Relative Anti-inflammatory Potency and Equivalent Doses of Corticosteroids
| Corticosteroid | Relative Anti-inflammatory Potency | Equivalent Dose (mg) |
| Hydrocortisone | 1 | 20 |
| Cortisone | 0.8 | 25 |
| Prednisone | 4 | 5 |
| Methylprednisolone | 5 | 4 |
| Triamcinolone | 5 | 4 |
| Dexamethasone | 25-30 | 0.75 |
| Betamethasone | 30 | 0.6 |
Data compiled from multiple sources.[1][2]
Table 2: Glucocorticoid Receptor (GR) Binding Affinity of Selected Corticosteroids
| Corticosteroid | Relative Binding Affinity (RBA)¹ | IC₅₀ (nM)² | K_d_ (nM)³ |
| Hydrocortisone | 10 | 17.5 - 24.6 | - |
| Prednisolone | 19 | 7 - 14.9 | - |
| Methylprednisolone | 11.7 | - | - |
| Dexamethasone | 100 | 5.7 - 6.7 | - |
| Fluticasone Propionate | 1800 | - | 0.5 |
| Budesonide | 935 | - | - |
| Mometasone Furoate | 2244 | - | - |
¹Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). Data may vary between studies.[3][4] ²IC₅₀ values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the glucocorticoid receptor.[5][6] ³K_d_ (dissociation constant) is a measure of the affinity of a ligand for its receptor; a lower K_d_ indicates a higher affinity.[7]
Experimental Protocols
To ensure a comprehensive understanding of how the potency of corticosteroids is determined, this section details the methodologies for two key experiments: the Glucocorticoid Receptor Competitive Binding Assay and the Carrageenan-Induced Paw Edema model.
Glucocorticoid Receptor Competitive Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a corticosteroid to the glucocorticoid receptor.
Objective: To determine the relative binding affinity (IC₅₀) of test corticosteroids by measuring their ability to compete with a fluorescently labeled glucocorticoid for binding to the human glucocorticoid receptor.
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Test corticosteroids (e.g., Methylprednisolone, Dexamethasone, etc.)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Microwell plates
-
Plate shaker
-
Fluorescence polarization reader
Procedure:
-
Preparation of Reagents: Prepare a Complete GR Screening Buffer containing DTT. Prepare serial dilutions of the test corticosteroids in the screening buffer directly in the microwell plate. Prepare 4X solutions of the fluorescent ligand and the GR protein.[8]
-
Assay Setup: To the microwell plate containing the serially diluted test compounds, add the 4X fluorescent ligand solution and mix thoroughly on a plate shaker. Subsequently, add the 4X GR protein solution to initiate the binding reaction and mix again.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding to reach equilibrium.[8]
-
Measurement: Measure the fluorescence polarization in each well using a fluorescence polarization reader. The polarization value is high when the fluorescent ligand is bound to the large GR protein and low when it is displaced by a competing test compound.[8]
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. The concentration of the test compound that results in a half-maximal shift in the polarization value is the IC₅₀, which is a measure of its relative affinity for the GR.[8]
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is employed to assess the anti-inflammatory activity of compounds.
Objective: To evaluate the anti-inflammatory potency of corticosteroids by measuring their ability to inhibit paw edema induced by carrageenan in rats.
Materials:
-
Wistar rats
-
Carrageenan (1% suspension in saline)
-
Test corticosteroids (e.g., Methylprednisolone) and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac Sodium)
-
Vehicle (e.g., 1% Carboxymethyl Cellulose)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimate the rats to the laboratory conditions for at least a week. Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the corticosteroid.[9][10]
-
Drug Administration: Administer the test corticosteroids and the standard drug to the respective animal groups, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation.[10][11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[9][12]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][12]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 Where V_t is the paw volume at time t and V_0 is the initial paw volume.[9]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the action of corticosteroids.
Caption: Glucocorticoid Signaling Pathway.
References
- 1. nadf.us [nadf.us]
- 2. gpnotebook.com [gpnotebook.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. inotiv.com [inotiv.com]
Safety Operating Guide
Safeguarding Research: Disposal Protocol for Methylprednisolone-16alpha-carboxylate
For researchers and drug development professionals, the integrity of the laboratory environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management of chemical waste. The proper disposal of compounds like Methylprednisolone-16alpha-carboxylate, a corticosteroid ester, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also builds a foundation of trust in your laboratory's operational excellence.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methylprednisolone-16alpha-carboxylate, emphasizing chemical inactivation through alkaline hydrolysis prior to final disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves (Nitrile or Neoprene) |
| Laboratory Coat |
Work should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors. An emergency eyewash station and safety shower must be readily accessible.
Disposal Plan: Chemical Inactivation via Alkaline Hydrolysis
The primary method for rendering Methylprednisolone-16alpha-carboxylate less biologically active before disposal is through alkaline hydrolysis, also known as saponification. This process breaks the ester bond, yielding the corresponding carboxylate salt and alcohol, which are generally more amenable to standard chemical waste disposal procedures.
Experimental Protocol: Alkaline Hydrolysis
This protocol is based on established chemical principles for the saponification of esters.
Materials:
-
Methylprednisolone-16alpha-carboxylate waste
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Water (deionized or distilled)
-
Hydrochloric acid (HCl), 1 M solution
-
pH indicator strips
-
Appropriate glass reaction vessel (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
Heating mantle or water bath
-
Condenser
-
Waste container, properly labeled for hazardous waste
Procedure:
-
Preparation of Alkaline Solution: In a well-ventilated fume hood, prepare a 2 M solution of NaOH or KOH in a 1:1 mixture of methanol (or ethanol) and water. For example, to prepare 100 mL of solution, dissolve 8.0 g of NaOH pellets in 50 mL of water and then add 50 mL of methanol. Caution: The dissolution of NaOH/KOH is exothermic.
-
Reaction Setup: Place the Methylprednisolone-16alpha-carboxylate waste into the reaction vessel. For every 1 gram of steroidal waste, add approximately 50 mL of the prepared alkaline solution. Add a magnetic stir bar.
-
Hydrolysis Reaction: Attach a condenser to the reaction vessel and place it in a heating mantle or water bath. Heat the mixture to a gentle reflux (approximately 65-78°C for methanol-based solution) and maintain the reflux with stirring for a minimum of 4 hours to ensure complete hydrolysis.[1][2]
-
Cooling and Neutralization: After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Once cooled, slowly and with stirring, add 1 M HCl to neutralize the excess base. Use pH indicator strips to monitor the pH, aiming for a final pH between 6.0 and 8.0. Caution: Neutralization is an exothermic reaction.
-
Final Disposal: The resulting neutralized solution should be transferred to a properly labeled hazardous waste container. Do not pour the solution down the drain.[3] The container label should clearly state "Hydrolyzed Methylprednisolone-16alpha-carboxylate Waste" and list all chemical constituents (water, methanol/ethanol, sodium/potassium chloride, and the hydrolyzed steroid).
-
Contact Waste Management: Arrange for the pickup and disposal of the hazardous waste container through your institution's certified chemical waste management service.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Alkaline Solution | |||
| Base Concentration | 2 | M | NaOH or KOH |
| Solvent Composition | 1:1 | v/v | Methanol (or Ethanol) : Water |
| Reaction Conditions | |||
| Waste to Solvent Ratio | 1:50 | g/mL | Approximate |
| Temperature | 65-78 | °C | Gentle reflux |
| Duration | ≥ 4 | hours | To ensure complete hydrolysis |
| Neutralization | |||
| Neutralizing Agent | 1 | M | Hydrochloric Acid (HCl) |
| Final pH | 6.0 - 8.0 |
Logical Workflow for Disposal
By implementing this structured and chemically sound disposal procedure, your laboratory demonstrates a commitment to the safety of its personnel and the preservation of the environment, reinforcing its position as a trusted leader in scientific research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
